molecular formula C9H16O3 B1588932 1,4-Dioxaspiro[4.5]decan-8-ylmethanol CAS No. 17159-82-9

1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Cat. No.: B1588932
CAS No.: 17159-82-9
M. Wt: 172.22 g/mol
InChI Key: YXNMORHRGMYQKF-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-8-ylmethanol is a useful research compound. Its molecular formula is C9H16O3 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-8-ylmethanol
Source PubChem
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InChI

InChI=1S/C9H16O3/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNMORHRGMYQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435235
Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanol
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17159-82-9
Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanol
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Record name 1,4-dioxaspiro[4.5]decan-8-ylmethanol
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Foundational & Exploratory

A Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol from 1,4-Cyclohexanedione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway to 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, a valuable spirocyclic primary alcohol, commencing from the readily available precursor, 1,4-cyclohexanedione. The core of this synthesis relies on a judicious protecting group strategy to differentiate the two chemically equivalent ketone functionalities, followed by a selective reduction. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind the selection of reagents and reaction conditions, targeting researchers and professionals in organic synthesis and drug development.

Introduction and Strategic Overview

This compound is a spirocyclic compound whose rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry.[1] The defined spatial orientation of its functional groups is a desirable trait for designing novel molecular scaffolds with specific physicochemical and pharmacokinetic properties.[1]

The synthesis commences with 1,4-cyclohexanedione, a symmetric diketone. The primary challenge in converting this starting material to the desired mono-alcohol is the presence of two identical ketone groups. A direct reduction would invariably lead to a mixture of the starting material, the desired mono-alcohol, and the undesired 1,4-cyclohexanediol, creating a significant purification challenge.

To overcome this, a two-step synthetic strategy is employed:

  • Selective Monoketalization: One of the two ketone groups is selectively protected as a cyclic ketal using ethylene glycol. This temporarily renders it inert to reducing agents.

  • Chemoselective Reduction: The remaining unprotected ketone is reduced to the corresponding secondary alcohol using a mild and selective hydride reagent.

This approach ensures high selectivity and simplifies the purification process, providing a reliable route to the target molecule.

Overall Synthetic Workflow

The logical flow from the starting material to the final product is illustrated below.

G start 1,4-Cyclohexanedione intermediate 1,4-Dioxaspiro[4.5]decan-8-one (Mono-protected Ketal) start->intermediate Step 1: Ketal Protection Ethylene Glycol, H⁺ cat. final This compound intermediate->final Step 2: Reduction 1. NaBH₄, MeOH 2. H₂O Workup

Figure 1: High-level overview of the two-step synthesis.

Step 1: Selective Monoketalization of 1,4-Cyclohexanedione

The first crucial step is the selective protection of one carbonyl group. This is achieved through an acid-catalyzed reaction with ethylene glycol to form a cyclic ketal, also known as an acetal.[2][3] The resulting intermediate is 1,4-Dioxaspiro[4.5]decan-8-one .[4]

Rationale and Mechanism

Expertise in Action: The choice of ethylene glycol is strategic. As a diol, it forms a thermodynamically stable five-membered dioxolane ring.[5] This intramolecular cyclization is entropically more favorable than using two equivalents of a simple alcohol like methanol. The reaction is an equilibrium process.[6] To drive the reaction towards the product, the water generated as a byproduct is typically removed, often by azeotropic distillation with a solvent like toluene using a Dean-Stark apparatus.

The mechanism proceeds via several key stages:

  • Protonation: A catalytic amount of acid (e.g., p-toluenesulfonic acid) protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached oxygen to the other carbonyl oxygen, setting up a good leaving group (water).

  • Elimination: The lone pair on the second hydroxyl group pushes down, eliminating a molecule of water and forming a protonated oxonium ion.

  • Ring Closure: The tethered hydroxyl group performs an intramolecular nucleophilic attack on the carbon of the oxonium ion.

  • Deprotonation: The catalyst is regenerated by the removal of a proton, yielding the neutral cyclic ketal product.

Ketal Formation Mechanism Diagram

G cluster_ketone Ketone cluster_activated Activated Carbonyl cluster_hemiacetal Hemiketal Intermediate cluster_oxonium Oxonium Ion cluster_ketal Cyclic Ketal Product ketone R₂C=O activated R₂C=O⁺H ketone->activated H⁺ (cat.) hemiacetal R₂C(OH)(O-CH₂CH₂-OH) activated->hemiacetal + HOCH₂CH₂OH (Nucleophilic Attack) oxonium R₂C=O⁺-CH₂CH₂-OH hemiacetal->oxonium H⁺, -H₂O (Dehydration) ketal R₂C(O-CH₂CH₂-O) oxonium->ketal Intramolecular Attack -H⁺

Figure 2: Simplified mechanism of acid-catalyzed cyclic ketal formation.

Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is adapted from established procedures for the monoketalization of 1,4-cyclohexanedione.[7]

Materials & Reagents:

  • 1,4-Cyclohexanedione

  • Ethylene Glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1,4-cyclohexanedione (e.g., 0.5 mol), ethylene glycol (0.55 mol, 1.1 eq), a catalytic amount of p-TsOH (e.g., 0.005 mol), and 250 mL of toluene.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst), 100 mL of water, and 100 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • The resulting crude solid can be purified by recrystallization (e.g., from hexanes or ethyl acetate/hexanes) to yield pure 1,4-Dioxaspiro[4.5]decan-8-one as a white solid.

Step 2: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

With one carbonyl group safely protected, the second step involves the reduction of the remaining ketone to a secondary alcohol. This transformation yields the final product, This compound .

Rationale for Reagent Selection

Trustworthiness of Method: The choice of reducing agent is critical for the success of this step.

  • Sodium Borohydride (NaBH₄): This is the reagent of choice. NaBH₄ is a mild reducing agent that is highly selective for aldehydes and ketones.[8][9][10] It is stable in protic solvents like methanol or ethanol, making the reaction setup straightforward and safe.[9][11] Crucially, it will not reduce the robust ketal protecting group.

  • Lithium Aluminum Hydride (LiAlH₄): While a powerful reducing agent capable of reducing ketones, LiAlH₄ is unnecessarily harsh for this transformation.[11][12] It reacts violently with protic solvents and requires strictly anhydrous conditions, adding complexity and hazard to the procedure. Its high reactivity offers no advantage here, making NaBH₄ the superior choice for both safety and selectivity.

The reduction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[13][14] This forms a tetracoordinate alkoxide intermediate. A subsequent workup with water or mild acid protonates this intermediate to furnish the final alcohol product.[9]

NaBH₄ Reduction Mechanism Diagram

G start Ketone (C=O) intermediate Alkoxide Intermediate (C-O⁻) start->intermediate reagent NaBH₄ (Source of H⁻) reagent->start Nucleophilic Attack by Hydride (H⁻) final Alcohol Product (CH-OH) intermediate->final workup Protic Solvent (e.g., MeOH, H₂O) workup->intermediate Protonation

Figure 3: Key steps in the sodium borohydride reduction of a ketone.

Experimental Protocol: Synthesis of this compound

Materials & Reagents:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate or Dichloromethane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Beaker, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (e.g., 0.1 mol) in methanol (200 mL) in a 500 mL beaker or flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (0.05 mol, 2.0 eq of hydride) in small portions over 30 minutes. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess NaBH₄ by the slow, dropwise addition of water until gas evolution ceases.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Remove the majority of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 100 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

  • The product, this compound, can be purified further by column chromatography or recrystallization if necessary.

Summary of Quantitative Data

The following table provides a summary of typical reaction parameters for this two-step synthesis.

ParameterStep 1: KetalizationStep 2: Reduction
Primary Reactant 1,4-Cyclohexanedione1,4-Dioxaspiro[4.5]decan-8-one
Key Reagent(s) Ethylene Glycol (1.1 eq)Sodium Borohydride (0.5 eq)
Catalyst / Solvent p-TsOH (cat.) / TolueneMethanol
Temperature Reflux (~111 °C)0 °C to Room Temperature
Typical Time 3 - 5 hours2 - 3 hours
Typical Yield >90% (after purification)>95% (crude)
Product MP 70-73 °CN/A (often an oil or low-melting solid)

Conclusion

The synthesis of this compound from 1,4-cyclohexanedione is a classic and effective demonstration of a protecting group strategy in organic synthesis. By selectively masking one of two identical functional groups, the otherwise challenging chemoselective reduction is rendered simple and high-yielding. The use of ethylene glycol for protection and sodium borohydride for reduction represents a safe, efficient, and reliable methodology. The resulting spirocyclic alcohol is a versatile intermediate, well-suited for further elaboration in the development of complex molecular architectures for pharmaceutical and materials science applications.

References

Physical and chemical properties of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 17159-82-9), a key spirocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its core physicochemical properties, provides an in-depth analysis of its spectroscopic signature for characterization, and outlines robust protocols for its synthesis and handling. Emphasis is placed on the compound's reactivity and its strategic application in drug discovery, where its rigid three-dimensional structure is leveraged to design novel therapeutics with enhanced selectivity and favorable pharmacokinetic profiles.

Introduction and Strategic Importance

This compound is a heterocyclic alcohol characterized by a unique spirocyclic system where a cyclohexane ring and a 1,3-dioxolane ring are joined by a common carbon atom.[1] This structural motif, which effectively incorporates a protected ketone functionality within a cyclohexylmethanol framework, renders it a highly versatile intermediate.[2] In the field of drug development, the introduction of rigid, three-dimensional scaffolds is a proven strategy to explore novel chemical space beyond traditional flat aromatic systems.[3] The 1,4-dioxaspiro[4.5]decane core orients appended pharmacophoric groups into precise spatial arrangements, which can lead to enhanced binding affinity and selectivity for biological targets such as G-protein coupled receptors and enzymes.[3][4] This guide serves as a foundational resource for scientists leveraging this valuable compound in their research endeavors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is central to its utility. The ethylene ketal group serves as a stable protecting group for the ketone at the 4-position of the cyclohexyl ring, allowing for selective chemistry to be performed on the primary alcohol.

cluster_structure This compound mol mol start 1,4-Dioxaspiro[4.5]decan-8-one reagent Reducing Agent (e.g., NaBH₄) start->reagent product This compound reagent->product Reduction in Methanol/Ethanol start This compound aldehyde Corresponding Aldehyde start->aldehyde Mild Oxidation (e.g., PCC, DMP) acid Corresponding Carboxylic Acid start->acid Strong Oxidation (e.g., KMnO₄, CrO₃) halide Corresponding Halide (e.g., -CH₂Cl) start->halide Substitution (e.g., SOCl₂, PBr₃)

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of ¹H and ¹³C NMR for the complete structural elucidation of this spirocyclic compound. We will explore the causality behind observed chemical shifts, coupling patterns, and signal assignments, grounded in fundamental NMR theory and data from structurally related analogs. This guide also includes a field-proven, step-by-step protocol for sample preparation and data acquisition, ensuring trustworthy and reproducible results.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a cyclohexylmethanol core protected as an ethylene ketal. The rigid, three-dimensional architecture imparted by the spirocyclic system is of considerable interest in medicinal chemistry and materials science.[1] Such scaffolds can enhance binding affinity and selectivity for biological targets by locking the molecule into a specific conformation. Accurate and unambiguous structural characterization is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose in solution-state analysis.[2] This guide offers a detailed interpretation of the ¹H and ¹³C NMR spectra, providing a foundational reference for scientists working with this and related spiroketal systems.

Molecular Architecture and Predicted Spectral Features

A thorough understanding of the molecule's topology is the first step in predicting and interpreting its NMR spectra. The structure contains several distinct proton and carbon environments, the analysis of which is detailed below.

Figure 1: Structure of this compound with numbering.

Due to molecular symmetry, several carbons and their attached protons are chemically equivalent:

  • Carbons: C1 and C2 are equivalent. C6 and C10 are equivalent. C7 and C9 are equivalent. This results in a total of 7 unique carbon signals.

  • Protons: The protons on C1 and C2 are equivalent. The protons on C6 and C10 are equivalent. The protons on C7 and C9 are equivalent. This simplifies the proton spectrum, though complexity arises from diastereotopic protons and complex coupling patterns within the cyclohexane ring.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shift, signal integration, and spin-spin splitting.[3][4]

Causality and Interpretation of Chemical Shifts

The electronic environment surrounding each proton dictates its chemical shift (δ). Electronegative atoms like oxygen deshield nearby protons, shifting their signals downfield (to a higher ppm value).

  • Spiroketal Protons (H1, H2): The four protons of the ethylene ketal are in an identical chemical environment. They are strongly deshielded by the two adjacent oxygen atoms, leading to a characteristic singlet signal in the 3.9-4.0 ppm range. For the parent compound 1,4-Dioxaspiro[4.5]decan-8-one, this signal appears at 3.96 ppm.[1]

  • Hydroxymethyl Protons (H12): The two protons on the methylene group adjacent to the hydroxyl group (C12) are deshielded by the oxygen atom. Their signal is expected to appear as a doublet around 3.4-3.6 ppm, coupled to the single proton on C8. This is consistent with data for cyclohexanemethanol, where the -CH₂O- protons are observed.[5]

  • Carbinol Methine Proton (H8): The single proton on C8 is attached to a carbon bearing the hydroxymethyl group. Its chemical environment will result in a complex multiplet, further complicated by its coupling to protons on C7, C9, and C12. This signal is anticipated in the 1.5-2.0 ppm region.

  • Cyclohexane Ring Protons (H6, H7, H9, H10): These protons reside in a shielded, aliphatic environment. They will produce a series of complex, overlapping multiplets in the upfield region, typically between 1.2 and 1.9 ppm. The axial and equatorial protons are non-equivalent and will exhibit different coupling constants, though resolving these often requires advanced 2D NMR techniques.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet that can be exchanged with D₂O. Its range can be anywhere from 1.5 to 4.0 ppm.

Summary of Predicted ¹H NMR Data
Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J)
H1, H2~ 3.95Singlet (s)4HN/A
H12 (-CH₂OH)~ 3.50Doublet (d)2H~ 6-7 Hz
H8~ 1.75Multiplet (m)1HComplex
H6, H7, H9, H101.30 - 1.90Multiplet (m)8HComplex
-OHVariableBroad Singlet (br s)1HN/A

Note: These are predicted values based on analysis of structurally similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectral Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule.[6]

Causality and Interpretation of Chemical Shifts

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization and electronic environment of the carbon atoms. Carbons bonded to electronegative atoms are significantly deshielded.

  • Spiroketal Quaternary Carbon (C5): This is the spiro carbon, bonded to four other atoms (two oxygen, two carbon). As a quaternary ketal carbon, it is highly deshielded and expected to appear significantly downfield, typically in the range of 107-110 ppm. For 1,4-Dioxaspiro[4.5]decan-8-one, this carbon appears at 107.5 ppm.[1]

  • Spiroketal Methylene Carbons (C1, C2): These two equivalent carbons are part of the ethylene ketal bridge. Each is bonded to an oxygen atom, causing a downfield shift to approximately 64-65 ppm.[1]

  • Hydroxymethyl Carbon (C12): This primary alcohol carbon (-CH₂OH) is also attached to an oxygen atom and is expected around 60-68 ppm.

  • Carbinol Methine Carbon (C8): This carbon, bonded to the hydroxymethyl group, will be found in the aliphatic region, likely around 35-45 ppm.

  • Cyclohexane Ring Carbons (C6, C7, C9, C10): These purely aliphatic carbons are the most shielded and will appear in the upfield region of the spectrum, typically between 25 and 40 ppm.

Summary of Predicted ¹³C NMR Data
Signal AssignmentPredicted δ (ppm)Carbon Type
C5~ 108.5Quaternary (C)
C1, C2~ 64.5Methylene (CH₂)
C12~ 66.0Methylene (CH₂)
C8~ 40.0Methine (CH)
C6, C10~ 35.0Methylene (CH₂)
C7, C9~ 30.0Methylene (CH₂)

Note: As with the ¹H NMR data, these are predicted values. The signal for the quaternary carbon C5 may be of lower intensity compared to the protonated carbons.[7]

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reliable NMR data. This protocol represents a self-validating system for the characterization of small organic molecules.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice for its excellent dissolving power for nonpolar to moderately polar compounds. For more polar compounds, Dimethyl sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD) can be used.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Standard: The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) is typically used as a primary reference.[8] Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added (0 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition and Processing

Figure 2: Standard workflow for NMR-based structural elucidation.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Standard room temperature (298 K) is typically sufficient.

  • ¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum. For a 400 MHz spectrometer, 8 to 16 scans are usually adequate for a sample of this concentration.

  • ¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required. A typical acquisition may involve 256 to 1024 scans.

  • Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Perform phase correction and baseline correction to obtain a clean spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Analysis: For the ¹H spectrum, integrate the signals to determine the relative number of protons and identify the multiplicity and coupling constants for each signal. For the ¹³C spectrum, identify the chemical shift of each unique carbon.

Conclusion

This guide has provided a detailed, predictive framework for the ¹H and ¹³C NMR characterization of this compound. By understanding the fundamental principles that govern chemical shifts and coupling patterns, and by leveraging data from analogous structures, researchers can confidently assign the spectral features of this molecule. The included experimental protocol offers a robust and reliable method for acquiring high-quality data, forming a critical component of the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) paradigm in scientific research. This comprehensive approach ensures that NMR spectroscopy is used to its full potential for the unambiguous structural verification of important chemical entities in drug discovery and beyond.

References

IUPAC name and CAS number for 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanol for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 17159-82-9), a spirocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The document details its chemical identity, physicochemical properties, synthesis methodologies, and critical applications as a versatile building block in modern organic synthesis. By leveraging a rigid, three-dimensional scaffold, this compound offers a unique platform for developing novel molecular architectures with potentially enhanced pharmacological profiles. This guide synthesizes field-proven insights with established scientific principles to serve as an essential resource for its application in complex synthetic and therapeutic contexts.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a spirocyclic ketal structure with a primary alcohol functional group. This unique combination provides both a stable, conformationally restricted core and a reactive handle for further chemical elaboration.

Key Identifiers and Properties

The fundamental properties and identifiers of the compound are summarized below for quick reference.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 17159-82-9[1][2][3]
Molecular Formula C₉H₁₆O₃[1][4]
Molecular Weight 172.22 g/mol [1][3][4]
Appearance Liquid[2]
SMILES OCC1CCC2(CC1)OCCO2
InChIKey YXNMORHRGMYQKF-UHFFFAOYSA-N[1][2]
Solubility and Stability

The molecular structure of this compound imparts an amphiphilic character, containing polar ether and hydroxyl groups as well as a nonpolar carbocyclic framework.[4] This results in excellent solubility in polar protic solvents such as methanol and ethanol.[4]

The compound exhibits high thermodynamic stability under standard conditions, which is attributed to the conformational rigidity imposed by the spiro center.[4] For long-term storage, it is recommended to keep the compound in a cool, dry, and well-ventilated environment at temperatures between 2-8°C.[4]

Synthesis and Manufacturing Workflow

The synthesis of this compound is typically achieved via a multi-step process starting from a readily available precursor. A critical intermediate in this pathway is 1,4-Dioxaspiro[4.5]decan-8-one , which is synthesized from 1,4-cyclohexanedione.

Synthesis of the Key Intermediate: 1,4-Dioxaspiro[4.5]decan-8-one

The foundational step is the selective protection of one ketone group of 1,4-cyclohexanedione via ketalization with ethylene glycol. This reaction is often catalyzed by an acid.[5] This process yields the mono-ketal, 1,4-Dioxaspiro[4.5]decan-8-one, an exceedingly useful bifunctional intermediate for a wide range of organic syntheses.[5][6]

Conversion to this compound

With the key intermediate in hand, the next stage involves introducing the hydroxymethyl (-CH₂OH) group at the C-8 position. While various synthetic strategies exist, a common conceptual pathway involves the conversion of the ketone to a functional group that can be readily reduced. A plausible and widely applicable method is the reduction of a corresponding aldehyde, which can be formed from the ketone via a one-carbon homologation reaction such as the Wittig reaction followed by hydrolysis.

The workflow below outlines this logical synthetic progression.

G cluster_0 Step 1: Selective Ketalization cluster_1 Step 2: One-Carbon Homologation cluster_2 Step 3: Reduction to Primary Alcohol A 1,4-Cyclohexanedione C 1,4-Dioxaspiro[4.5]decan-8-one (Key Intermediate) A->C Acid Catalyst (e.g., HAc) B Ethylene Glycol D 1,4-Dioxaspiro[4.5]decan-8-carbaldehyde C->D e.g., Wittig Reaction + Hydrolysis E This compound (Final Product) D->E Reducing Agent (e.g., NaBH₄)

Caption: Generalized synthetic workflow for this compound.

Applications in Research and Drug Development

The true value of this compound lies in its application as a structural scaffold in medicinal chemistry and as a versatile building block for synthesizing complex organic molecules.[4]

A Rigid Scaffold for Novel Therapeutics

Modern drug discovery often seeks to move beyond traditional flat, aromatic molecules to explore three-dimensional chemical space. The spirocyclic core of this compound provides a rigid, well-defined 3D structure that can orient appended pharmacophoric groups in specific spatial arrangements.[7] This structural pre-organization can lead to higher binding affinity and selectivity for biological targets. Furthermore, incorporating such spirocyclic moieties can impart favorable physicochemical properties to drug candidates, including improved metabolic stability and solubility.[7]

Key Intermediate for Biologically Active Molecules

The primary alcohol group serves as a versatile chemical handle for derivatization. While much of the literature highlights the use of the related amine derivative (1,4-Dioxaspiro[4.5]decan-8-ylmethanamine), the underlying principles are directly applicable.[7] For instance, derivatives of the core spirocyclic structure have been investigated as potent and selective agonists for the 5-HT1A receptor, a key target for treating anxiety and depression.[7] The scaffold has also been incorporated into inhibitors of cathepsin S, a protease involved in inflammatory diseases.[7] The alcohol of this compound can be oxidized to an aldehyde or carboxylic acid, or converted to esters, ethers, and other functional groups, enabling the synthesis of diverse compound libraries for screening.[4]

The diagram below illustrates the logical application of this compound as a foundational scaffold in drug discovery.

G cluster_0 Synthetic Elaboration A This compound Rigid 3D Scaffold Reactive -CH₂OH Handle B Attachment of Pharmacophores A:f2->B Derivatization C Modulation of Physicochemical Properties A:f1->C Core Structure D Novel Drug Candidates B->D C->D

Caption: Role of the spirocyclic core as a scaffold in drug discovery.

Analytical and Spectroscopic Data

Mass spectrometry is a key analytical technique for confirming the identity and structure of this compound.

  • Molecular Ion Peak: The mass spectrum shows a molecular ion peak at m/z 172, which corresponds to the molecular formula C₉H₁₆O₃.[4]

  • Common Adducts: Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ at m/z 173 and the sodium adduct [M+Na]⁺ at m/z 195 are typically the most abundant ions observed.[4]

Safety, Handling, and Hazard Information

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

GHS Hazard Classification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards.[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Procedures

To ensure safe handling, the following precautions are essential:

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][10]

  • Avoid Contact: Avoid direct contact with skin and eyes and prevent inhalation of vapors.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[8]

  • First Aid:

    • Skin Contact: Wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[8]

Conclusion

This compound is a high-value chemical intermediate with significant potential in advanced organic synthesis and medicinal chemistry. Its unique spirocyclic structure provides a rigid, three-dimensional framework that is increasingly sought after for the development of novel therapeutics with improved pharmacological profiles. This guide has provided the core technical information required for its identification, synthesis, safe handling, and strategic application, empowering researchers to effectively integrate this versatile building block into their discovery and development workflows.

References

A Comprehensive Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ylmethanol: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, a pivotal spirocyclic building block in modern organic synthesis and medicinal chemistry. The document delineates its fundamental physicochemical and spectroscopic properties, offers detailed, validated protocols for its synthesis from common precursors, and explores its chemical reactivity. Furthermore, it highlights the compound's strategic importance in drug development, where its rigid three-dimensional structure is leveraged to design novel therapeutic agents with enhanced pharmacological profiles. This guide is intended for researchers, chemists, and drug development professionals seeking to harness the synthetic versatility of this unique molecular scaffold.

Introduction: The Strategic Value of Spirocyclic Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is relentless. Moving beyond traditional flat, aromatic systems, drug discovery programs increasingly focus on molecules with greater three-dimensional (3D) complexity. Spirocyclic scaffolds, which feature two rings connected by a single common atom, are at the forefront of this effort. Their rigid, well-defined conformations allow for precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets.[1]

This compound (CAS: 17159-82-9) is an exemplary bifunctional building block within this class. It combines a stable spirocyclic core, featuring a protected ketone (an ethylene ketal), with a reactive primary alcohol. This unique combination provides a robust platform for introducing molecular diversity, making it an invaluable intermediate in the synthesis of complex target molecules, from pharmaceutical ingredients to specialty materials.[2][3]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The properties of this compound have been thoroughly established through multiple analytical techniques.

Core Compound Properties

The fundamental identifiers and physical properties are summarized below for quick reference.

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₃[2][4][5][6]
Molecular Weight 172.22 g/mol [2][5][6]
IUPAC Name This compound[2][6]
CAS Number 17159-82-9[2][4][5]
Appearance Liquid[4]
SMILES C1CC2(CCC1CO)OCCO2[2][5]
InChI Key YXNMORHRGMYQKF-UHFFFAOYSA-N[2][4][6]
Spectroscopic Fingerprint

Spectroscopic analysis provides definitive structural confirmation and is crucial for reaction monitoring and quality control.

TechniqueKey Observational DataStructural Implication
Mass Spectrometry (MS) Molecular ion peak at m/z 172. Common adducts include [M+H]⁺ at m/z 173 and [M+Na]⁺ at m/z 195.[2]Confirms the molecular weight and formula of the compound. Fragmentation patterns can further elucidate the core structure.
Infrared (IR) Spectroscopy Broad, strong absorption band in the 3200-3600 cm⁻¹ region.[2]Characteristic of the O-H stretching vibration, confirming the presence of the primary alcohol functional group.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR spectra exhibit distinct chemical shifts and multiplicity patterns.Provides unambiguous confirmation of the molecular backbone, including the spirocyclic ketal and the hydroxymethyl group, by mapping the unique proton and carbon environments.[2]

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and the versatile reactivity of its primary alcohol. The most logical synthetic route involves the protection of a commercially available diketone followed by selective reduction.

Synthetic Pathway Overview

The synthesis is a robust two-step process starting from 1,4-cyclohexanedione. The first step involves a selective mono-ketalization to protect one of the ketone functionalities, yielding the key intermediate 1,4-Dioxaspiro[4.5]decan-8-one. The second step is the reduction of the remaining ketone to the target primary alcohol.

Synthesis_Workflow cluster_0 Step 1: Selective Ketalization cluster_1 Step 2: Selective Reduction A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ethylene Glycol, Acid Catalyst (e.g., HAc) C This compound B->C Reduction (e.g., NaBH4)

Caption: Synthetic workflow for this compound.

Experimental Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one

This procedure is based on established methods for selective deketalization or mono-ketalization.[7]

  • Reagent Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (1.1 eq), and a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.[8]

Causality Note: The use of a Dean-Stark apparatus is critical. By removing water, it drives the reversible ketalization reaction to completion according to Le Châtelier's principle, ensuring a high yield of the desired protected ketone.

Experimental Protocol 2: Reduction to this compound

This protocol employs a standard, mild reducing agent for the selective reduction of the ketone.

  • Reagent Setup: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in an appropriate protic solvent like methanol or ethanol in a round-bottom flask.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the disappearance of the ketone starting material by TLC.

  • Quenching: Carefully quench the reaction by slowly adding water or a dilute acid (e.g., 1M HCl) at 0 °C to neutralize any unreacted NaBH₄.

  • Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the target alcohol, this compound. The product is often of sufficient purity for subsequent steps, or it can be further purified by column chromatography.

Causality Note: Sodium borohydride is the reagent of choice for this transformation due to its excellent selectivity. It readily reduces ketones and aldehydes but does not affect the stable ketal protecting group or other ester/acid functionalities that might be present in more complex substrates, thus ensuring a clean conversion.

Key Chemical Transformations

The primary alcohol of this compound is a versatile chemical handle for further elaboration, while the ethylene ketal remains a robust protecting group under neutral or basic conditions.

Reactivity_Map A This compound B Corresponding Aldehyde A->B Mild Oxidation (PCC, DMP) C Corresponding Carboxylic Acid A->C Strong Oxidation (KMnO4, Jones) D Ester Derivative A->D Esterification (Acyl Chloride, Base) E Halide/Tosylate Derivative (for SN2 reactions) A->E Activation (SOCl2, TsCl)

Caption: Common reactions of the primary alcohol functionality.

Applications in Research and Drug Development

The structural features of this compound make it a high-value intermediate in multiple scientific domains.

A Versatile Scaffold for Medicinal Chemistry

The compound's rigid 3D structure serves as an excellent scaffold for building novel therapeutic agents.[1] By attaching pharmacophoric groups to the primary alcohol, chemists can explore chemical space in three dimensions, a strategy often leading to improved target affinity and selectivity. The spirocyclic ketal imparts favorable physicochemical properties, such as increased metabolic stability and modulated solubility, which are critical for developing viable drug candidates.[1]

A related compound, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, derived from this scaffold, has been instrumental in the development of:

  • Selective 5-HT1A Receptor Agonists: These are targets for treating anxiety and depression. The spirocyclic core helps orient functional groups correctly for high-affinity binding to the receptor.[1]

  • Cathepsin S Inhibitors: Cathepsin S is a protease involved in inflammatory diseases. The spiro-scaffold can be incorporated to fine-tune inhibitor potency and pharmacokinetic profiles.[1]

Intermediate in Complex Organic Synthesis

Beyond pharmaceuticals, this molecule is a key building block for constructing complex organic frameworks.[2][3] The bifunctional nature—a stable protected group and a reactive handle—allows for sequential, controlled chemical modifications, making it a valuable asset in multi-step synthetic campaigns aimed at natural products, agrochemicals, and specialty polymers.[3]

Tool for Biological Research

In a research context, the compound and its derivatives can be used as molecular probes to study enzyme interactions and metabolic pathways.[2] Its potential to act as a ligand for specific enzymes or receptors makes it a candidate for studies aimed at understanding biological mechanisms and discovering new therapeutic targets.[2]

Handling, Storage, and Safety

  • Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C is recommended.[5]

  • Safety: While specific toxicity data is limited, the compound should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive information.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its unique spirocyclic structure, combined with its synthetic accessibility and versatile reactivity, provides a robust platform for addressing modern challenges in drug discovery and complex chemical synthesis. This guide has provided the foundational knowledge, from synthesis to application, to empower researchers and developers to effectively utilize this powerful building block in their scientific endeavors.

References

Whitepaper: Key Structural and Conformational Features of the 1,4-Dioxaspiro[4.5]decane Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,4-dioxaspiro[4.5]decane moiety, also known as the cyclohexanone ethylene ketal, represents a cornerstone structural unit in modern medicinal chemistry and organic synthesis. Its rigid, three-dimensional topology provides a unique and valuable scaffold for exploring chemical space beyond traditional flat, aromatic systems.[1] This guide offers an in-depth analysis of the core structural features of this moiety, focusing on the conformational dynamics of its constituent rings and the stereoelectronic effects that govern its stability. We will explore a standard synthesis protocol, detail key analytical characterization techniques, and discuss its strategic application in drug discovery as a pharmacophore and rigid building block.[1] This document is intended to serve as a technical resource for researchers and drug development professionals seeking to leverage the unique properties of this spirocyclic system.

Introduction: The Significance of the Spirocyclic Ketal Core

In the landscape of molecular design, the quest for scaffolds that offer precise three-dimensional orientation of functional groups is paramount. The 1,4-dioxaspiro[4.5]decane system, a spiroketal formed from a cyclohexane ring and a 1,3-dioxolane ring, provides an answer to this challenge.[1][2] The spirocyclic nature, where the two rings are joined by a single common carbon atom, imparts significant conformational rigidity. This rigidity is highly desirable in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[1]

This moiety is frequently utilized for two primary purposes:

  • As a Ketal Protecting Group: It serves as a robust protecting group for the carbonyl functionality of cyclohexanone, stable to a wide range of nucleophilic and basic conditions, yet readily removable under acidic conditions.[3]

  • As a Structural Scaffold: Derivatives of this core are integral to the development of novel therapeutics, including selective 5-HT1A receptor agonists for treating CNS disorders and as intermediates for potent enzyme inhibitors.[1]

Understanding the nuanced structural features of this moiety is the first step toward exploiting its full potential.

Core Structural and Conformational Analysis

The defining characteristics of 1,4-dioxaspiro[4.5]decane arise from the interplay between its two constituent rings and the stereoelectronic forces at the spirocyclic center.

The Cyclohexane Ring: A Chair Conformation

Consistent with the principles of cycloalkane stereochemistry, the six-membered cyclohexane ring in the 1,4-dioxaspiro[4.5]decane system predominantly adopts a strain-free chair conformation .[4] This arrangement ensures that all C-C-C bond angles are approximately 109.5° and that hydrogens on adjacent carbons are perfectly staggered, thus minimizing both angle and torsional strain.[4]

The key consequence of the chair form is the creation of two distinct substituent positions:

  • Axial (a): Bonds that are parallel to the principal C3 axis of the ring.

  • Equatorial (e): Bonds that radiate out from the "equator" of the ring.

While the parent cyclohexane ring can undergo "ring flipping" between two equivalent chair conformations, the fusion to the dioxolane ring in the spiro system restricts this dynamic. The bulky dioxolane ring acts as a very large substituent, effectively locking the cyclohexane ring in a preferred conformation.

The 1,3-Dioxolane Ring and the Anomeric Effect

The five-membered 1,3-dioxolane ring is less flexible than the cyclohexane ring. Its presence introduces a critical stereoelectronic interaction known as the anomeric effect . The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (the carbon bonded to two oxygens) to occupy an axial position, a phenomenon that contradicts predictions based on sterics alone.[5][6]

This stabilization arises from a hyperconjugative interaction where a non-bonding electron pair (n) on one of the ring oxygens donates electron density into the anti-bonding orbital (σ*) of the adjacent axial C-O bond.[5][7] In spiroketals like this one, this effect can be particularly pronounced, leading to a highly stabilized and predictable three-dimensional structure.[7][8]

The diagram below illustrates the key conformational features of the molecule.

Key Structural Features of 1,4-Dioxaspiro[4.5]decane cluster_0 Cyclohexane Ring cluster_1 1,3-Dioxolane Ring cluster_2 Overall Moiety a Chair Conformation (Minimizes Strain) b Axial & Equatorial Positions a->b Leads to e Rigid 3D Topology b->e c Spirocyclic Ketal d Anomeric Effect (Stereoelectronic Stabilization) c->d Governed by d->e f Locked Conformation e->f Results in start Start: Reagents (Cyclohexanone, Ethylene Glycol, p-TSA, Toluene) reflux 1. Reflux with Dean-Stark Trap (Remove H₂O) start->reflux monitor 2. Monitor H₂O Collection (Reaction Endpoint) reflux->monitor workup 3. Quench & Wash (NaHCO₃, H₂O, Brine) monitor->workup Reaction Complete dry 4. Dry & Concentrate (MgSO₄, Rotovap) workup->dry purify 5. Purify (Optional) (Vacuum Distillation) dry->purify product Final Product: 1,4-Dioxaspiro[4.5]decane dry->product Sufficient Purity purify->product High Purity

References

Spectroscopic Data for 1,4-Dioxaspiro[4.5]decan-8-ylmethanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxaspiro[4.5]decan-8-ylmethanol is a valuable bifunctional molecule in organic synthesis, serving as a versatile building block for the creation of more complex chemical entities. Its structure, featuring a protected cyclohexanone moiety and a primary alcohol, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights into its structural confirmation and purity assessment, which are critical for its application in research and development.

This document delves into the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A detailed analysis of the expected spectral features is provided, alongside experimental protocols for data acquisition.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₁₆O₃ and a molecular weight of approximately 172.22 g/mol , possesses a unique spirocyclic system.[1] This structure consists of a cyclohexane ring fused to a 1,3-dioxolane ring at a single carbon atom, with a hydroxymethyl group attached to the cyclohexane ring.

PropertyValueSource
Molecular FormulaC₉H₁₆O₃--INVALID-LINK--
Molecular Weight172.22 g/mol --INVALID-LINK--
CAS Number17159-82-9--INVALID-LINK--
AppearanceLiquid--INVALID-LINK--

Spectroscopic Analysis

A thorough spectroscopic analysis is paramount for the unambiguous identification and quality control of this compound. The following sections detail the expected outcomes from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexane ring, the hydroxymethyl group, and the dioxolane ring.

  • Dioxolane Protons: A characteristic singlet or a narrow multiplet is anticipated around 3.9 ppm for the four equivalent protons of the ethylene glycol unit.

  • Hydroxymethyl Protons: The two protons of the -CH₂OH group are expected to appear as a doublet, with the chemical shift influenced by the neighboring chiral center and hydrogen bonding. The hydroxyl proton (-OH) will likely be a broad singlet, and its chemical shift will be concentration and solvent dependent.

  • Cyclohexane Protons: The protons on the cyclohexane ring will present as a series of complex multiplets in the upfield region of the spectrum, typically between 1.2 and 2.0 ppm. The exact chemical shifts and coupling patterns will depend on their axial or equatorial positions and their proximity to the substituent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected.

  • Spiro Carbon: The spiro carbon atom (C-5) is a quaternary carbon and will appear as a singlet at a characteristic downfield shift, typically around 108-110 ppm.

  • Dioxolane Carbons: The two equivalent carbons of the ethylene glycol unit (C-1 and C-4) will resonate at approximately 64 ppm.

  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group is expected to appear around 60-65 ppm.

  • Cyclohexane Carbons: The carbons of the cyclohexane ring will produce signals in the aliphatic region of the spectrum (20-45 ppm). The carbon bearing the hydroxymethyl group (C-8) will be shifted further downfield compared to the other cyclohexane carbons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

Data Acquisition Parameters (¹³C NMR):

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128 or more, as the ¹³C nucleus is less sensitive.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Reference the spectra to the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.

  • Determine the chemical shifts of the signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2950-2850StrongC-H stretch (aliphatic)
1150-1050StrongC-O stretch (acetal and alcohol)

The broadness of the O-H stretching band is indicative of hydrogen bonding. The presence of strong C-O stretching bands confirms the presence of the alcohol and the acetal functional groups.

Experimental Protocol: IR Data Acquisition

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):

  • Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Gently press the plates together to form a thin film.

Data Acquisition:

  • Record a background spectrum of the empty sample holder.

  • Place the sample in the spectrometer and acquire the sample spectrum.

  • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Data Analysis:

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 172, corresponding to the molecular formula C₉H₁₆O₃.

  • Fragmentation Pattern: The molecule is likely to undergo fragmentation through various pathways, including the loss of a water molecule (M-18), the loss of the hydroxymethyl group (M-31), and fragmentation of the spirocyclic ring system.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation:

  • A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS).

Sample Preparation:

  • For GC-MS, dilute the sample in a volatile organic solvent.

  • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.

Data Acquisition (Electron Ionization - EI for GC-MS):

  • Inject the sample into the GC, where it is vaporized and separated.

  • The separated components enter the mass spectrometer, where they are ionized by a beam of electrons.

  • The resulting ions are separated by their mass-to-charge ratio and detected.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight.

  • Analyze the fragmentation pattern to gain further structural information.

Synthesis and Purification Workflow

A common route for the synthesis of this compound involves the reduction of the corresponding ketone, 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis_Workflow cluster_0 Synthesis of Precursor cluster_1 Reduction to Target Alcohol cluster_2 Purification 1,4-Cyclohexanedione 1,4-Cyclohexanedione Ketalization Ketalization 1,4-Cyclohexanedione->Ketalization Ethylene_Glycol Ethylene_Glycol Ethylene_Glycol->Ketalization Acid_Catalyst Acid_Catalyst Acid_Catalyst->Ketalization 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Ketalization->1,4-Dioxaspiro[4.5]decan-8-one Reduction Reduction 1,4-Dioxaspiro[4.5]decan-8-one->Reduction Reducing_Agent Reducing_Agent Reducing_Agent->Reduction This compound This compound Reduction->this compound Workup Workup This compound->Workup Chromatography Chromatography Workup->Chromatography Pure_Product Pure_Product Chromatography->Pure_Product

Caption: Synthetic workflow for this compound.

Detailed Protocol for the Reduction of 1,4-Dioxaspiro[4.5]decan-8-one:

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvent (e.g., methanol for NaBH₄, diethyl ether or THF for LiAlH₄)

  • Apparatus for inert atmosphere reaction (if using LiAlH₄)

  • Standard workup reagents (e.g., water, dilute acid, organic solvent for extraction)

Procedure (using Sodium Borohydride):

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in methanol in a round-bottom flask and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions with stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This technical guide provides a comprehensive overview of the key spectroscopic data and analytical methodologies for the characterization of this compound. While experimental NMR data is not widely published, the predicted spectral features, in conjunction with the provided IR and MS data, offer a robust framework for the identification and quality assessment of this important synthetic intermediate. The detailed experimental protocols serve as a valuable resource for researchers in obtaining reliable and reproducible spectroscopic data.

References

The Structural Elucidation of 1,4-Dioxaspiro[4.5]decane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the crystal structure of 1,4-dioxaspiro[4.5]decane derivatives, a class of compounds of significant interest to researchers, medicinal chemists, and drug development professionals. The unique three-dimensional architecture of the spiroketal system imparts favorable physicochemical properties to drug candidates, making this scaffold a valuable asset in modern medicinal chemistry. This document will delve into the synthesis, conformational analysis, and crystallographic intricacies of these derivatives, offering field-proven insights into their structural characterization.

The 1,4-Dioxaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-dioxaspiro[4.5]decane moiety is a rigid bicyclic system that has emerged as a privileged scaffold in the design of novel therapeutic agents. Its inherent three-dimensionality allows for a precise spatial arrangement of pharmacophoric groups, enabling high-affinity interactions with biological targets. This is a departure from the often flat, aromatic systems that have traditionally dominated drug discovery. The spirocyclic core can enhance metabolic stability and solubility, key parameters in the development of viable drug candidates.

Derivatives of 1,4-dioxaspiro[4.5]decane have shown promise in a variety of therapeutic areas. Notably, they have been investigated as potent and selective agonists for the serotonin 1A (5-HT1A) receptor, a well-established target for the treatment of anxiety and depression. Furthermore, these compounds have been utilized as key intermediates in the synthesis of inhibitors for enzymes such as cathepsin S, which is implicated in inflammatory and autoimmune diseases.

Synthesis and Crystallization of 1,4-Dioxaspiro[4.5]decane Derivatives

The synthesis of the 1,4-dioxaspiro[4.5]decane core typically involves the ketalization of a cyclohexanone derivative with a suitable diol. For instance, the parent compound can be formed from the reaction of cyclohexanone with ethylene glycol. Functionalized derivatives can be prepared by starting with substituted cyclohexanones or by further chemical modification of the spirocyclic scaffold.

A critical step in the structural elucidation of these compounds is the growth of high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent and crystallization technique is paramount and often requires empirical optimization.

Experimental Protocol: Synthesis of (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid

This protocol is adapted from the synthesis of related tartaric acid derivatives.

Materials:

  • Cyclohexanone

  • (2R,3R)-Diethyl tartrate

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Hydrolysis agent (e.g., lithium hydroxide)

  • Ethyl acetate

  • Hexane

Procedure:

  • Ketalization: A mixture of cyclohexanone (1.0 eq), (2R,3R)-diethyl tartrate (1.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: The reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diethyl ester is purified by column chromatography on silica gel.

  • Hydrolysis: The purified diethyl ester is dissolved in a mixture of tetrahydrofuran and water and treated with an excess of lithium hydroxide. The reaction is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: The reaction mixture is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude dicarboxylic acid.

  • Crystallization: Single crystals are grown by slow evaporation of a solution of the purified dicarboxylic acid in an ethyl acetate/hexane mixture.[1]

Diagram of the Synthetic and Crystallization Workflow:

G cluster_synthesis Synthesis cluster_crystallization Crystallization Cyclohexanone Cyclohexanone Ketalization Ketalization Cyclohexanone->Ketalization Diethyl_Tartrate Diethyl_Tartrate Diethyl_Tartrate->Ketalization Crude_Ester Crude_Ester Ketalization->Crude_Ester Purification Purification Crude_Ester->Purification Pure_Ester Pure_Ester Purification->Pure_Ester Hydrolysis Hydrolysis Pure_Ester->Hydrolysis Crude_Acid Crude_Acid Hydrolysis->Crude_Acid Purification_2 Purification Crude_Acid->Purification_2 Pure_Acid Pure_Acid Purification_2->Pure_Acid Dissolution Dissolve in Ethyl Acetate/Hexane Pure_Acid->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Single_Crystals Single_Crystals Slow_Evaporation->Single_Crystals

Caption: Workflow for the synthesis and crystallization of a 1,4-dioxaspiro[4.5]decane derivative.

Crystal Structure Analysis of 1,4-Dioxaspiro[4.5]decane Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of molecules. The resulting data provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Case Study: (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid

The crystal structure of (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acid reveals a monoclinic crystal system with the space group P21.[1] The asymmetric unit contains a single molecule. The cyclohexane ring adopts a chair conformation, which is the most stable arrangement for this six-membered ring.

A notable feature of this crystal structure is the extensive network of hydrogen bonds. Each molecule participates in four intermolecular –CO–OH⋯O=C(OH)– hydrogen bonds, creating a two-dimensional double-layered framework.[1] This intricate hydrogen-bonding network is a key factor in the stability of the crystal lattice.

Crystallographic ParameterValue for (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid
Chemical formulaC10H14O6
Crystal systemMonoclinic
Space groupP21
a (Å)6.7098 (6)
b (Å)10.5170 (10)
c (Å)15.3175 (13)
β (°)99.878 (3)
Volume (Å3)1064.4 (2)
Z4

Table 1: Crystallographic data for (2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-dicarboxylic acid.

Conformational Analysis and the Anomeric Effect

The conformation of the spiroketal system is influenced by a stereoelectronic phenomenon known as the anomeric effect. This effect describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane ring to prefer an axial orientation, despite the steric hindrance this may cause. In the context of 1,4-dioxaspiro[4.5]decanes, the anomeric effect stabilizes conformations where the lone pairs of one oxygen atom are anti-periplanar to the C-O bond of the other oxygen atom in the spiroketal moiety. This has a significant impact on the overall shape and reactivity of the molecule.

The Role of 1,4-Dioxaspiro[4.5]decane Derivatives in 5-HT1A Receptor Signaling

As previously mentioned, certain derivatives of 1,4-dioxaspiro[4.5]decane are potent 5-HT1A receptor agonists. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade.

Diagram of the 5-HT1A Receptor Signaling Pathway:

G 5-HT1A_Agonist 1,4-Dioxaspiro[4.5]decane Derivative (Agonist) 5HT1A_Receptor 5-HT1A Receptor 5-HT1A_Agonist->5HT1A_Receptor binds and activates Gi_Protein Gi Protein 5HT1A_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP conversion of ATP to cAMP is reduced ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA reduced activation Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response leads to

Caption: Simplified signaling pathway of the 5-HT1A receptor upon activation by a 1,4-dioxaspiro[4.5]decane derivative agonist.

Activation of the 5-HT1A receptor by an agonist leads to the coupling of an inhibitory G-protein (Gi). This, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP leads to decreased activity of protein kinase A (PKA), which ultimately modulates neuronal excitability, producing the anxiolytic and antidepressant effects.

Conclusion and Future Perspectives

The 1,4-dioxaspiro[4.5]decane scaffold represents a versatile and valuable platform for the design of novel therapeutics. The rigid, three-dimensional nature of this system offers distinct advantages in achieving high target affinity and favorable pharmacokinetic profiles. A thorough understanding of the crystal structure of these derivatives is crucial for structure-activity relationship (SAR) studies and for the rational design of next-generation drug candidates.

Future work in this area will likely focus on the synthesis and structural characterization of a broader range of derivatives with diverse substitution patterns on the cyclohexane ring. This will provide a more comprehensive understanding of the conformational preferences of this scaffold and its interactions with various biological targets. The continued application of single-crystal X-ray diffraction, in concert with computational modeling, will be instrumental in advancing the development of new and effective drugs based on the 1,4-dioxaspiro[4.5]decane framework.

References

Methodological & Application

The Strategic Application of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Rigid Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Spirocyclic scaffolds have garnered considerable attention due to their inherent three-dimensionality, which can lead to enhanced binding affinity, selectivity, and improved physicochemical properties of drug candidates.[1][2] Among these, the 1,4-dioxaspiro[4.5]decane framework serves as a valuable pharmacophore.[1] This application note delves into the utility of a key derivative, 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, a versatile building block for the synthesis of complex molecules with therapeutic potential.[3]

The core structure of this compound features a cyclohexyl ring conformationally constrained by the spirocyclic ketal. This ketal moiety, formed from a ketone and ethylene glycol, serves a dual purpose. Firstly, it acts as a rigidifying element, presenting the hydroxymethyl group in a well-defined spatial orientation. Secondly, the ketal functions as a protecting group for a carbonyl, which can be unveiled under acidic conditions, offering a strategic handle for further synthetic manipulations.[4][5] The primary alcohol of this compound is the primary point of synthetic diversification, allowing for its elaboration into a variety of functional groups amenable to coupling with other pharmacophoric fragments.

This guide will provide a detailed exploration of the synthetic transformations of this compound and its application in the design of novel bioactive molecules, supported by detailed protocols and mechanistic insights.

Physicochemical Properties and Structural Features

This compound is a liquid at room temperature with a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol .[3][6] Its structure is characterized by the spirocyclic ketal fused to a cyclohexane ring bearing a hydroxymethyl substituent. The compound is reported to be soluble in chloroform and methanol.[7]

PropertyValueSource
Molecular Formula C₉H₁₆O₃[3]
Molecular Weight 172.22 g/mol [3]
CAS Number 17159-82-9[8]
Appearance Liquid[6]
Storage 2-8 °C[8]

The thermodynamic stability of the spirocyclic system is noteworthy, providing a robust core for multi-step synthetic sequences.[3]

Core Synthetic Transformations and Protocols

The utility of this compound as a building block stems from the reactivity of its primary alcohol. The following protocols detail key transformations to generate valuable intermediates for drug discovery programs.

Protocol 1: Oxidation to 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde

The selective oxidation of the primary alcohol to an aldehyde is a crucial transformation, as the aldehyde can then participate in reactions such as reductive amination, Wittig reactions, and aldol condensations.

Principle: Pyridinium chlorochromate (PCC) is a mild oxidizing agent that can selectively oxidize primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

  • Sodium bicarbonate solution (saturated, aqueous)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add PCC (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde.

Protocol 2: Oxidation to 1,4-Dioxaspiro[4.5]decane-8-carboxylic Acid

The corresponding carboxylic acid is a versatile intermediate for the formation of amides, esters, and other derivatives.

Principle: Jones oxidation, using chromium trioxide in aqueous sulfuric acid and acetone, is a powerful method for oxidizing primary alcohols to carboxylic acids.

Materials:

  • This compound

  • Jones reagent (Chromium trioxide in concentrated sulfuric acid and water)

  • Acetone

  • Isopropanol

  • Diethyl ether

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

  • Add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the solution turns green.

  • Remove the acetone under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and extract with 1 M sodium hydroxide solution.

  • Acidify the aqueous basic extract to pH 2 with 1 M hydrochloric acid.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the final organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid.

Application in Medicinal Chemistry: A Design Perspective

The derivatives of this compound are valuable for constructing molecules targeting a range of biological systems. The related amine, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, has been utilized in the development of 5-HT1A receptor agonists and Cathepsin S inhibitors.[1] The aldehyde and carboxylic acid synthesized from the parent alcohol can be readily converted to this key amine or used to generate other analogues.

Workflow for the Synthesis of Bioactive Amine Derivatives

The following workflow illustrates how this compound can be used to generate a library of amine derivatives for screening.

G A This compound B 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde A->B Oxidation (PCC) C Imine Intermediate B->C + R-NH2 D Substituted Amines (e.g., for 5-HT1A modulators) C->D Reduction (NaBH(OAc)3) G cluster_0 Protected Core cluster_1 Deprotected Core A 1,4-Dioxaspiro[4.5]decan-8-yl Derivative B 4-Substituted Cyclohexanone Derivative A->B Acidic Hydrolysis (e.g., aq. HCl)

References

Application Notes & Protocols: 1,4-Dioxaspiro[4.5]decan-8-ylmethanol as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, a pivotal building block in contemporary organic synthesis. Characterized by a unique spirocyclic framework, this molecule offers a valuable combination of a protected ketone and a reactive primary alcohol. This structure provides a rigid, three-dimensional scaffold that is increasingly sought after in medicinal chemistry for the synthesis of novel therapeutics that explore beyond traditional flat, aromatic systems.[1][2] We will elucidate its core reactivity, provide detailed, field-proven protocols for its key transformations, and discuss its strategic application in the synthesis of complex molecular architectures. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic advantages of this spirocyclic intermediate.

Introduction: The Strategic Value of this compound

This compound (Molecular Formula: C₉H₁₆O₃, MW: 172.22 g/mol ) is a bifunctional organic compound featuring a cyclohexyl ring system.[3][4] Its defining feature is the spiroketal (an ethylene glycol ketal) at the C4 position of the cyclohexane ring, which serves as a robust protecting group for a ketone. The primary alcohol at the C1 position provides a versatile handle for a wide array of synthetic modifications.

The rigidity of the spirocyclic core is of paramount importance in drug discovery.[2] It allows for the precise spatial orientation of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for biological targets such as G-protein coupled receptors (GPCRs) and enzymes.[1][2] Derivatives have been investigated as potent 5-HT1A receptor agonists and intermediates for Cathepsin S inhibitors, highlighting the therapeutic potential of this scaffold.[1]

This guide will focus on the practical applications of this building block, moving from its own synthesis to its subsequent transformations.

Physicochemical Properties & Storage
PropertyValueReference
CAS Number 17159-82-9[4][5]
Molecular Formula C₉H₁₆O₃[3][4]
Molecular Weight 172.22 g/mol [3][4]
Appearance White crystalline solid[6]
Storage 2-8°C, in a cool, dry, well-ventilated area[3][5]

Stability Considerations: The primary point of instability is the spiroketal, which is susceptible to acid-catalyzed hydrolysis.[7] Therefore, prolonged exposure to acidic conditions should be avoided unless deprotection is intended. The primary amine derivatives are also prone to oxidation.[7]

Synthesis of the Building Block

The most common and efficient route to this compound begins with the readily available 1,4-cyclohexanedione. The synthesis involves two key steps: selective monoketalization followed by reduction.

G cluster_0 Route A: Via Carboxylate A 1,4-Cyclohexanedione B 1,4-Dioxaspiro[4.5]decan-8-one A->B Ethylene Glycol, p-TsOH C Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate B->C e.g., Wittig or Horner-Wadsworth-Emmons D This compound B->D Reduction of a precursor aldehyde/acid C->D Reduction (e.g., LiAlH4) G A This compound B 1,4-Dioxaspiro[4.5]decane-8-carbaldehyde A->B Mild Oxidation (PCC, DMP) C 1,4-Dioxaspiro[4.5]decane-8-carboxylic acid A->C Strong Oxidation (Jones Reagent) D Deprotection (Acidic Hydrolysis) A->D E 4-(hydroxymethyl)cyclohexan-1-one D->E G cluster_0 Step 1: Mesylation (Activation) cluster_1 Step 2: Azide Formation & Reduction A Start: This compound B Add MsCl, Et3N in DCM at 0°C A->B C Stir for 2-3h, Warm to RT B->C D Workup: Aqueous wash C->D E Intermediate: Mesylate Ester D->E F Dissolve Mesylate in DMF E->F Purify or use crude G Add Sodium Azide (NaN3) Heat to 60-80°C F->G H Intermediate: Azide G->H I Reduce with LiAlH4 in THF at 0°C H->I J Workup: Fieser method I->J K Final Product: Target Amine J->K

References

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed experimental protocols for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a key spirocyclic building block in medicinal chemistry. The rigid three-dimensional structure of this compound offers a unique scaffold for the development of novel therapeutics.[1] This document outlines two primary synthetic routes from the common starting material, 1,4-Dioxaspiro[4.5]decan-8-one: a direct one-pot reductive amination and a two-step process via an oxime intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure successful synthesis.

Introduction: The Significance of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Drug Discovery

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a valuable spirocyclic primary amine that serves as a versatile scaffold in the design of novel organic molecules.[2] Its inherent three-dimensional nature allows for the precise spatial orientation of functional groups, a desirable characteristic for enhancing binding affinity and selectivity for biological targets.[3] This structural feature is particularly advantageous in medicinal chemistry for exploring chemical space beyond traditional flat aromatic systems.[1]

Derivatives of this spirocyclic amine have shown significant potential in the development of therapeutics for central nervous system disorders. Notably, they have been investigated as potent and selective 5-HT1A receptor agonists for the treatment of anxiety and depression.[1] Furthermore, this compound is a key intermediate in the synthesis of brain-penetrating Cathepsin S inhibitors, which are being explored for their therapeutic potential in neuroinflammatory and autoimmune diseases.[1][4] The primary amine functional group provides a convenient attachment point for further molecular elaboration, enabling the creation of diverse compound libraries for drug discovery programs.[1]

Synthetic Strategies Overview

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine predominantly starts from the commercially available ketone, 1,4-Dioxaspiro[4.5]decan-8-one. Two robust and widely applicable methods are detailed in this guide:

  • Method A: Direct Reductive Amination: This is the most efficient and common one-pot procedure for converting the ketone directly to the primary amine.[5][6]

  • Method B: Synthesis via an Oxime Intermediate: This two-step alternative involves the formation of an oxime from the ketone, followed by its reduction to the desired amine. This method can be advantageous if the direct reductive amination proves to be low-yielding.[5]

The following diagram illustrates the overall synthetic workflow:

G A 1,4-Dioxaspiro[4.5]decan-8-one B Method A: Reductive Amination A->B NH3 source, Reducing Agent D Method B: Oxime Formation A->D Hydroxylamine C 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine B->C E 1,4-Dioxaspiro[4.5]decan-8-one oxime D->E F Reduction E->F Reducing Agent F->C

Caption: Synthetic workflow for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Materials and Equipment

Reagents
ReagentGradeSupplierNotes
1,4-Dioxaspiro[4.5]decan-8-one≥98%Commercially AvailableStarting material for both methods.
Ammonium AcetateACS Reagent GradeCommercially AvailableAmmonia source for reductive amination.
Sodium Triacetoxyborohydride≥95%Commercially AvailableReducing agent for reductive amination. Handle with care.
Sodium Cyanoborohydride≥95%Commercially AvailableAlternative reducing agent. Highly Toxic .
MethanolAnhydrousCommercially AvailableSolvent for reductive amination.
DichloromethaneAnhydrousCommercially AvailableSolvent for reductive amination and extraction.
Hydroxylamine Hydrochloride≥98%Commercially AvailableReagent for oxime formation.
Sodium AcetateAnhydrousCommercially AvailableBase for oxime formation.
Ethanol200 ProofCommercially AvailableSolvent for oxime formation.
Lithium Aluminum Hydride (LiAlH₄)1.0 M in THFCommercially AvailableReducing agent for oxime. Pyrophoric .
Diethyl EtherAnhydrousCommercially AvailableSolvent for LiAlH₄ reduction.
Tetrahydrofuran (THF)AnhydrousCommercially AvailableSolvent for LiAlH₄ reduction.
Sodium Sulfate / Magnesium SulfateAnhydrousCommercially AvailableDrying agent.
Saturated Sodium BicarbonateAqueous SolutionPrepared in-houseFor workup.
BrineSaturated NaCl(aq)Prepared in-houseFor workup.
Hydrochloric AcidConcentratedCommercially AvailableFor salt formation (optional).
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

  • Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)

Experimental Protocols

Method A: Direct Reductive Amination

This one-pot method is highly efficient for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. The reaction proceeds through the in-situ formation of an imine intermediate from the ketone and an ammonia source, which is then reduced by a selective reducing agent.[5] Sodium triacetoxyborohydride is a preferred reducing agent due to its mildness and selectivity for the protonated imine over the ketone.[5]

Step-by-Step Procedure:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or dichloromethane (10 mL/mmol), add an excess of ammonium acetate (5-10 eq).[5]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions. Caution: If using sodium cyanoborohydride, handle with extreme care as it is highly toxic.[5]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • The crude product can be purified by column chromatography on silica gel to afford 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Typical yields for reductive aminations of cyclic ketones are in the range of 60-90%.[5]

Method B: Synthesis via an Oxime Intermediate

This two-step approach is a valuable alternative, particularly if direct reductive amination results in low yields.[5]

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-1.5 eq) to the solution.[5]

  • Heat the mixture to reflux for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The product, 1,4-Dioxaspiro[4.5]decan-8-one oxime, may precipitate from the aqueous solution. If not, extract the product with a suitable organic solvent like ethyl acetate.[5]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.[5]

The reduction of the oxime can be achieved using various reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and effective choice.

  • Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (nitrogen or argon). [5]

  • Suspend LiAlH₄ (2-3 eq) in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel.[5]

  • Dissolve the 1,4-Dioxaspiro[4.5]decan-8-one oxime (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension at 0 °C.[5]

  • After the addition is complete, warm the mixture to room temperature and then heat to reflux for 4-8 hours.[5]

  • Cool the reaction mixture to 0 °C and carefully quench it by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[5]

  • Filter the resulting solid and wash it thoroughly with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

  • Purify the product by column chromatography on silica gel.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the primary amine group.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety precautions.[5]

  • Lithium aluminum hydride is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere.[5]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in reductive aminationIncomplete imine formation.Increase the reaction time for imine formation or use a different ammonia source (e.g., ammonia in methanol).
Inactive reducing agent.Use a fresh bottle of the reducing agent.
Incomplete reactionInsufficient amount of reducing agent.Increase the equivalents of the reducing agent.
Short reaction time.Extend the reaction time and monitor by TLC.
Presence of side productsReduction of the starting ketone.Use a more selective reducing agent like sodium triacetoxyborohydride.
Difficulty in purificationCo-elution of impurities.Optimize the solvent system for column chromatography. Consider derivatization to an HCl salt for purification by recrystallization.

References

Role of spirocyclic scaffolds in improving drug efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of Spirocyclic Scaffolds in Improving Drug Efficacy

Audience: Researchers, scientists, and drug development professionals.

Harnessing Three-Dimensionality: A Guide to Enhancing Drug Efficacy with Spirocyclic Scaffolds

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. The prevalent use of flat, aromatic systems has often led to challenges in achieving desired biological outcomes and avoiding off-target effects. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool to overcome these limitations.[1][2] Their inherent three-dimensionality provides a rigid and defined architecture that can significantly improve a drug candidate's properties.[3][4] This guide provides an in-depth analysis of the strategic application of spirocyclic scaffolds, detailing the mechanistic principles behind their advantages, practical protocols for synthesis and evaluation, and case studies illustrating their successful implementation.

The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

Spirocycles offer a unique structural framework that directly addresses several key challenges in drug design. By replacing flexible or planar moieties with a rigid spirocyclic core, medicinal chemists can exert precise control over the spatial orientation of pharmacophoric elements, leading to profound improvements in drug-like properties.[5][6]

Enhancing Potency and Selectivity through Conformational Rigidity

A primary advantage of spirocycles is their ability to reduce the conformational flexibility of a molecule.[6][7] This pre-organization of the ligand into a bioactive conformation minimizes the entropic penalty upon binding to its target, which can lead to a significant increase in binding affinity and potency.[8] The rigid scaffold orients substituents in precise vectors, allowing for optimized interactions with the target's binding pocket.[4][9]

A compelling example is the optimization of inhibitors for the protein tyrosine phosphatase SHP2. By analyzing the X-ray crystal structure, researchers introduced spirocyclic scaffolds to lock the orientation of a primary amine group, ensuring the preservation of three critical hydrogen bond interactions. This modification maintained or improved potency and significantly enhanced cellular efficacy.[10]

Furthermore, this structural rigidity can dramatically improve selectivity. By locking a molecule into a conformation that fits the intended target precisely, interactions with off-targets that may accommodate different conformations are minimized. In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, replacing the piperazine ring in Olaparib with a diazaspiro[3.3]heptane scaffold led to a significant increase in selectivity for PARP-1 over other PARP family members, which was accompanied by reduced DNA damage and cytotoxicity.[7][10][11]

cluster_0 Flexible Acyclic Precursor cluster_1 Rigid Spirocyclic Analogue cluster_2 Biological Target Interaction A Pharmacophore A B Rotatable Bonds A->B C Pharmacophore B B->C Target_Flex Poor Fit (High Entropy Loss) B->Target_Flex Suboptimal Binding S Spirocyclic Scaffold SB Pharmacophore B S->SB Target_Rigid Optimal Fit (Low Entropy Loss) S->Target_Rigid Enhanced Binding Affinity SA Pharmacophore A SA->S

Caption: Conformational restriction by a spirocyclic scaffold.

Improving Physicochemical and ADME Properties

The incorporation of spirocycles often leads to an increase in the fraction of sp³ hybridized carbons (Fsp³).[2][10] A higher Fsp³ count is strongly correlated with increased clinical success, partly because it enhances three-dimensionality, which can disrupt crystal packing and improve aqueous solubility.[10]

Spirocycles serve as valuable tools for modulating key ADME (Administration, Distribution, Metabolism, and Excretion) properties.[7][12]

  • Solubility: The non-planar, sp³-rich nature of spirocycles can improve solubility compared to their flat aromatic counterparts.[3][13]

  • Lipophilicity (LogP/LogD): Judicious introduction of spirocyclic scaffolds, particularly those containing heteroatoms, can fine-tune lipophilicity, moving compounds into a more favorable range for oral absorption and distribution. For example, replacing a morpholine ring with various azaspirocycles in melanin-concentrating hormone receptor 1 (MCHr1) antagonists successfully lowered LogD values.[10][11]

  • Metabolic Stability: Spirocycles can enhance metabolic stability by replacing metabolically labile groups or by sterically shielding adjacent sites from metabolic enzymes like Cytochrome P450s.[13]

The table below quantitatively illustrates the benefits of scaffold hopping from a piperazine to a diazaspiro[3.3]heptane in the case of the PARP inhibitor Olaparib.

ParameterOlaparib (Parent Compound)Spirocyclic Analogue (Compound 197)Rationale for Improvement
PARP-1 Potency (IC₅₀) Potent2-fold reduction in potencyThe primary goal was selectivity, with a minor potency trade-off being acceptable.
Selectivity (vs. PARP-2) LowerSignificantly IncreasedThe rigid spirocycle provides a more defined conformation, favoring interaction with PARP-1 over other family members.[7]
Cytotoxicity HigherReducedIncreased selectivity leads to fewer off-target effects, reducing damage to non-cancerous cells.[10][11]
Structural Feature Flexible Piperazine RingRigid Diazaspiro[3.3]heptaneThe spirocyclic core restricts conformational freedom, enhancing target specificity.[7]

Data synthesized from literature reports.[7][10][11]

Protocols for Synthesis and Evaluation

Successful implementation of spirocyclic scaffolds requires robust synthetic methods and rigorous evaluation of the resulting compounds.

Protocol: Synthesis of a Diazaspiro[3.3]heptane Scaffold

This protocol describes a general method for synthesizing a diazaspiro[3.3]heptane core, a scaffold used to improve selectivity in molecules like PARP inhibitors.[7][10] This method is based on established synthetic routes.

Objective: To synthesize a core diazaspiro[3.3]heptane building block for incorporation into a lead molecule.

Materials:

  • Dibenzyl azetidine-3-carboxylate hydrochloride

  • Paraformaldehyde

  • Benzylamine

  • Palladium on carbon (10%)

  • Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF)

  • Sodium triacetoxyborohydride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis, magnetic stirrer, hydrogenation apparatus.

Step-by-Step Methodology:

  • Step 1: Formation of the Second Ring (Mannich-type reaction) a. To a solution of dibenzyl azetidine-3-carboxylate hydrochloride (1.0 equiv.) in methanol, add paraformaldehyde (2.2 equiv.) and benzylamine (1.1 equiv.). b. Stir the mixture at room temperature for 16 hours. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Concentrate the reaction mixture under reduced pressure. The resulting crude product is the spirocyclic intermediate. Causality Note: This step constructs the second ring of the spirocycle through a tandem condensation and cyclization process.

  • Step 2: Reductive Amination a. Dissolve the crude intermediate from Step 1 in DCM. b. Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 4 hours. d. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. e. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo. Causality Note: This reduction step ensures the stable formation of the amine linkages within the newly formed ring.

  • Step 3: Deprotection (Hydrogenolysis) a. Dissolve the product from Step 2 in methanol and transfer to a hydrogenation vessel. b. Add 10% Palladium on carbon (10 wt %). c. Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously for 24 hours. d. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol. e. Concentrate the filtrate to yield the deprotected diazaspiro[3.3]heptane core. Causality Note: The benzyl protecting groups are removed here to reveal the secondary amines, which serve as attachment points for further derivatization.

  • Step 4: (Optional) Boc Protection for Orthogonal Synthesis a. Dissolve the deprotected amine from Step 3 in THF and water (1:1). b. Add NaHCO₃ (3.0 equiv.) followed by Boc₂O (1.1-2.2 equiv., depending on whether mono- or di-protection is desired). c. Stir at room temperature for 12 hours. d. Extract the product with ethyl acetate, wash the organic layer with brine, dry over MgSO₄, and concentrate. e. Purify the final product by flash column chromatography. Causality Note: Boc protection provides a stable, yet easily removable, protecting group, allowing for selective functionalization of other parts of a larger molecule before revealing the spirocyclic amines for final coupling steps.

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the metabolic stability of a spirocyclic compound compared to its non-spirocyclic predecessor by measuring its rate of depletion when incubated with HLMs.

Materials:

  • Test compounds (spirocyclic and non-spirocyclic analogue)

  • Pooled Human Liver Microsomes (HLM), e.g., from a commercial supplier.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Acetonitrile containing an internal standard (e.g., warfarin, tolbutamide).

  • 96-well plates, incubator, LC-MS/MS system.

  • Positive control compound with known metabolic fate (e.g., verapamil - high clearance; warfarin - low clearance).

Step-by-Step Methodology:

  • Preparation: a. Thaw the HLM on ice. Prepare a stock solution of the test compounds and positive control in DMSO (e.g., 1 mM). b. Prepare a 2 mg/mL HLM solution in phosphate buffer. c. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation (Phase I Metabolism): a. In a 96-well plate, add the phosphate buffer. b. Add the HLM solution to achieve a final protein concentration of 0.5-1.0 mg/mL. c. Add the test compound stock solution to achieve a final substrate concentration of 1 µM. (Ensure final DMSO concentration is <0.5%). d. Pre-incubate the plate at 37°C for 5 minutes to equilibrate. e. Initiate the metabolic reaction by adding the NADPH regenerating system. Self-Validation Note: A parallel incubation is run without the NADPH regenerating system (negative control) to account for non-enzymatic degradation.

  • Time-Point Sampling: a. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. Causality Note: The cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity, and the internal standard corrects for variations in sample processing and instrument response.

  • Sample Processing and Analysis: a. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis. c. Analyze the samples using an LC-MS/MS system. Develop a method to quantify the peak area of the parent compound relative to the internal standard.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. Determine the slope of the line from the linear regression of this plot. The slope (k) represents the elimination rate constant. c. Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k . d. Compare the t₁/₂ of the spirocyclic compound to its non-spirocyclic analogue. A longer t₁/₂ indicates greater metabolic stability.

Workflow for Spirocyclic Drug Design

The integration of spirocyclic scaffolds into a drug discovery program typically follows a scaffold-hopping strategy aimed at resolving specific liabilities of a lead compound.

A 1. Lead Compound Identified (e.g., planar, flexible) B 2. Identify Liabilities - Poor Solubility - Metabolic Instability - Off-Target Effects - Low Potency A->B C 3. Scaffold Hopping Strategy (In Silico & Knowledge-Based Design) B->C D 4. Select Spirocyclic Scaffold - Constrains conformation - Increases Fsp3 - Modulates phys-chem properties C->D E 5. Synthesis of Spirocyclic Analogues D->E F 6. In Vitro Evaluation - Potency & Selectivity Assays - ADME Assays (Solubility, Stability) E->F G 7. Analyze Structure-Activity Relationship (SAR) F->G H Optimized Candidate - Improved Efficacy & Pharmacokinetics G->H Success I Iterative Optimization G->I I->C Refine Design

Caption: General workflow for spirocyclic drug discovery.

Conclusion

Spirocyclic scaffolds are not merely a synthetic novelty but a strategic platform for rational drug design.[1][14] Their ability to impart conformational rigidity, enhance three-dimensionality, and fine-tune physicochemical properties makes them an invaluable tool for overcoming common hurdles in medicinal chemistry.[12][15] By improving potency, selectivity, and metabolic stability, these unique structures pave the way for the development of safer and more effective therapeutics. The continued development of novel synthetic methodologies will further expand the accessibility and application of spirocycles, solidifying their role as a privileged motif in the future of drug discovery.[16][17]

References

Application Notes & Protocols: 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Derivatives as Potential Biolubricants

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating demand for environmentally benign lubricants has catalyzed research into renewable and biodegradable alternatives to conventional mineral oil-based products.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of derivatives of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol as potential biolubricants. These compounds, synthesized from renewable resources, offer a promising platform for developing high-performance, biodegradable lubricants. This guide details the synthesis of ester derivatives of this compound, outlines rigorous protocols for evaluating their key lubricant properties, and provides insights into the structure-property relationships that govern their performance.

Introduction: The Imperative for Sustainable Lubrication

Lubricants are essential for reducing friction and wear in mechanical systems, thereby minimizing energy loss and preventing damage to moving parts.[2] Traditional lubricants are predominantly derived from petroleum, a non-renewable resource, and their disposal poses significant environmental challenges due to poor biodegradability.[3] Biolubricants, derived from renewable feedstocks like vegetable oils, offer a sustainable alternative.[2][4] They are characterized by their biodegradability, low toxicity, and often superior lubricity.[1][5]

The core of many biolubricants is an ester functional group, which can be synthesized from a variety of bio-based alcohols and carboxylic acids.[6] this compound, a derivative of cyclohexanone, presents an intriguing scaffold for biolubricant development. The spiroketal moiety, a heterocyclic ring system where two rings share a single carbon atom, can impart unique conformational rigidity and polarity, potentially influencing properties like viscosity index and thermal stability.[7] By esterifying the primary alcohol of this compound with various fatty acids, a library of novel biolubricant candidates can be generated and evaluated.

Synthesis of this compound Ester Derivatives

The synthesis of the target biolubricants is a two-step process commencing with the readily available 1,4-Dioxaspiro[4.5]decan-8-one. This ketone is first reduced to the corresponding alcohol, this compound, which is then esterified with a selection of fatty acids.

Step 1: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one

The reduction of the ketone to the primary alcohol can be achieved using a variety of reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 1,4-Dioxaspiro[4.5]decan-8-one

    • Sodium borohydride (NaBH₄)

    • Methanol (anhydrous)

    • Deionized water

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

    • Hydrochloric acid (1 M)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, quench the reaction by the slow addition of deionized water.

    • Acidify the mixture to pH ~6 with 1 M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield crude this compound.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Esterification with Fatty Acids

The synthesized alcohol is then esterified with fatty acids of varying chain lengths and degrees of unsaturation to produce a range of potential biolubricants. Fischer esterification, using an acid catalyst, is a common method for this transformation.

Experimental Protocol: Synthesis of this compound Esters

  • Materials:

    • This compound

    • Fatty acid (e.g., Oleic acid, Stearic acid, Lauric acid)

    • Sulfuric acid (concentrated) or p-toluenesulfonic acid

    • Toluene

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), the desired fatty acid (1.1 eq), and toluene.

    • Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Continue refluxing until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral.

    • Wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the toluene under reduced pressure to obtain the crude ester derivative.

    • Purify the product by column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Esterification Ketone 1,4-Dioxaspiro[4.5]decan-8-one Reduction Reduction (NaBH4, MeOH) Ketone->Reduction Alcohol This compound Reduction->Alcohol Alcohol2 This compound FattyAcid Fatty Acid (e.g., Oleic Acid) Esterification Esterification (Acid Catalyst, Toluene) FattyAcid->Esterification Ester This compound Ester Derivative (Biolubricant) Esterification->Ester Alcohol2->Esterification

Caption: Synthetic workflow for this compound ester derivatives.

Characterization and Performance Evaluation of Biolubricant Candidates

A thorough evaluation of the physicochemical and performance properties of the synthesized esters is crucial to determine their suitability as biolubricants. The following protocols are based on established ASTM and OECD standards.

Physicochemical Properties

Table 1: Key Physicochemical Properties and Corresponding ASTM Test Methods

PropertyASTM MethodSignificance in Lubricants
Kinematic Viscosity ASTM D445A measure of the fluid's resistance to flow under gravity.[8][9] It is a critical parameter for ensuring an adequate lubricating film between moving parts.[10]
Viscosity Index (VI) ASTM D2270An empirical number indicating the effect of temperature change on viscosity.[9] A high VI is desirable, signifying less change in viscosity over a wide temperature range.[5]
Pour Point ASTM D97The lowest temperature at which the oil will flow.[8] This is critical for low-temperature applications.
Flash Point & Fire Point ASTM D92The lowest temperature at which vapors will ignite.[8] Important for safety in high-temperature applications.
Oxidative Stability ASTM D943 / D2272Measures the lubricant's resistance to degradation at elevated temperatures in the presence of oxygen. Poor stability leads to sludge formation and increased viscosity.[10]
Total Acid Number (TAN) ASTM D664Measures the amount of acidic compounds in the oil, which can indicate degradation and corrosive potential.[8]
Performance Testing

Table 2: Key Performance Tests and Corresponding ASTM Methods

Performance MetricASTM MethodDescription
Wear Prevention ASTM D4172 (Four-Ball Wear Test)Evaluates the lubricant's ability to minimize wear on metal surfaces under a specified load.[8]
Foaming Characteristics ASTM D892Measures the tendency of the lubricant to form foam, which can impede lubrication and cooling.[8][10]
Biodegradability Assessment

The environmental advantage of biolubricants lies in their biodegradability. The OECD 301B method is a widely accepted standard for determining the ready biodegradability of organic chemicals.[11][12]

Protocol: Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

  • Principle: This test measures the amount of carbon dioxide produced when the test substance is exposed to microorganisms in an aqueous medium over a 28-day period.[13]

  • Procedure Outline:

    • Prepare a mineral medium containing the test substance as the sole source of organic carbon.

    • Inoculate the medium with a small amount of activated sludge or another suitable microbial source.

    • Aerate the test flasks with CO₂-free air.

    • Trap the CO₂ produced from the biodegradation of the test substance in a barium hydroxide or sodium hydroxide solution.

    • Quantify the trapped CO₂ by titration.

    • Calculate the percentage of biodegradation based on the theoretical amount of CO₂ that could be produced from the test substance.

  • Pass Level: A substance is considered "readily biodegradable" if it reaches 60% biodegradation within a 10-day window during the 28-day test period.[14]

Lubricant_Testing_Workflow cluster_physicochemical Physicochemical Characterization cluster_performance Performance Evaluation cluster_environmental Environmental Impact cluster_analysis Data Analysis & Interpretation Start Synthesized Ester Derivative Viscosity Kinematic Viscosity (ASTM D445) Start->Viscosity VI Viscosity Index (ASTM D2270) Start->VI PourPoint Pour Point (ASTM D97) Start->PourPoint FlashPoint Flash Point (ASTM D92) Start->FlashPoint Oxidation Oxidative Stability Start->Oxidation TAN Total Acid Number (ASTM D664) Start->TAN Wear Wear Prevention (ASTM D4172) Start->Wear Foam Foaming (ASTM D892) Start->Foam Biodegradability Biodegradability (OECD 301B) Start->Biodegradability Analysis Structure-Property Relationship Analysis Viscosity->Analysis VI->Analysis PourPoint->Analysis FlashPoint->Analysis Oxidation->Analysis TAN->Analysis Wear->Analysis Foam->Analysis Biodegradability->Analysis Conclusion Identification of Lead Biolubricant Candidates Analysis->Conclusion

Caption: Logical workflow for the comprehensive evaluation of biolubricant candidates.

Expected Outcomes and Structure-Property Insights

The systematic evaluation of a series of this compound esters will provide valuable insights into the relationship between their chemical structure and lubricant properties.

  • Effect of Fatty Acid Chain Length: Increasing the chain length of the fatty acid is expected to increase the kinematic viscosity and flash point.

  • Effect of Unsaturation: The presence of double bonds in the fatty acid chain (e.g., in oleic acid) is likely to improve low-temperature properties (lower pour point) but may decrease oxidative stability.

  • Influence of the Spiroketal Moiety: The rigid, polar nature of the 1,4-dioxaspiro[4.5]decane core is hypothesized to contribute to a high viscosity index, indicating good thermal stability of the viscosity.

By correlating these structural features with the performance data, lead candidates for specific lubricant applications can be identified. For instance, derivatives with high viscosity and excellent thermal stability may be suitable for industrial gear and bearing oils, while those with superior low-temperature fluidity could be explored for hydraulic fluid applications.

Conclusion

The derivatives of this compound represent a promising and versatile platform for the development of novel, high-performance biolubricants. The protocols and methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and performance evaluation of these compounds. By systematically investigating the structure-property relationships, researchers can tailor the molecular architecture of these esters to meet the demanding requirements of various lubrication applications, thereby contributing to the advancement of sustainable technologies.

References

Synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives for mPTP inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Guide to the Synthesis and Evaluation of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives as Potent Inhibitors of the Mitochondrial Permeability Transition Pore

Abstract

The mitochondrial permeability transition pore (mPTP) is a critical regulator of cell fate, and its dysregulation is a key pathological event in a range of human diseases, including ischemia-reperfusion injury (IRI) and neurodegenerative disorders.[1][2] This makes the mPTP an attractive therapeutic target for cytoprotection. This document provides a comprehensive guide for the synthesis of a novel class of mPTP inhibitors, the 1,4,8-triazaspiro[4.5]decan-2-one derivatives. We present a detailed, field-tested solid-phase synthesis protocol, methodologies for evaluating inhibitory potency, and an analysis of the structure-activity relationship. The protocols are designed to be robust and reproducible for researchers in drug discovery and chemical biology.

Introduction: Targeting the Mitochondrial Permeability Transition Pore

Mitochondria are central to cellular survival, governing energy production and signaling pathways.[3] A critical event that compromises mitochondrial integrity is the opening of the mPTP, a high-conductance channel that forms across the inner mitochondrial membrane.[4] Pathological triggers, such as excessive matrix Ca²⁺ accumulation and oxidative stress, induce sustained mPTP opening.[5][6] This event dissipates the mitochondrial membrane potential, uncouples oxidative phosphorylation, and leads to mitochondrial swelling and the release of pro-apoptotic factors, ultimately culminating in cell death.[3][6]

The precise molecular identity of the mPTP is still under investigation, but compelling evidence points to a central role for the F₁/Fₒ-ATP synthase complex.[1][7] It is hypothesized that a conformational change in ATP synthase, possibly involving its c-subunit ring, contributes to pore formation.[8][9] Consequently, molecules that can stabilize the closed conformation of the mPTP are of significant therapeutic interest.

1,4,8-Triazaspiro[4.5]decan-2-one derivatives have emerged as a promising class of mPTP inhibitors.[1][7][10] These compounds are designed as simplified analogs of natural products and are proposed to act by binding to the c-subunit of ATP synthase, thereby preventing the permeability transition.[8][9] This guide provides the necessary protocols to synthesize these inhibitors and validate their activity.

mPTP_Signaling_Pathway cluster_Mitochondrion Mitochondrion ATP_Synthase F₁/Fₒ-ATP Synthase (c-subunit ring) mPTP_Open mPTP Open State ATP_Synthase->mPTP_Open Forms pore mPTP_Closed mPTP Closed State Cell_Death Cell Death (Apoptosis/Necrosis) mPTP_Open->Cell_Death Triggers Pathological_Stimuli Pathological Stimuli (↑ Ca²⁺, ↑ ROS) Pathological_Stimuli->ATP_Synthase Induces conformational change Inhibitor 1,4,8-Triazaspiro[4.5]decan-2-one Derivative Inhibitor->ATP_Synthase Binds & Stabilizes

Figure 1: Proposed mechanism of mPTP inhibition.

Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives

A robust and adaptable solid-phase synthesis strategy is employed to generate a library of derivatives. This approach, which can be automated, allows for facile purification and modification of the core scaffold.[8] The general workflow is outlined below.

Synthesis_Workflow Resin Fmoc-Rink Amide Resin Step1 1. Fmoc Deprotection (Piperidine/DMF) Resin->Step1 Step2 2. Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt) Step1->Step2 Step3 3. Fmoc Deprotection Step2->Step3 Step4 4. Bromoacetic Acid Coupling Step3->Step4 Step5 5. Spirocyclization (N-benzyl-4-piperidone) Step4->Step5 Step6 6. Cleavage & Purification (TFA cocktail, HPLC) Step5->Step6 Final_Product Final Product Step6->Final_Product

Figure 2: Solid-phase synthesis workflow.

Protocol 2.1: Solid-Phase Synthesis

This protocol details the manual synthesis of a representative compound, (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid (referred to as 14e in associated literature).[1][7]

Materials & Reagents:

  • Fmoc-Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Fmoc-L-Phenylalanine (Fmoc-Phe-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Bromoacetic acid

  • N-benzyl-4-piperidone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Cleavage Cocktail: Trifluoroacetic acid (TFA)/Water/Triethylsilane (95:2.5:2.5 v/v)

  • Diethyl ether (Et₂O)

  • Solid-phase synthesis vessel with frit

Methodology:

  • Resin Swelling & Fmoc Deprotection:

    • Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

    • Drain the DMF. Add a 20% piperidine in DMF solution and agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 20 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x).

  • First Amino Acid Coupling (Phenylalanine):

    • In a separate vial, pre-activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 20 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2 hours.

    • Causality Note: DIC/HOBt is a classic carbodiimide coupling system. HOBt forms an active ester that is less prone to racemization and side reactions compared to using DIC alone, ensuring efficient and high-fidelity peptide bond formation.

    • Wash the resin as described in step 1.

  • Second Fmoc Deprotection:

    • Repeat the Fmoc deprotection procedure as detailed in step 1 to expose the N-terminus of the phenylalanine residue.

  • Bromoacetylation:

    • Couple bromoacetic acid (3 eq.) to the resin using the DIC/HOBt activation method described in step 2. Agitate for 2 hours.

    • Wash the resin thoroughly.

  • Spirocyclization:

    • Add N-benzyl-4-piperidone (5 eq.) and a catalytic amount of p-TsOH (0.1 eq.) to the resin in toluene.

    • Heat the reaction mixture to 80°C overnight with a Dean-Stark trap to remove water.

    • Causality Note: This is a key Pictet-Spengler-type reaction. The piperidone undergoes condensation with the secondary amine (from phenylalanine) and subsequent intramolecular cyclization onto the aromatic ring, driven by the acid catalyst and removal of water, to form the spirocyclic core.

    • Cool to room temperature and wash the resin thoroughly with toluene, DCM, and DMF.

  • Cleavage and Purification:

    • Dry the resin under vacuum.

    • Treat the final resin-bound derivative with the cleavage cocktail (TFA/H₂O/Et₃SiH) for 3 hours at room temperature.[7]

    • Causality Note: TFA is a strong acid that cleaves the product from the acid-labile Rink Amide linker. Triethylsilane acts as a cation scavenger to prevent side reactions with reactive species generated during cleavage.

    • Filter the resin and collect the filtrate. Remove the volatile components under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether. Isolate the solid by centrifugation.

    • Purify the crude product by reversed-phase semi-preparative HPLC to yield the final compound. Characterize by NMR and MS.[7]

Biological Evaluation: Assessing mPTP Inhibition

The most direct method to assess the inhibitory potential of the synthesized compounds is by measuring their effect on the calcium retention capacity (CRC) of isolated mitochondria. Healthy, coupled mitochondria will sequester calcium until a threshold is reached, triggering mPTP opening and the release of all accumulated calcium. Inhibitors will increase the amount of calcium the mitochondria can tolerate before the pore opens.[11]

Protocol 3.1: Calcium Retention Capacity (CRC) Assay

Materials & Reagents:

  • Freshly isolated mitochondria (e.g., from rat liver or heart)[5]

  • CRC Buffer: 250 mM sucrose, 10 mM MOPS, 10 mM Tris-HCl, 5 mM succinate, 1 mM Pi-Tris, 2 µM rotenone, pH 7.4.

  • Calcium Green-5N (fluorescent Ca²⁺ indicator)

  • CaCl₂ stock solution (e.g., 2.5 mM)

  • Test compounds (dissolved in DMSO)

  • Cyclosporin A (CsA) as a positive control inhibitor.

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a control for mitochondrial depolarization.

  • 96-well plate compatible fluorescence plate reader (Excitation: 506 nm, Emission: 532 nm).

Assay_Workflow Start Start: 96-well plate Step1 1. Add CRC Buffer, Calcium Green-5N, & Mitochondria Start->Step1 Step2 2. Add Test Compound (or DMSO/CsA) Step1->Step2 Step3 3. Equilibrate & Read Baseline Fluorescence Step2->Step3 Step4 4. Inject CaCl₂ Pulses (Automated Injector) Step3->Step4 Step5 5. Monitor Fluorescence (Real-time) Step4->Step5 Step6 6. Observe Sharp Rise (mPTP Opening) Step5->Step6 End End: Calculate CRC Step6->End

Figure 3: Workflow for the Calcium Retention Capacity (CRC) assay.

Methodology:

  • Preparation:

    • Isolate mitochondria from fresh tissue using standard differential centrifugation protocols.[11] Ensure mitochondria are kept on ice and used promptly. Determine protein concentration using a BCA or Bradford assay.

    • Prepare the CRC buffer. Just before use, add succinate (respiratory substrate for Complex II) and rotenone (to inhibit Complex I and prevent reverse electron transport).

  • Assay Setup:

    • In a 96-well black plate, add 200 µL of CRC buffer per well.

    • Add Calcium Green-5N to a final concentration of 1 µM.

    • Add isolated mitochondria to a final concentration of 0.5 mg/mL.

    • Add the test compound (e.g., 14e ) or control (DMSO vehicle, 1 µM CsA) and mix gently.

  • Measurement:

    • Place the plate in the fluorescence reader and allow it to equilibrate for 2-3 minutes.

    • Begin fluorescence recording.

    • Using an automated injector, add sequential pulses of the CaCl₂ stock solution (e.g., 10 µM final concentration per pulse) every 60-90 seconds.

    • Rationale: Each pulse of Ca²⁺ is taken up by the mitochondria, causing a slight increase in extra-mitochondrial fluorescence that then returns to baseline as the Ca²⁺ is sequestered. This results in a stepwise increase in the fluorescence trace.

    • Continue adding Ca²⁺ pulses until a large, sustained increase in fluorescence is observed. This indicates massive Ca²⁺ release through the opened mPTP.

  • Data Analysis:

    • Calculate the total amount of CaCl₂ added before the massive fluorescence release. This value is the Calcium Retention Capacity.

    • Compare the CRC of wells treated with test compounds to the DMSO vehicle control. A higher CRC value indicates mPTP inhibition.

    • Express the activity as a percentage of the control or determine an EC₅₀ value from a dose-response curve.

Structure-Activity Relationship (SAR) & Data

Systematic modification of the 1,4,8-triazaspiro[4.5]decan-2-one scaffold has revealed key structural features that govern inhibitory potency.[8][9] The substituent at the 3-position of the spiro-ring (derived from the initial amino acid) plays a significant role in modulating activity.[9]

As shown in the table below, derivatives with bulky, hydrophobic groups at this position, such as the benzyl group in compound 14e , tend to exhibit higher potency. This suggests that a specific hydrophobic pocket may be involved in the binding interaction at the F₁/Fₒ-ATP synthase interface.[1][8]

Compound ID3-Position Substituent (R Group)mPTP Opening Inhibition (%) @ 10 µMCytoprotective Activity (EC₅₀, µM)Reference
14b IsopropylInactive> 10[7][8]
14e Benzyl95 ± 30.45 ± 0.08[1][7]
13a Methyl40 ± 51.2 ± 0.2[7]

Data presented is representative and compiled from published sources.[1][7][8] Cytoprotective activity was assessed in an in vitro model of hypoxia/reoxygenation.[1]

Conclusion

The 1,4,8-triazaspiro[4.5]decan-2-one framework represents a validated and promising starting point for the development of novel therapeutics targeting mPTP-mediated cell death. The solid-phase synthesis protocol detailed herein offers a flexible and efficient route to generate diverse analogs for SAR studies. The accompanying calcium retention capacity assay provides a robust and direct method for evaluating their biological activity. Researchers and drug development professionals can use these protocols to explore this chemical space further, aiming to optimize potency, selectivity, and pharmacokinetic properties for conditions such as cardiac ischemia-reperfusion injury and neurodegenerative diseases.[1][8]

References

Synthetic route to N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: A Practical Guide to the Synthetic Route for N-1 Monosubstituted Spiro Carbocyclic Imidazolidine-2,4-diones

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Spirohydantoin Scaffold

Spiro carbocyclic imidazolidine-2,4-diones, commonly known as spirohydantoins, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. They are considered "privileged structures," meaning their core framework is capable of binding to multiple biological targets, leading to a broad spectrum of pharmacological activities.[1] This versatility has positioned spirohydantoins as key components in the development of novel therapeutics, with demonstrated potential as anticonvulsant, antiviral, anti-inflammatory, and antitumor agents.[2][3][4][5][6]

The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the hydantoin ring, particularly at the N-1, N-3, and C-5 positions.[4] The synthesis of N-1 monosubstituted derivatives is a key objective for researchers aiming to fine-tune the pharmacological profile, improve oral bioavailability, and modulate the metabolic stability of lead compounds.[6][7]

This guide provides a detailed, experience-driven approach to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones. We will dissect a robust two-stage synthetic strategy, explaining the mechanistic reasoning behind each step and providing detailed, validated protocols for laboratory execution.

Overall Synthetic Strategy

The most reliable and versatile pathway to N-1 monosubstituted spirohydantoins involves a two-part sequence. First, the spirocyclic hydantoin core is constructed from a suitable carbocyclic ketone. Second, a substituent is selectively introduced at the N-1 position. This stepwise approach allows for modularity, where various cyclic ketones and N-1 substituents can be combined to generate diverse compound libraries.

G cluster_0 Part 1: Spirohydantoin Core Synthesis cluster_1 Part 2: Regioselective N-1 Alkylation Ketone Carbocyclic Ketone BBR Bucherer-Bergs Reaction Ketone->BBR Spirohydantoin Spiro-imidazolidine-2,4-dione (N-unsubstituted) BBR->Spirohydantoin Alkylation Selective N-1 Alkylation Spirohydantoin->Alkylation FinalProduct N-1 Monosubstituted Spirohydantoin Alkylation->FinalProduct G Ketone Cyclic Ketone Cyanohydrin Cyanohydrin Ketone->Cyanohydrin + CN⁻ Aminonitrile α-Aminonitrile Cyanohydrin->Aminonitrile + NH₃ - H₂O CarbamicAcid Cyano-Carbamic Acid Aminonitrile->CarbamicAcid + CO₂ IminoOxazolidinone 5-Imino-oxazolidin-2-one CarbamicAcid->IminoOxazolidinone - H₂O (Intramolecular Cyclization) Hydantoin Spirohydantoin IminoOxazolidinone->Hydantoin Rearrangement

References

Troubleshooting & Optimization

Optimization of reaction conditions for 1,4-Dioxaspiro[4.5]decan-8-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-one Synthesis

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one (CAS 4746-97-8). This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate in their work. As a protected form of 1,4-cyclohexanedione, this spiroketal is a vital building block in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[1][2]

This document moves beyond standard protocols to provide a deeper understanding of the reaction dynamics, offering solutions to common challenges encountered in the laboratory. We will explore the causality behind procedural steps, empowering you to optimize conditions, troubleshoot effectively, and achieve consistent, high-yield results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one. The primary synthetic route involves the acid-catalyzed ketalization of 1,4-cyclohexanedione with ethylene glycol. An alternative, and often more selective, route is the partial hydrolysis (deketalization) of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[3][4]

Issue 1: Low or Inconsistent Yields

Question: My reaction yield for the monoketal is consistently below 60%. What are the primary factors I should investigate?

Answer: Low yields are the most frequently reported issue and typically stem from one of four areas: incomplete reaction, formation of side products, catalyst inefficiency, or mechanical loss during workup.

  • Equilibrium and Water Removal: The ketalization reaction is reversible.[5] To drive the reaction toward the product, the water generated as a byproduct must be removed efficiently. Failure to do so will result in a low-yield equilibrium mixture.

    • Causality: According to Le Chatelier's principle, removing a product (water) from an equilibrium reaction will shift the equilibrium to the right, favoring the formation of more products (the desired ketal).

    • Solution: Employ a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or benzene to continuously remove water. If a Dean-Stark is not feasible, adding a chemical drying agent like molecular sieves to the reaction can be effective, though potentially less efficient for larger scales.

  • Side Product Formation: The primary side product is the fully protected bisketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. Over-reaction is a common pitfall.

    • Causality: Both carbonyl groups of 1,4-cyclohexanedione are susceptible to ketalization. If the reaction is left for too long, or if an excess of ethylene glycol is used, the formation of the bisketal becomes significant.

    • Solution:

      • Stoichiometry: Use a precise 1.0 to 1.1 molar equivalent of ethylene glycol relative to 1,4-cyclohexanedione.

      • Reaction Monitoring: Do not run the reaction for a fixed time. Monitor its progress diligently using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed and before significant bisketal formation is observed.

  • Catalyst Choice and Activity: The choice of acid catalyst is critical and can dramatically impact both reaction rate and selectivity.

    • Causality: Strong mineral acids (H₂SO₄, HCl) can be overly aggressive, leading to side reactions and decomposition, and present challenges with corrosion and neutralization.[6] Weaker acids or solid acid catalysts often provide better control.

    • Solution: Consider using a milder catalyst. Acetic acid has been shown to be effective, particularly in selective deketalization.[3] For a more environmentally friendly and easily separable option, a weakly acidic cation exchange resin can be employed, offering good selectivity and yields around 65-75%.[4]

Issue 2: Poor Selectivity - Bisketal Contamination

Question: My product is heavily contaminated with the bisketal byproduct. How can I favor the formation of the desired monoketal?

Answer: This is a classic selectivity problem. The most robust solution is often to change the synthetic strategy altogether. Instead of trying to stop the reaction at the monoketal stage (a kinetic challenge), it is often easier to let the reaction proceed to the bisketal and then selectively hydrolyze one of the ketal groups.

  • The Deketalization Strategy:

    • Synthesize the Bisketal: React 1,4-cyclohexanedione with an excess of ethylene glycol (>2.2 equivalents) and an acid catalyst until the reaction goes to completion, forming 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane. This product is often highly crystalline and easy to purify.

    • Selective Monodeketalization: Hydrolyze the purified bisketal under carefully controlled acidic conditions. This method can significantly improve yield and purity. An optimized procedure using acetic acid and water has been reported to increase the yield to 80% with a reaction time of just 11 minutes.[3]

This strategic pivot is visualized in the workflow diagram below.

G cluster_0 Strategy 1: Direct Ketalization (Kinetically Controlled) cluster_1 Strategy 2: Bisketal Formation & Selective Hydrolysis (Thermodynamically Favored) A 1,4-Cyclohexanedione + ~1 eq. Ethylene Glycol B Acid Catalyst (e.g., p-TsOH) A->B C Reaction Mixture: Monoketal, Bisketal, Starting Material B->C D Difficult Purification C->D E 1,4-Dioxaspiro[4.5]decan-8-one (Low to Moderate Yield) D->E F 1,4-Cyclohexanedione + >2 eq. Ethylene Glycol G Acid Catalyst (e.g., p-TsOH) F->G H 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (Bisketal) G->H I Purify Bisketal H->I J Controlled Acidic Hydrolysis (e.g., HAc/H2O) I->J K 1,4-Dioxaspiro[4.5]decan-8-one (High Yield & Purity) J->K

Caption: Comparison of synthetic strategies for 1,4-Dioxaspiro[4.5]decan-8-one.

Issue 3: Reaction Stalls or Fails to Initiate

Question: My reaction is not progressing. What are the likely causes?

Answer: A stalled reaction is usually due to reactant quality, insufficient catalysis, or inadequate reaction conditions.

  • Reactant Purity:

    • 1,4-Cyclohexanedione: This starting material can be unstable. Ensure it is of high purity and has been stored properly.

    • Ethylene Glycol: Must be anhydrous. Water in the starting material will inhibit the reaction.

    • Solvent: If using a solvent like toluene, ensure it is dry.

  • Catalyst Deactivation:

    • If using a solid acid catalyst like an ion-exchange resin, its activity can diminish over time. Ensure it is properly activated and has not been poisoned by basic impurities.

  • Temperature:

    • Ketalization reactions often require heating to proceed at a reasonable rate and to facilitate azeotropic water removal. Ensure your reaction temperature is appropriate for the chosen solvent and catalyst system. For example, one optimized procedure calls for a reaction temperature of 65°C.[3]

Optimized Reaction Parameters & Protocols

For clarity, the following table summarizes various catalytic systems and conditions reported in the literature.

Catalyst SystemStarting MaterialSolventTemperatureTimeYieldKey Advantages/DisadvantagesReference
Acetic Acid (HAc) / H₂OBisketalNone65°C11 min80%Pro: Fast, high yield, selective. Con: Requires bisketal precursor.[3]
Weak Acid Cation Exchange ResinBisketalWater20-95°C0.5-4 h65%Pro: Environmentally friendly, catalyst is reusable. Con: Moderate yield.[4]
Ionic LiquidsDimethyl 1,4-cyclohexanedione-2,5-dicarboxylateNone110-132°C5.5 h97.8%Pro: Very high yield. Con: Specialized starting material and catalyst.[7]
Cobalt(II) chloride / DimethylglyoximeCyclohexanoneSolvent-free70°C1 h99.2%Pro: Extremely fast, high conversion. Con: Example is for cyclohexanone, may need optimization.[6]
Protocol 1: Selective Deketalization of Bisketal (High-Yield Method)

This protocol is based on the optimized conditions reported for selective hydrolysis.[3]

Step 1: Synthesis of 1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecane (Bisketal)

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,4-cyclohexanedione (1.0 eq), ethylene glycol (2.5 eq), and toluene (approx. 2 mL per mmol of dione).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.02 eq).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and TLC/GC analysis shows complete consumption of the starting material and monoketal.

  • Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bisketal.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure bisketal.

Step 2: Selective Hydrolysis to 1,4-Dioxaspiro[4.5]decan-8-one

  • In a flask, create a mixture of acetic acid and water (e.g., a 5:1 volume ratio).[3]

  • Add the purified bisketal to the acidic solution (e.g., at a concentration of 0.5 g/mL).[3]

  • Heat the mixture to 65°C with vigorous stirring.

  • Monitor the reaction closely by TLC/GC. The reaction is reported to be complete in as little as 11 minutes.[3]

  • Upon completion, cool the mixture and neutralize the acetic acid carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography or crystallization from a non-polar solvent like heptane or petroleum ether.[4][7]

Mechanistic Insights: Acid-Catalyzed Ketalization

Understanding the reaction mechanism is key to troubleshooting. The formation of the ketal proceeds through a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen.

G Start Ketone (C=O) Protonation Protonated Ketone (Resonance Stabilized Carbocation) Start->Protonation + H⁺ Attack Hemiketal Intermediate Protonation->Attack + HO-R-OH ProtonTransfer Protonated Hemiketal Attack->ProtonTransfer Proton Transfer WaterLoss Oxocarbenium Ion ProtonTransfer->WaterLoss - H₂O RingClosure Protonated Ketal WaterLoss->RingClosure Intramolecular Attack Final Ketal (Product) RingClosure->Final - H⁺ H_plus_out H+ H_plus_in H+ Diol_in HO-R-OH Water_out H₂O

Caption: General mechanism for acid-catalyzed ketal formation.

Each step in this mechanism is reversible. This highlights the critical importance of removing water to prevent the reverse reaction (hydrolysis) and drive the synthesis to completion. The slightly higher stability of the five-membered dioxolane ring provides a thermodynamic driving force for the reaction.

References

Troubleshooting low yields in 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the synthesis of this valuable spirocyclic building block. Drawing from established protocols and extensive troubleshooting experience, this document provides in-depth, practical solutions to achieve higher yields and purity.

Introduction

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a crucial intermediate in medicinal chemistry, prized for its rigid, three-dimensional structure that offers a unique scaffold for novel therapeutics.[1] Its synthesis, most commonly achieved via reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one, can present challenges leading to diminished yields.[2][3] This guide will dissect the critical parameters of this synthesis, offering a structured approach to troubleshooting and process optimization.

Troubleshooting Guide: Low Yields and Impurities

This section addresses the most frequently encountered issues during the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Each problem is presented with potential causes and actionable solutions.

Problem 1: Low Conversion of the Starting Ketone

Symptoms:

  • Significant amount of unreacted 1,4-Dioxaspiro[4.5]decan-8-one observed by TLC, GC, or NMR analysis of the crude reaction mixture.

Potential Causes & Solutions:

CauseScientific Rationale & ExplanationRecommended Action
Inefficient Imine/Iminium Ion Formation The initial and rate-limiting step is the condensation of the ketone with an ammonia source to form an imine, which is then protonated to the more reactive iminium ion. This equilibrium can be unfavorable.[4]Increase Ammonia Source: Use a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate or a 7N solution of ammonia in methanol).[5][6] Optimize pH: Imine formation is catalyzed by mild acid. The optimal pH is typically between 5 and 7.[7][8] If using ammonium acetate, it acts as its own buffer. For other ammonia sources, consider adding a catalytic amount of a weak acid like acetic acid.[9]
Inactive Reducing Agent Hydride reducing agents like sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride can degrade upon prolonged exposure to moisture or air.[10]Use Fresh Reagent: Ensure the reducing agent is fresh and has been stored under anhydrous conditions. Verify Potency: If yields are consistently low, consider titrating the hydride reagent to determine its activity.[10]
Steric Hindrance The spirocyclic structure of the ketone can present steric hindrance, slowing down the nucleophilic attack by the ammonia source.[11]Increase Reaction Time and/or Temperature: Allow the reaction to stir for an extended period (24-48 hours).[5] Gentle heating (e.g., to 40-50 °C) can also accelerate the reaction, but monitor for potential side reactions.
Solvent Issues The choice of solvent can impact the solubility of reagents and the reaction rate.Select Appropriate Solvent: Anhydrous solvents like methanol, dichloromethane (DCM), or 1,2-dichloroethane (DCE) are commonly used.[5][9] Methanol is often a good choice as it can dissolve ammonium acetate well.

Problem 2: Formation of Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in GC/HPLC of the crude product, complicating purification and reducing the isolated yield.

Potential Causes & Solutions:

CauseScientific Rationale & ExplanationRecommended Action
Reduction of the Starting Ketone If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, or if the pH is too acidic, the ketone can be reduced to the corresponding alcohol, 1,4-Dioxaspiro[4.5]decan-8-ol.[4][8]Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are highly selective for the iminium ion over the ketone.[10][12][13] Maintain Proper pH: For NaBH₃CN, the ideal pH is around 6-7 to ensure selective reduction of the iminium ion.[7] STAB is effective under mildly acidic to neutral conditions.[10]
Over-alkylation (Formation of Secondary Amine) The newly formed primary amine can react with another molecule of the ketone to form a secondary amine. This is more prevalent if the reaction is run at high concentrations or for excessively long times.Control Stoichiometry: Use a large excess of the ammonia source to outcompete the product amine for reaction with the ketone. Stepwise Procedure: For challenging cases, consider a two-step approach. First, form the imine, then add the reducing agent.[9]
Hydrolysis of the Spiroketal The 1,4-dioxaspiro functional group is a ketal, which can be sensitive to strongly acidic conditions, leading to hydrolysis back to 1,4-cyclohexanedione.[14]Avoid Strong Acids: Use only catalytic amounts of weak acids if necessary for imine formation. Ensure the workup is not overly acidic.

Visualizing the Troubleshooting Process

The following diagram outlines the logical flow for troubleshooting low yields in this synthesis.

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Analyze Crude Reaction: High Starting Material? Start->Check_Conversion Check_Byproducts Analyze Crude Reaction: Significant Byproducts? Check_Conversion->Check_Byproducts No Imine_Formation Issue: Inefficient Imine Formation Check_Conversion->Imine_Formation Yes Ketone_Reduction Byproduct: Alcohol (from Ketone Reduction) Check_Byproducts->Ketone_Reduction Yes Overalkylation Byproduct: Secondary Amine (Over-alkylation) Check_Byproducts->Overalkylation Ketal_Hydrolysis Byproduct: Diketone (Ketal Hydrolysis) Check_Byproducts->Ketal_Hydrolysis Action_Ammonia Solution: Increase Ammonia Source (e.g., NH4OAc excess) Imine_Formation->Action_Ammonia Action_pH Solution: Optimize pH (5-7) Imine_Formation->Action_pH Action_Time_Temp Solution: Increase Reaction Time/Temp Imine_Formation->Action_Time_Temp Action_Reducing_Agent Solution: Use Selective Reductant (STAB or NaBH3CN) Ketone_Reduction->Action_Reducing_Agent Action_Stoichiometry Solution: Control Stoichiometry (Excess Ammonia Source) Overalkylation->Action_Stoichiometry Action_Acid Solution: Avoid Strong Acids Ketal_Hydrolysis->Action_Acid

Caption: A logical workflow for diagnosing and resolving low-yield issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine? A1: The most prevalent method is the one-pot reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.[3] This approach is efficient and involves the condensation of the ketone with an ammonia source, followed by in-situ reduction of the resulting imine intermediate.[4][5]

Q2: Which reducing agent is best: STAB (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)? A2: Both are excellent choices for their selectivity.[12] Sodium triacetoxyborohydride (STAB) is often preferred because it is less toxic and does not generate hazardous cyanide byproducts.[10][15] It is also effective for a wide range of substrates.[9] Sodium cyanoborohydride is also highly effective but requires careful handling due to its high toxicity.[5][13]

Q3: Can I use sodium borohydride (NaBH₄)? A3: While NaBH₄ can be used, it is less selective and can reduce the starting ketone in addition to the imine, leading to alcohol byproducts and lower yields of the desired amine.[4][8] If NaBH₄ is used, a two-step process where the imine is allowed to form completely before the addition of the reducing agent is recommended.[9]

Q4: My reaction seems to stall. What should I do? A4: First, confirm the quality of your reagents, especially the reducing agent. If the reagents are fine, the equilibrium for imine formation may not be favorable. Try adding more of the ammonia source (e.g., ammonium acetate) and allowing the reaction to stir longer, potentially with gentle heating.[5][16]

Q5: How should I purify the final product? A5: The crude product can typically be purified by column chromatography on silica gel.[5] An alternative is an acid-base extraction. The amine can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified (e.g., with NaOH) to free the amine, which is then extracted with an organic solvent.[17]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a robust and safer method for the synthesis.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate (NH₄OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • 1,2-Dichloroethane (DCE) or Methanol (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq).

  • Add anhydrous DCE or methanol (approx. 10 mL per mmol of ketone).

  • Add ammonium acetate (10 eq) to the solution and stir at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[5]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[12]

  • Stir vigorously for 30 minutes, then transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by silica gel column chromatography.

Protocol 2: Alternative Synthesis via an Oxime Intermediate

This two-step method is a useful alternative if direct reductive amination proves problematic.[5]

Step A: Oxime Formation

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).[1]

  • Stir the mixture at room temperature or gently heat to reflux for 1-4 hours until TLC indicates consumption of the starting ketone.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude oxime. This is often used directly in the next step.[5]

Step B: Oxime Reduction

  • Caution: Lithium aluminum hydride (LiAlH₄) is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • In a separate flask under nitrogen, suspend LiAlH₄ (2-3 eq) in anhydrous diethyl ether or THF.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Dissolve the crude oxime (1.0 eq) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench using a Fieser workup: sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then more water (3X mL), where X is the mass of LiAlH₄ in grams.[5]

  • Stir the resulting granular precipitate for 1 hour, then filter it off, washing thoroughly with ether or THF.

  • Concentrate the filtrate to obtain the crude amine, which can be purified as described in Protocol 1.

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_0 Direct Reductive Amination cluster_1 Alternative Oxime Route Ketone 1,4-Dioxaspiro[4.5]decan-8-one Imine Imine Intermediate Ketone->Imine + NH4OAc Amine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Imine->Amine + NaBH(OAc)3 Ketone2 1,4-Dioxaspiro[4.5]decan-8-one Oxime Oxime Intermediate Ketone2->Oxime + NH2OH.HCl Amine2 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Oxime->Amine2 + LiAlH4

Caption: Comparison of the direct and alternative synthetic routes.

References

Technical Support Center: Purification of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol. As a key intermediate in pharmaceutical and specialty chemical synthesis, obtaining this compound in high purity is critical.[1][2] This guide, developed by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding its purification by column chromatography.

Understanding the Molecule: Key Properties for Purification

This compound possesses two key structural features that dictate its chromatographic behavior:

  • A Primary Alcohol (-CH₂OH): This functional group imparts significant polarity, enabling strong hydrogen bonding interactions with polar stationary phases like silica gel.

  • A Spiroketal (Acetal): The 1,4-dioxaspiro group is an acetal. While contributing to polarity, it is also susceptible to hydrolysis under acidic conditions.[3][4] Standard silica gel is slightly acidic and can potentially cause decomposition.

These properties make normal-phase column chromatography the method of choice, but require careful optimization to achieve high purity without product degradation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography purification of this compound.

Issue 1: The compound is not moving off the baseline (Rf ≈ 0 on TLC).

  • Q: My compound spot remains at the origin on my TLC plate, even when using a 50:50 Ethyl Acetate/Hexane solvent system. What's wrong?

    • A: Probable Cause & Scientific Explanation: This indicates that the mobile phase (eluent) is not polar enough to displace your highly polar analyte from the polar stationary phase (silica gel). The strong hydrogen bonding between the compound's hydroxyl group and the silica's silanol groups results in very high retention.

    • Step-by-Step Solution:

      • Increase Eluent Polarity Systematically: You need a more polar solvent system. Switch from the Ethyl Acetate/Hexane system to a stronger one, such as Dichloromethane (DCM) and Methanol (MeOH).

      • Start with Low Methanol Concentration: Begin with a mobile phase of 1-2% Methanol in Dichloromethane.

      • Optimize the Ratio: Gradually increase the percentage of methanol (e.g., to 3%, 5%, 7%) and re-run the TLC plate until your target compound has an Rf value between 0.2 and 0.4.[5] This range typically provides the best separation on a column.

Issue 2: The product is eluting with a long "tail".

  • Q: I can see my product coming off the column, but it smears across many fractions, leading to low concentration and mixed fractions. Why is this happening?

    • A: Probable Cause & Scientific Explanation: Peak tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The acidic silanol groups on the silica surface can strongly and sometimes irreversibly bind to the hydroxyl group of your molecule. Tailing can also be exacerbated by overloading the column with too much sample.[6]

    • Step-by-Step Solution:

      • Check Column Loading: Ensure you are not overloading the column. A general guideline is to use a mass ratio of silica gel to crude product of at least 30:1 to 50:1.

      • Employ Dry Loading: If you are wet-loading, especially with a solvent that is stronger than your initial eluent, it can cause band broadening. Try dry loading: dissolve your crude product in a suitable solvent (like DCM or acetone), add a small amount of silica gel (10-20 times the mass of your sample), evaporate the solvent until you have a free-flowing powder, and carefully add this powder to the top of your packed column.[7]

      • Increase Eluent Polarity During Elution: If tailing begins as the compound starts to elute, you can slightly increase the polarity of your eluent (e.g., from 5% MeOH/DCM to 6-7% MeOH/DCM).[6] This helps to more effectively displace the compound and sharpen the back end of the peak.

Issue 3: I'm getting a low yield and see a new, more polar impurity spot on TLCs of my fractions.

  • Q: My column purification is resulting in a significant loss of material. Post-column analysis shows a new spot near the baseline that wasn't prominent in my crude mixture. What is causing this decomposition?

    • A: Probable Cause & Scientific Explanation: This is a classic sign of product decomposition on the column. The spiroketal functional group is an acetal, which is prone to hydrolysis under acidic conditions to reveal the parent ketone (4-hydroxymethylcyclohexanone).[3][8] The inherent acidity of silica gel is likely catalyzing this degradation.[6]

    • Step-by-Step Solution:

      • Deactivate the Silica Gel: Before running the column, neutralize the acidic sites. Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your chosen mobile phase.[9] Flush the packed column with 2-3 column volumes of this neutralized solvent before loading your sample. This will prevent the acid-catalyzed hydrolysis of the spiroketal.

      • Switch to a Neutral Stationary Phase: If deactivation is insufficient, consider using a different stationary phase altogether. Neutral alumina is an excellent alternative for acid-sensitive compounds. You will need to re-optimize your solvent system using TLC with alumina plates.

      • Minimize Residence Time: Use flash chromatography (applying gentle pressure to speed up the flow rate) to reduce the amount of time the compound spends in contact with the stationary phase. An optimal flow rate allows for separation without excessive diffusion or on-column reactions.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to visualize this compound on a TLC plate?

    • A: This compound lacks a UV chromophore, so it will not be visible under a UV lamp. You must use a chemical stain for visualization. The most effective stains are:

      • Potassium Permanganate (KMnO₄) stain: This stain reacts with the alcohol functional group, appearing as a yellow/brown spot on a purple background.

      • p-Anisaldehyde stain: This is a versatile stain that reacts with many functional groups, including alcohols, to produce colored spots upon heating.

  • Q2: How do I select the right starting solvent system for my TLC analysis?

    • A: A systematic approach is best. Since the compound is polar, a good starting point is a 1:1 mixture of a non-polar solvent and a moderately polar solvent, like Hexane:Ethyl Acetate. Based on the result, you can adjust the ratio. If the compound remains at the baseline, you need to switch to a more polar system like DCM:MeOH.[9][10] The table below provides a general guide.

Compound PolarityRecommended Starting Solvent SystemOptimization Strategy
Non-Polar 5-10% Ethyl Acetate in HexaneIncrease % Ethyl Acetate to increase Rf
Moderately Polar 30-50% Ethyl Acetate in HexaneAdjust ratio for optimal Rf (0.2-0.4)
Polar (Target Compound) 100% Ethyl Acetate or 2-5% Methanol in DCMIncrease % Methanol to increase Rf
Very Polar 10-20% Methanol in DCMAdd a few drops of acetic acid if necessary
  • Q3: Is a gradient or isocratic elution better for this purification?

    • A: This depends on your crude sample. If your TLC shows impurities that are very far apart from your product (some non-polar, some very polar), a step-gradient elution is highly efficient. Start with a less polar solvent system (e.g., 20% EtOAc/Hexane) to wash off non-polar impurities, then switch to a more polar system (e.g., 5% MeOH/DCM) to elute your desired product, leaving the very polar baseline impurities on the column. If the impurities are very close to your product, a shallow, continuous gradient or a carefully optimized isocratic elution (using a single, constant solvent mixture) may provide better resolution.

Visualized Workflows

Workflow for Method Development

MethodDevelopment TLC 1. Run TLC in 1:1 Hexane/EtOAc Rf_check 2. Check Rf Is Rf 0.2-0.4? TLC->Rf_check Adjust 3. Adjust Solvent Polarity Rf_check->Adjust No Column 4. Pack Column & Equilibrate Rf_check->Column Yes Adjust->TLC DCM_MeOH Switch to DCM/MeOH System Adjust->DCM_MeOH if EtOAc fails DCM_MeOH->TLC Load 5. Load Sample (Dry Load Preferred) Column->Load Elute 6. Elute & Collect Fractions Load->Elute Analyze 7. Analyze Fractions by TLC Elute->Analyze

Caption: A systematic workflow for developing a column chromatography method.

Troubleshooting Logic for Product Decomposition

DecompTroubleshoot Start Low Yield & New Polar Spot Observed Cause Probable Cause: Acid-catalyzed hydrolysis of spiroketal on silica Start->Cause Solution1 Solution 1: Add 0.5-1% Et3N to eluent and re-run column Cause->Solution1 Check1 Problem Solved? Solution1->Check1 Solution2 Solution 2: Switch stationary phase to Neutral Alumina Check1->Solution2 No End Purity & Yield Improved Check1->End Yes Solution2->End

Caption: A decision tree for troubleshooting suspected on-column decomposition.

References

Preventing hydrolysis of the spiroketal group in 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting assistance for experiments involving this versatile spiroketal-containing compound. Our goal is to empower you with the knowledge to anticipate and prevent potential stability issues, ensuring the integrity of your research.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling, storage, and stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Q1: What are the primary stability concerns for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine?

A1: The two primary functional groups of this molecule, the spiroketal and the primary amine, are the main sources of stability concerns. The spiroketal is highly susceptible to acid-catalyzed hydrolysis, which can lead to the opening of the dioxolane ring to form a ketone and a diol.[1] The primary amine group can be prone to oxidation, potentially forming various degradation products.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To maintain the long-term stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, it is crucial to store it in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen. For optimal stability, storage under an inert atmosphere, such as argon or nitrogen, is highly recommended.[1]

Q3: How does pH impact the stability of the spiroketal group?

A3: The spiroketal moiety is particularly sensitive to acidic conditions. The rate of hydrolysis increases significantly as the pH decreases.[1] In neutral to basic conditions (pH ≥ 7), the spiroketal is generally stable.[1]

Q4: What are the likely degradation products resulting from hydrolysis?

A4: The acid-catalyzed hydrolysis of the spiroketal ring in 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine will yield 4-(aminomethyl)cyclohexanone and ethylene glycol.[1]

Q5: Are there any common reagents that are incompatible with this compound?

A5: Yes, any acidic reagents, including strong and weak acids, Lewis acids, and even some acidic buffer systems, can promote the hydrolysis of the spiroketal. Oxidizing agents should also be used with caution due to the presence of the primary amine. It is essential to carefully consider the pH and reactivity of all reagents in your experimental setup.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during experiments with 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Issue 1: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis

  • Symptoms: Your HPLC or LC-MS chromatogram shows new, unexpected peaks that were not present in the analysis of the starting material. The peak corresponding to the parent compound may also be diminished.

  • Possible Cause: This is a strong indication of compound degradation, most likely due to the hydrolysis of the spiroketal group.

  • Troubleshooting Workflow:

G Troubleshooting Workflow: Unexpected HPLC Peaks A Unexpected peaks in HPLC/LC-MS B Review sample preparation and storage conditions A->B C Was the sample exposed to acidic pH? B->C Check pH of solutions D Was the sample stored in a protic solvent for an extended period? B->D Check solvent and storage time E Analyze a freshly prepared sample C->E If yes I Issue Resolved C->I If no, investigate other degradation pathways D->E If yes D->I If no, investigate other degradation pathways F Identify degradation products by MS E->F G Compare with expected hydrolysis products F->G H Implement preventative measures G->H If match H->I

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue 2: Low Yield or Inconsistent Results in a Reaction

  • Symptoms: You are experiencing lower than expected yields in a reaction involving 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, or the reaction outcome is highly variable between batches.

  • Possible Causes:

    • Degradation of the starting material: The compound may have degraded prior to the reaction.

    • Incompatible reaction conditions: The reaction conditions (e.g., acidic reagents, high temperature in the presence of water) may be causing in-situ degradation.

    • Moisture in solvents or reagents: Trace amounts of water can facilitate hydrolysis in the presence of an acid catalyst.

  • Preventative Measures:

    • Verify Starting Material Purity: Always analyze the starting material by HPLC or NMR before use to confirm its purity.

    • Use Anhydrous Conditions: When a reaction requires acidic conditions, use anhydrous solvents and reagents to minimize water- B.

    • Buffer the Reaction Mixture: If possible, use a non-acidic buffer system to maintain a neutral or slightly basic pH.

    • Minimize Reaction Time and Temperature: Use the mildest possible conditions that allow the reaction to proceed to completion.

Experimental Protocols

Protocol 1: Stability Study of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine by HPLC

This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

  • HPLC grade acetonitrile and water

  • Formic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂ and store at room temperature, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution (in a neutral buffer) at 60°C.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for HPLC: Neutralize the acid and base hydrolysis samples before injection. Dilute all samples to an appropriate concentration with the mobile phase.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A typical gradient could be 5-95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 210 nm)

  • Data Analysis: Quantify the percentage of the parent compound remaining at each time point and identify the formation of any degradation products.

Data Presentation:

Stress ConditionTime (hours)% Parent Compound RemainingArea of Major Degradation Peak
0.1 M HCl, 60°C01000
28515
47228
85545
242080
0.1 M NaOH, 60°C24>98<2
3% H₂O₂, RT24>95<5

Visualizations

G Acid-Catalyzed Hydrolysis of the Spiroketal Group cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Spiroketal Spiroketal Protonated_Spiroketal Protonated Spiroketal Spiroketal->Protonated_Spiroketal + H₃O⁺ H3O+ H₃O⁺ Oxocarbenium_Ion Oxocarbenium Ion Protonated_Spiroketal->Oxocarbenium_Ion Ring Opening Ketone Ketone Oxocarbenium_Ion->Ketone + H₂O Ethylene_Glycol Ethylene_Glycol Oxocarbenium_Ion->Ethylene_Glycol + H₂O

Caption: Mechanism of acid-catalyzed spiroketal hydrolysis.

References

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This document provides in-depth, experience-driven advice to ensure the successful synthesis of this key pharmaceutical intermediate.

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a crucial building block in medicinal chemistry, typically starts from 1,4-Dioxaspiro[4.5]decan-8-one.[1][2] The most common and direct route is reductive amination.[1][3] An alternative, multi-step pathway via an oxime intermediate is also a viable option.[1] This guide will address potential pitfalls in these synthetic routes, focusing on the prevention of common side reactions.

I. Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, providing explanations and actionable solutions.

Frequently Asked Questions

Q1: My reaction is sluggish or incomplete. What are the likely causes?

A1: An incomplete reaction can stem from several factors:

  • Purity of Starting Materials: Ensure your 1,4-Dioxaspiro[4.5]decan-8-one is of high purity. Impurities can interfere with the reaction.

  • Inefficient Imine Formation: The initial step of reductive amination is the formation of an imine or enamine intermediate.[1] This is an equilibrium process, and the presence of water can shift the equilibrium back towards the starting materials.[4] Consider using dehydrating agents like molecular sieves or performing the reaction under azeotropic conditions to remove water.[5]

  • Suboptimal pH: The rate of imine formation is pH-dependent. A mildly acidic condition (pH 4-5) is often optimal.[6] If the pH is too low, the amine nucleophile will be protonated and become non-nucleophilic.[6] If the pH is too high, the carbonyl group will not be sufficiently activated.

  • Reducing Agent Activity: The activity of your reducing agent can diminish over time. Use a fresh batch of the reducing agent for best results.

Q2: I am observing significant amounts of a byproduct with a similar polarity to my desired product. What could it be?

A2: A common byproduct in reductive amination is the corresponding alcohol, formed by the direct reduction of the starting ketone. This occurs when the reducing agent is too reactive and does not selectively reduce the imine intermediate.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are preferred for their selectivity towards the protonated imine over the ketone.[1][7] Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce both the ketone and the imine, leading to the alcohol byproduct.[6][8] If using NaBH₄, it is crucial to allow sufficient time for imine formation before adding the reducing agent.[8]

Q3: My final product seems to have lost the dioxaspiro protecting group. Why is this happening?

A3: The 1,4-dioxaspiro (ketal) protecting group is susceptible to hydrolysis under acidic conditions.

  • Reaction Conditions: While mildly acidic conditions favor imine formation, strongly acidic conditions can lead to the deprotection of the ketal, resulting in the formation of 1,4-cyclohexanedione derivatives. It is crucial to carefully control the pH of the reaction mixture.

  • Work-up Procedure: During the work-up, avoid prolonged exposure to acidic aqueous solutions. Neutralize any acidic catalysts promptly.

Q4: I am seeing the formation of secondary and tertiary amine byproducts. How can I prevent this?

A4: Over-alkylation can be a significant issue, leading to the formation of di- and tri-substituted amines. This is more common when using catalytic hydrogenation for the reduction step.[9]

  • Ammonia Source: Using a large excess of the ammonia source (e.g., ammonium acetate or ammonia in methanol) can help to minimize the formation of secondary and tertiary amines by favoring the reaction of the intermediate imine with ammonia over the product amine.[1][7]

  • Reaction Conditions for Catalytic Hydrogenation: If using H₂ and a metal catalyst (e.g., Raney Nickel, Pd/C), adding ammonia or ammonium hydroxide to the reaction mixture can help suppress the formation of secondary and tertiary amine byproducts.[9]

Troubleshooting Guide: Step-by-Step

This guide provides a structured approach to identifying and resolving issues in your synthesis.

Problem 1: Low Yield of the Desired Primary Amine
Potential Cause Diagnostic Check Recommended Solution
Incomplete Reaction Monitor the reaction by TLC or GC-MS to check for the presence of starting material.Optimize reaction time and temperature. Ensure the purity of reagents and solvents.
Formation of Alcohol Byproduct Analyze the crude product by ¹H NMR or GC-MS for the presence of the corresponding alcohol.Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[7][8] If using NaBH₄, add it slowly at a low temperature after imine formation is complete.
Hydrolysis of the Ketal Protecting Group Check the crude product for the presence of 1,4-cyclohexanedione or its derivatives.Maintain a mildly acidic pH during the reaction and perform a rapid, neutral work-up.
Formation of Over-alkylated Products Use GC-MS to identify secondary and tertiary amine byproducts.Use a large excess of the ammonia source.[1][7] If using catalytic hydrogenation, add NH₃ or NH₄OH.[9]
Problem 2: Difficulty in Product Purification
Potential Cause Diagnostic Check Recommended Solution
Co-elution of Byproducts Analyze fractions from column chromatography to identify impurities.Adjust the solvent system for column chromatography to improve separation. Consider derivatization of the amine to alter its polarity for easier purification.
Product is an Oil and Difficult to Handle The free amine may be an oil at room temperature.Convert the amine to its hydrochloride salt by treating it with HCl in a suitable solvent (e.g., ether or dioxane). The salt is often a crystalline solid that is easier to handle and purify.

II. Key Experimental Protocols

This section provides detailed, step-by-step methodologies for the primary synthetic routes to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Protocol 1: Reductive Amination

This one-pot reaction is the most direct method for the synthesis of the target amine from the corresponding ketone.[1]

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous methanol or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous methanol or dichloromethane, add a source of ammonia (e.g., ammonium acetate, 5-10 eq).[1]

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[1]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5-2.0 eq) in portions.[1] Caution: Sodium cyanoborohydride is highly toxic and should be handled with appropriate safety precautions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Oxime Intermediate

This two-step alternative involves the formation of an oxime followed by its reduction.[1]

Step 1: Oxime Formation

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Hydroxylamine hydrochloride

  • Sodium acetate or pyridine

  • Ethanol

  • Water

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in a mixture of ethanol and water.[1]

  • Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as sodium acetate or pyridine (1.1-1.5 eq).[1]

  • Heat the mixture to reflux for 1-4 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • The product, 1,4-Dioxaspiro[4.5]decan-8-one oxime, may precipitate. If not, extract with an organic solvent.

Step 2: Oxime Reduction

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one oxime

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • To a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous diethyl ether or THF at 0 °C, add a solution of the oxime (1.0 eq) in the same solvent dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).[1]

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the solid and wash it with ether or THF.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify by column chromatography or distillation.

III. Reaction Pathways and Workflows

Visualizing the reaction pathways and troubleshooting workflows can aid in understanding and resolving experimental challenges.

Synthetic Pathways

Synthetic Pathways A 1,4-Dioxaspiro[4.5]decan-8-one C Imine Intermediate A->C + NH3 - H2O D Oxime Intermediate A->D + NH2OH - H2O B 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine C->B Reduction (e.g., NaBH(OAc)3) D->B Reduction (e.g., LiAlH4)

Caption: Synthetic routes to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield of Desired Product Check_SM Check for Starting Material (TLC/GC-MS) Start->Check_SM Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn Optimize Optimize Reaction Time/Temp, Check Reagent Purity Incomplete_Rxn->Optimize Yes Check_Byproducts Analyze for Byproducts (NMR/GC-MS) Incomplete_Rxn->Check_Byproducts No End Yield Improved Optimize->End Alcohol Alcohol Byproduct? Check_Byproducts->Alcohol Change_Reductant Use Milder Reducing Agent (e.g., NaBH(OAc)3) Alcohol->Change_Reductant Yes Hydrolysis Ketal Hydrolysis? Alcohol->Hydrolysis No Change_Reductant->End Control_pH Control pH, Rapid Neutral Work-up Hydrolysis->Control_pH Yes Overalkylation Over-alkylation? Hydrolysis->Overalkylation No Control_pH->End Excess_Ammonia Use Large Excess of Ammonia Source Overalkylation->Excess_Ammonia Yes Excess_Ammonia->End

Caption: A systematic workflow for troubleshooting low product yield.

IV. References

  • CN1772747A - Synthetic method of 1,4-dioxaspiro[4.5]decane-8-one - Google Patents. Available at: --INVALID-LINK--

  • ylmethanamine from 1,4-dioxaspiro[4.5]decan-8- one - Benchchem. Available at: --INVALID-LINK--

  • Reactions of Nitriles - Chemistry Steps. Available at: --INVALID-LINK--

  • Nitrile to Amine - Common Conditions. Available at: --INVALID-LINK--

  • Reduction of a nitrile to a primary amine : r/chemhelp - Reddit. Available at: --INVALID-LINK--

  • Nitrile reduction issues : r/chemistry - Reddit. Available at: --INVALID-LINK--

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? - ResearchGate. Available at: --INVALID-LINK--

  • Application Note: A Robust Protocol for the Reductive Amination of 4-Hydroxycyclohexanone - Benchchem. Available at: --INVALID-LINK--

  • 1,4-Dioxaspiro[4.5]decan-8-one synthesis - ChemicalBook. Available at: --INVALID-LINK--

  • Application Notes and Protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in Organic Synthesis - Benchchem. Available at: --INVALID-LINK--

  • Synthesis of 1,4-dioxaspira[4.5]decan-8-one - ResearchGate. Available at: --INVALID-LINK--

  • Myers Chem 115 - C–N Bond-Forming Reactions: Reductive Amination. Available at: --INVALID-LINK--

  • The Chemistry of 1,4-Dioxaspiro[4.5]decan-8-one: Applications in Synthesis and Material Science - NINGBO INNO PHARMCHEM CO.,LTD. Available at: --INVALID-LINK--

  • Reductive Amination - Wordpress. Available at: --INVALID-LINK--

  • Reductive amination - Wikipedia. Available at: --INVALID-LINK--

  • Reductive Amination - Common Conditions. Available at: --INVALID-LINK--

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Reductive Amination, and How It Works - Master Organic Chemistry. Available at: --INVALID-LINK--

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: --INVALID-LINK--

  • 1,4-Dioxaspiro[4.5]decan-8-one - PubChem. Available at: --INVALID-LINK--

  • 1,4-Dioxaspiro[4.5]decan-8-one | Biochemical Reagent | MedChemExpress. Available at: --INVALID-LINK--

  • Reductive amination of ketones catalyzed by whole cell biocatalysts containing imine reductases (IREDs) - PubMed. Available at: --INVALID-LINK--

References

Improving the yield of selective deketalization for 1,4-Dioxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1,4-Dioxaspiro[4.5]decan-8-one Deketalization

Welcome to the technical support guide for the selective deketalization of 1,4-Dioxaspiro[4.5]decan-8-one. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile intermediate in their synthetic pathways.[1][2][3] As a protected form of 1,4-cyclohexanedione, the efficient and high-yielding removal of the ethylene ketal protecting group is a critical step.[1] This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to help you optimize this transformation and overcome common challenges in the lab.

Section 1: Understanding the Reaction: The "Why" Behind Deketalization

Before troubleshooting, it is essential to understand the underlying mechanism of acid-catalyzed deketalization. This reaction is a hydrolysis process, fundamentally the reverse of ketal formation, and its efficiency is governed by equilibrium.[4][5][6]

The generally accepted mechanism proceeds as follows:

  • Protonation: An acid catalyst protonates one of the ketal's oxygen atoms, transforming the alkoxy group into a good leaving group (an alcohol).[7]

  • Formation of Oxocarbenium Ion: The lone pair of electrons on the second oxygen atom assists in cleaving the C-O bond, expelling ethylene glycol and forming a resonance-stabilized oxocarbenium ion. This step is often the rate-determining step of the reaction.[8]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting intermediate is deprotonated, typically by a water molecule or the conjugate base of the acid catalyst, to yield a hemiacetal.

  • Repeat and Release: The hemiacetal's hydroxyl group is then protonated, leading to the elimination of a second water molecule and the formation of the final ketone product, 1,4-cyclohexanedione, with regeneration of the acid catalyst.[5]

This mechanism underscores the critical role of both an acid catalyst and water. To drive the reaction to completion, the equilibrium must be shifted towards the product side. Unlike ketal formation where water is removed, for deketalization, water is a key reagent.[4][9]

G cluster_0 Acid-Catalyzed Deketalization Mechanism Ketal 1,4-Dioxaspiro[4.5]decan-8-one ProtonatedKetal Protonated Ketal Ketal->ProtonatedKetal + H+ Oxocarbenium Oxocarbenium Ion + Ethylene Glycol ProtonatedKetal->Oxocarbenium - C2H4(OH)2 Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O - H+ ProtonatedHemiacetal Protonated Hemiacetal Hemiacetal->ProtonatedHemiacetal + H+ Ketone 1,4-Cyclohexanedione (Product) ProtonatedHemiacetal->Ketone - H2O G Start Low Yield Observed CheckPurity 1. Check Purity of Starting Material & Reagents Start->CheckPurity ReviewConditions 2. Review Reaction Conditions (Temp, Time, Catalyst) CheckPurity->ReviewConditions AnalyzeCrude 3. Analyze Crude Product (TLC, NMR, LC-MS) ReviewConditions->AnalyzeCrude SideProducts Side Products Identified? AnalyzeCrude->SideProducts Check new spots IncompleteReaction Incomplete Reaction? AnalyzeCrude->IncompleteReaction Check SM spot WorkupLoss Significant Loss During Workup? AnalyzeCrude->WorkupLoss If crude yield is good, but isolated yield is low Degradation Cause: Product Degradation Solution: Use Milder Conditions SideProducts->Degradation Yes WrongEquilibrium Cause: Unfavorable Equilibrium Solution: Adjust H2O/Solvent Ratio IncompleteReaction->WrongEquilibrium Yes CatalystIssue Cause: Insufficient/Inactive Catalyst Solution: Increase Catalyst Load / Use Stronger Acid IncompleteReaction->CatalystIssue Yes Neutralization Cause: Product Instability in Acid Solution: Neutralize Before Extraction WorkupLoss->Neutralization Yes Extraction Cause: Product Water Solubility Solution: Use Brine, Increase Extractions WorkupLoss->Extraction Yes

References

Technical Support Center: Navigating the Labyrinth of Spirocyclic Compound Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the unique challenges encountered in the purification of spirocyclic compounds. As researchers, scientists, and professionals in drug development, you are keenly aware that the rigid, three-dimensional nature of these molecules introduces complexities not typically seen with more planar or flexible structures.[1][2][3] This guide is structured to provide not just solutions, but a deeper understanding of the principles at play, empowering you to tackle even the most stubborn purification hurdles.

Frequently Asked Questions (FAQs)

Here, we address some of the foundational questions regarding the purification of spirocyclic compounds.

Q1: What makes spirocyclic compounds so challenging to purify compared to other scaffolds?

A1: The primary challenges stem from their unique structural characteristics:

  • Stereoisomerism: Spirocycles often possess multiple chiral centers, including the spiroatom itself, leading to the formation of diastereomers and enantiomers.[4][5] These isomers can have very similar physicochemical properties, making their separation difficult.[4][5]

  • Rigidity and Three-Dimensionality: The fixed, non-planar orientation of spirocycles can lead to unique interactions with stationary phases in chromatography.[3] This can result in poor peak shapes, unexpected elution orders, and difficulty in achieving baseline separation from structurally similar impurities.

  • Solubility Issues: The often complex and rigid nature of spirocycles can lead to poor solubility in common chromatographic solvents, complicating sample preparation and injection.

  • Co-elution with Byproducts: Synthetic routes to spirocycles can generate byproducts with very similar structures and polarities to the target compound, leading to co-elution.[6]

Q2: What are the most common initial purification techniques for crude spirocyclic reaction mixtures?

A2: A multi-step approach is often necessary. The initial workup typically involves:

  • Liquid-Liquid Extraction: This is a primary step to remove a significant portion of reagents, catalysts, and highly polar or non-polar impurities. The choice of solvents is critical and depends on the specific solubility profile of your spirocycle.

  • Solid-Phase Extraction (SPE): SPE can be a more targeted approach for initial cleanup. A C18 reversed-phase cartridge is often effective for capturing the spirocyclic compound from a reaction mixture, allowing for the removal of many impurities before proceeding to more refined chromatographic techniques.

  • Flash Column Chromatography: This is a widely used technique for the initial purification of multi-gram quantities of spirocyclic compounds.[6] It is often used to isolate the target compound from major byproducts before attempting finer separation of isomers.

Q3: When should I consider techniques other than standard silica gel chromatography?

A3: You should consider alternative techniques when you encounter the following:

  • Compound Instability: If your spirocycle is sensitive to the acidic nature of silica gel, leading to degradation, alternative stationary phases like alumina or deactivated silica should be considered.[7][8]

  • Poor Separation of Isomers: If diastereomers or enantiomers are not resolved on silica, more specialized techniques such as reversed-phase HPLC, chiral chromatography, or Supercritical Fluid Chromatography (SFC) are necessary.[4][5][9]

  • Highly Polar Compounds: For very polar spirocycles that show little to no retention on silica, reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of spirocyclic compounds, particularly with HPLC.

Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC

Q: I'm purifying my spirocyclic compound on a C18 column, but I'm observing significant peak tailing. What are the likely causes and how can I fix it?

A: Peak tailing for spirocyclic compounds in reversed-phase HPLC is often due to secondary interactions with the stationary phase or issues with the mobile phase.

Causality and Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with basic functional groups (e.g., amines) on your spirocycle, causing tailing.[11]

    • Solution 1: Lower the Mobile Phase pH: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions.[12]

    • Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with advanced end-capping are designed to have minimal residual silanols and are less prone to causing peak tailing with basic compounds.[11]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing and fronting.

    • Solution: Reduce the injection volume or the concentration of your sample.

  • Inappropriate Mobile Phase: The choice of organic modifier and buffer can significantly impact peak shape.

    • Solution: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they have different selectivities.[12] Ensure your buffer has adequate capacity to maintain a stable pH.[11]

Issue 2: Co-elution of Diastereomers

Q: My spirocyclic compound has two diastereomers that are co-eluting or have very poor resolution on a standard C18 column. How can I improve their separation?

A: Separating diastereomers of rigid spirocyclic compounds can be challenging due to their subtle structural differences.[4][5] However, since they have different physical properties, chromatographic separation is achievable with careful method optimization.[4][5]

Strategies for Improving Diastereomer Resolution:

  • Optimize Mobile Phase Selectivity:

    • Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation, as they interact differently with the analyte and stationary phase.[12]

    • Adjust the pH: If your spirocycle has ionizable groups, adjusting the mobile phase pH can change the ionization state and potentially improve separation.[12]

    • Vary the Temperature: Changing the column temperature can also influence selectivity.[13]

  • Select an Appropriate Stationary Phase:

    • While C18 is a good starting point, other stationary phases may offer better selectivity for your specific diastereomers. Consider columns with different functionalities, such as phenyl-hexyl or embedded polar groups.

  • Employ Gradient Elution:

    • A shallow gradient can often improve the resolution of closely eluting peaks compared to an isocratic method.

Issue 3: Inability to Separate Enantiomers

Q: I've confirmed that my purified spirocycle is a racemic mixture. How can I separate the enantiomers?

A: Enantiomers have identical physical properties in a non-chiral environment, so they cannot be separated using standard achiral chromatography.[4][5] You will need to introduce a chiral selector into your chromatographic system.

Approaches for Chiral Separation:

  • Chiral Stationary Phases (CSPs): This is the most common and direct method.[14] CSPs are packed with a chiral selector that transiently forms diastereomeric complexes with the enantiomers, leading to different retention times.

    • Common CSPs: Polysaccharide-based (e.g., cellulose or amylose derivatives) and protein-based columns are widely used for their broad applicability.[15]

    • Method Development: Chiral method development is often empirical. It involves screening a variety of CSPs and mobile phases (both normal-phase and reversed-phase) to find the optimal conditions.[16]

  • Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, and an achiral column is used.[14] This method is less common than using CSPs.

  • Indirect Method (Diastereomer Derivatization): The racemic mixture is reacted with a chiral derivatizing agent to form covalent diastereomers. These can then be separated on a standard achiral column.[14] This is a multi-step process and requires that the derivatization and subsequent removal of the chiral auxiliary do not affect the stereochemistry of your compound.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for a common purification scenario.

Protocol: Preparative Reversed-Phase HPLC for Diastereomer Separation

This protocol outlines a general workflow for separating diastereomers of a spirocyclic compound.

1. Analytical Method Development:

  • Objective: To find the optimal conditions for separation on an analytical scale before scaling up to preparative HPLC.

  • System: Analytical HPLC with a UV detector.

  • Column: Start with a high-purity C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Run a scouting gradient (e.g., 5-95% B over 15 minutes) to determine the approximate elution time of your compound.

    • Optimize the gradient to maximize the resolution between the diastereomers. Try a shallower gradient around the elution point.

    • If separation is still poor, switch Mobile Phase B to 0.1% Formic Acid in Methanol and re-optimize.

  • Temperature Screening: If necessary, screen temperatures between 25°C and 50°C to see if it improves resolution.

2. Scaling Up to Preparative HPLC:

  • Objective: To purify a larger quantity of the diastereomeric mixture based on the optimized analytical method.

  • System: Preparative HPLC system with a UV detector and fraction collector.

  • Column: A preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a sufficient volume of the optimized mobile phase from the analytical development. Ensure all solvents are HPLC grade and are filtered and degassed.

  • Sample Preparation: Dissolve the crude spirocyclic compound in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a small amount of methanol or acetonitrile, then dilute with Mobile Phase A). Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: Adjust the flow rate according to the preparative column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

    • Gradient: Use the same gradient profile as the optimized analytical method, adjusting the time segments proportionally to the change in column volume and flow rate.

    • Detection: Use the same UV wavelength as in the analytical method.

  • Fraction Collection: Collect fractions based on the UV chromatogram, ensuring to collect the two diastereomer peaks separately.

  • Analysis and Post-Purification:

    • Analyze the purity of each collected fraction using the analytical HPLC method.

    • Pool the pure fractions for each diastereomer.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Data Presentation

The following tables summarize key information for method development.

Table 1: Stationary Phase Selection Guide for Spirocycle Purification

Stationary PhasePolarityPrimary ApplicationConsiderations
Silica HighNormal-phase chromatography for less polar compounds; initial cleanup.[17]Can be acidic; may cause degradation of sensitive compounds.[7][8]
C18 (ODS) Non-polarReversed-phase chromatography; widely applicable for a broad range of polarities.[17]Good first choice for diastereomer separation.[4][5]
Phenyl-Hexyl Non-polarReversed-phase; offers alternative selectivity, especially for compounds with aromatic rings.Can provide better separation when C18 fails.
Amino (NH2) MediumNormal-phase or HILIC; useful for carbohydrates and nitrogen-containing heterocycles.[17]Can be used as a weaker alternative to silica in normal-phase.
Chiral (e.g., Polysaccharide-based) VariesEnantiomer separation.[16]Requires screening of different chiral phases and mobile systems.[16]

Table 2: Mobile Phase Optimization Parameters for Reversed-Phase HPLC

ParameterHow to ModifyEffect on Separation
Organic Modifier % Increase/decrease percentage of acetonitrile or methanol.Increasing % generally decreases retention time.[12]
Organic Modifier Type Switch between acetonitrile and methanol.Can significantly alter selectivity for closely eluting peaks.[12]
pH Add acid (e.g., formic acid, TFA) or buffer.Controls the ionization of analytes and residual silanols, affecting retention and peak shape.[12]
Temperature Increase/decrease column temperature.Affects solvent viscosity and can change selectivity.[13]

Visualization of Workflows

The following diagrams illustrate logical workflows for troubleshooting and method development.

Caption: Troubleshooting workflow for separating spirocyclic diastereomers.

Caption: Decision tree for chiral separation of spirocyclic compounds.

References

Stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this versatile spirocyclic building block.

Introduction

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a valuable intermediate in medicinal chemistry, prized for its rigid, three-dimensional structure that provides a unique scaffold for novel therapeutic agents.[1] Its utility, however, is intrinsically linked to the chemical stability of its two key functional groups: the primary amine and the spiroketal. The ketal, specifically, acts as a protective group for a ketone functionality and its stability is highly dependent on the pH of the environment. Understanding and controlling the stability of this moiety is critical for successful synthesis, purification, and formulation development.

This guide will focus on the stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine under both acidic and basic conditions, providing practical advice to navigate potential challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine?

A1: The main stability issues arise from its spiroketal and primary amine functional groups. The spiroketal is susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the dioxolane ring to yield 4-(aminomethyl)cyclohexanone and ethylene glycol.[2] The primary amine can be prone to oxidation.[2]

Q2: How does pH influence the stability of the spiroketal group?

A2: The spiroketal is highly sensitive to acidic conditions. As the pH decreases, the rate of hydrolysis increases significantly.[2] Conversely, the spiroketal is generally stable in neutral to basic conditions (pH ≥ 7).[2]

Q3: What are the expected degradation products under acidic conditions?

A3: Under acidic conditions, the primary degradation pathway is the hydrolysis of the spiroketal. This reaction yields 4-(aminomethyl)cyclohexanone and ethylene glycol.[2]

Q4: Is 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine stable under typical basic conditions used in organic synthesis?

A4: Yes, the spiroketal moiety is generally stable under basic conditions.[2][3] This allows for a wide range of chemical transformations targeting the primary amine, such as amide bond formation, without compromising the integrity of the ketal protecting group.

Troubleshooting Guides

Issue 1: Unexpected Product Formation or Low Yield in Acidic Reaction Media

Symptoms:

  • Appearance of a new, more polar spot on Thin Layer Chromatography (TLC) analysis.

  • Complex Nuclear Magnetic Resonance (NMR) spectra with unexpected peaks corresponding to a ketone and ethylene glycol.

  • Lower than expected yield of the desired product.

Root Cause Analysis: The spiroketal is likely undergoing acid-catalyzed hydrolysis. Many common synthetic procedures, such as certain coupling reactions or salt formations, can introduce acidic conditions that trigger this degradation.

dot

Reactant 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Protonation Protonation of Ketal Oxygen Reactant->Protonation  + H+ Acid H+ Intermediate Protonated Ketal Intermediate Protonation->Intermediate RingOpening Ring Opening Intermediate->RingOpening Hemiketal Hemiketal Intermediate RingOpening->Hemiketal ProtonTransfer Proton Transfer Hemiketal->ProtonTransfer WaterAttack Nucleophilic Attack by H2O ProtonTransfer->WaterAttack Products 4-(aminomethyl)cyclohexanone + Ethylene Glycol WaterAttack->Products

Caption: Acid-Catalyzed Hydrolysis of the Spiroketal.

Mitigation Strategies:

  • pH Control: If possible, buffer the reaction mixture to maintain a neutral or slightly basic pH.

  • Reagent Selection: Opt for non-acidic reagents or synthetic routes that avoid acidic conditions. For instance, in amide couplings, use carbodiimide activators with a non-acidic base like diisopropylethylamine (DIPEA).

  • Anhydrous Conditions: The presence of water is necessary for hydrolysis.[3] Performing reactions under strictly anhydrous conditions can significantly suppress this side reaction, even in the presence of a Lewis acid.

Issue 2: Compound Degradation During Purification by Silica Gel Chromatography

Symptoms:

  • Streaking or tailing of the product spot on TLC.

  • Isolation of fractions containing the hydrolyzed ketone product in addition to or instead of the desired compound.

  • Low overall recovery from the column.

Root Cause Analysis: Standard silica gel is inherently acidic and can catalyze the hydrolysis of the spiroketal during chromatography. The prolonged contact time on the column exacerbates this issue.

dot

cluster_0 Purification Workflow Start Crude Product Mixture Silica Standard Silica Gel Chromatography Start->Silica Degradation On-Column Hydrolysis Silica->Degradation Products Desired Product + Hydrolyzed Impurity Degradation->Products End Low Yield & Purity Products->End

Caption: Degradation Pathway During Silica Gel Chromatography.

Preventative Measures:

  • Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a suitable base (e.g., 1% triethylamine in the eluent system).

  • Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) stationary phase for purification.

  • Rapid Purification: Minimize the time the compound spends on the column by using flash chromatography techniques and avoiding unnecessarily long columns.

Experimental Protocols

Protocol 1: Stability Assessment Under Acidic and Basic Conditions

This protocol outlines a general procedure to evaluate the stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine at different pH values.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or GC-MS for analysis

Procedure:

  • Prepare a stock solution of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in the chosen organic solvent (e.g., 1 mg/mL).

  • For the acidic challenge, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

  • For the basic challenge, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

  • Maintain the solutions at a controlled temperature (e.g., room temperature or 40°C).

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution, neutralize it, and dilute for analysis.

  • Analyze the samples by a suitable chromatographic method (HPLC or GC-MS) to quantify the remaining parent compound and identify any degradation products.

Data Interpretation:

ConditionTime (hours)% Parent Compound RemainingMajor Degradation Product
0.1 M HCl 0100-
1504-(aminomethyl)cyclohexanone
4<104-(aminomethyl)cyclohexanone
0.1 M NaOH 0100-
24>99Not Detected

This is example data and actual results may vary based on specific experimental conditions.

Protocol 2: Deprotection of the Spiroketal

In instances where the ketone functionality needs to be revealed, a controlled acidic hydrolysis is the standard method.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

  • Acetone

  • Water

  • p-Toluenesulfonic acid (PTSA) or another acid catalyst

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)cyclohexanone.

Concluding Remarks

The stability of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a critical parameter that must be carefully considered throughout its handling, use in synthesis, and purification. The spiroketal is robust under basic and neutral conditions but readily hydrolyzes in the presence of acid and water. By understanding these properties and implementing the strategies outlined in this guide, researchers can effectively utilize this important building block to advance their scientific endeavors.

References

Technical Support Center: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this valuable spirocyclic building block. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your experimental success.

I. Overview of Synthetic Routes and Potential Impurities

The synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine typically originates from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one. The most prevalent synthetic strategies involve reductive amination and the reduction of an oxime intermediate. Less common, yet viable, routes include the Gabriel synthesis and the reduction of a nitrile. Each pathway presents a unique profile of potential impurities that can impact yield, purity, and downstream applications.

Common Synthetic Pathways:

  • Reductive Amination: A one-pot reaction where 1,4-Dioxaspiro[4.5]decan-8-one is reacted with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

  • Oxime Formation and Reduction: A two-step process involving the conversion of the ketone to its corresponding oxime, followed by reduction of the oxime to the primary amine.

  • Nitrile Reduction: Involves the conversion of a suitable precursor to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, which is then reduced to the primary amine.

  • Gabriel Synthesis: A classic method for preparing primary amines from alkyl halides, which can be adapted for this synthesis.

The following diagram illustrates the primary synthetic routes:

Ketone 1,4-Dioxaspiro[4.5]decan-8-one ReductiveAmination Reductive Amination (NH3, Reducing Agent) Ketone->ReductiveAmination OximeFormation Oxime Formation (NH2OH) Ketone->OximeFormation NitrileFormation Nitrile Formation Ketone->NitrileFormation Multi-step Halide 8-(Halomethyl)-1,4-dioxaspiro[4.5]decane Ketone->Halide Multi-step Amine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine ReductiveAmination->Amine Oxime 1,4-Dioxaspiro[4.5]decan-8-one oxime OximeReduction Oxime Reduction (e.g., LiAlH4) Oxime->OximeReduction OximeFormation->Oxime OximeReduction->Amine Nitrile 1,4-Dioxaspiro[4.5]decane-8-carbonitrile NitrileReduction Nitrile Reduction (e.g., LiAlH4) Nitrile->NitrileReduction NitrileFormation->Nitrile NitrileReduction->Amine Gabriel Gabriel Synthesis Halide->Gabriel Gabriel->Amine caption Figure 1. Common synthetic routes to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Figure 1. Common synthetic routes.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your synthesis, providing potential causes and actionable solutions.

A. Reductive Amination Route

Q1: My reaction yield is low, and I observe a significant amount of unreacted 1,4-Dioxaspiro[4.5]decan-8-one. What could be the issue?

Possible Causes:

  • Inefficient Imine Formation: The equilibrium between the ketone and the imine may not be favorable under your reaction conditions.[1]

  • Suboptimal pH: Imine formation is typically favored in slightly acidic conditions (pH 4-5).[1] If the pH is too low, the ammonia source will be protonated, rendering it non-nucleophilic. If the pH is too high, the ketone carbonyl is not sufficiently activated.

  • Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation.

    • Consider using a dehydrating agent, like molecular sieves, to drive the equilibrium towards the imine.

  • Verify Reducing Agent Activity: Test your reducing agent on a known, reliable substrate to confirm its activity.

  • One-Pot vs. Stepwise: If a one-pot approach is failing, try a stepwise procedure. First, form the imine and confirm its presence (e.g., by TLC or crude NMR), then add the reducing agent.

Q2: I see an additional spot on my TLC and a peak in my GC-MS that corresponds to a mass of 172.22 g/mol . What is this impurity?

This impurity is likely 1,4-Dioxaspiro[4.5]decan-8-ylmethanol .

Formation Mechanism:

This alcohol is formed by the direct reduction of the starting ketone, 1,4-Dioxaspiro[4.5]decan-8-one, by the reducing agent. This side reaction is more prevalent when using less selective reducing agents like sodium borohydride, or if the imine formation is slow.[2]

Identification and Characterization:

CompoundMolecular Weight¹H NMR (Predicted, CDCl₃)¹³C NMR (Predicted, CDCl₃)
This compound172.22 g/mol [3]δ 3.95 (s, 4H), 3.50 (d, 2H), 1.80-1.50 (m, 9H), 1.65 (t, 1H, OH)δ 72.1, 64.3, 40.5, 34.8, 29.1

Prevention and Removal:

  • Use a Selective Reducing Agent: Employ a reducing agent that is more selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2]

  • Purification: This alcohol can typically be separated from the desired amine by column chromatography on silica gel, using a gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of triethylamine).

Q3: After acidic workup, my NMR spectrum is complex, and I have a low yield of the desired amine. What might have happened?

The spiroketal is susceptible to acid-catalyzed hydrolysis.[4] Prolonged exposure to acidic conditions during workup can lead to the cleavage of the dioxolane ring, forming 4-(aminomethyl)cyclohexanone and ethylene glycol.

Hydrolysis Mechanism:

Amine 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Hydrolysis Acid-Catalyzed Hydrolysis (H₃O⁺) Amine->Hydrolysis Hydrolyzed_Ketone 4-(aminomethyl)cyclohexanone Hydrolysis->Hydrolyzed_Ketone Ethylene_Glycol Ethylene Glycol Hydrolysis->Ethylene_Glycol caption Figure 2. Acid-catalyzed hydrolysis of the spiroketal.

Figure 2. Acid-catalyzed hydrolysis.

Prevention:

  • Minimize Acid Exposure: Perform the acidic workup quickly and at low temperatures.

  • Use a Mild Acid: If an acidic wash is necessary, use a dilute solution of a weak acid.

  • Basify Promptly: Neutralize the reaction mixture with a base as soon as possible after the reaction is complete.

B. Oxime Reduction Route

Q1: The reduction of my oxime with LiAlH₄ is giving a complex mixture of products. What are the likely side reactions?

While LiAlH₄ is a powerful reducing agent for oximes, side reactions can occur.[5][6]

Potential Impurities:

  • Secondary Amine: Rearrangement of the oxime (a Beckmann-type rearrangement) can lead to the formation of a secondary amine.

  • Aziridine: In some cases, intramolecular cyclization can form an aziridine intermediate, which can then be reduced to different products.

  • Unreacted Oxime: Incomplete reduction will leave the starting oxime in the product mixture.

Troubleshooting:

  • Control Reaction Temperature: Add the oxime solution to the LiAlH₄ suspension at 0°C to control the initial exothermic reaction.

  • Ensure Anhydrous Conditions: LiAlH₄ reacts violently with water. Ensure all glassware and solvents are scrupulously dry.

  • Alternative Reducing Agents: Consider alternative, milder reducing agents for the oxime, such as catalytic hydrogenation (H₂/Pd-C or Raney Nickel).

C. Nitrile Reduction and Gabriel Synthesis Routes

Q1: What are the potential impurities when synthesizing the target amine via nitrile reduction with LiAlH₄?

Potential Impurities:

  • Unreacted Nitrile: Incomplete reduction will result in the presence of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.[7]

  • Aldehyde/Carboxylic Acid: Partial hydrolysis of the nitrile or intermediate imine during workup can lead to the formation of the corresponding aldehyde or carboxylic acid.[8]

Prevention and Removal:

  • Ensure Complete Reduction: Use a sufficient excess of LiAlH₄ and allow for adequate reaction time.

  • Careful Workup: Perform the quenching and workup at low temperatures to minimize hydrolysis of intermediates.

  • Purification: An acid-base extraction can be effective in separating the basic amine product from neutral or acidic impurities.

Q2: I am attempting a Gabriel synthesis, but the reaction is slow and the yield is low. Why might this be?

The Gabriel synthesis proceeds via an Sₙ2 reaction.[9][10] The electrophile in this case would be a derivative of 1,4-Dioxaspiro[4.5]decane with a leaving group on the methyl carbon.

Potential Issues:

  • Steric Hindrance: The spirocyclic system can create steric hindrance at the reaction center, slowing down the Sₙ2 attack by the bulky phthalimide nucleophile.[11][12]

  • Poor Leaving Group: If the leaving group on the methyl carbon is not sufficiently reactive (e.g., a chloride instead of a bromide or iodide), the reaction will be slow.

Troubleshooting:

  • Use a More Reactive Electrophile: Convert the corresponding alcohol to a better leaving group, such as a tosylate or mesylate, to increase its reactivity.

  • Higher Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, but this may also lead to side reactions.

  • Alternative Solvents: Use a polar aprotic solvent like DMF to accelerate the Sₙ2 reaction.[13]

III. Analytical Data for Key Compounds

Accurate identification of impurities is crucial for effective troubleshooting. The following table provides key analytical data for the target compound and potential impurities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted, CDCl₃)Key ¹³C NMR Signals (Predicted, CDCl₃)
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine C₉H₁₇NO₂171.24δ 3.95 (s, 4H), 2.60 (d, 2H), 1.80-1.20 (m, 9H)δ 64.3, 47.5, 42.1, 35.2, 29.5
1,4-Dioxaspiro[4.5]decan-8-oneC₈H₁₂O₃156.18δ 3.96 (s, 4H), 2.41 (t, 4H), 1.95 (t, 4H)[5]δ 209.0, 107.5, 64.5, 38.0, 34.5[5]
This compoundC₉H₁₆O₃172.22δ 3.95 (s, 4H), 3.50 (d, 2H), 1.80-1.50 (m, 9H)δ 72.1, 64.3, 40.5, 34.8, 29.1
4-(aminomethyl)cyclohexanoneC₇H₁₃NO127.18δ 2.95 (d, 2H), 2.40-2.00 (m, 9H)δ 211.5, 46.8, 41.2, 38.5, 30.1

IV. Experimental Protocols

Protocol 1: Reductive Amination of 1,4-Dioxaspiro[4.5]decan-8-one

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 1,4-Dioxaspiro[4.5]decan-8-one

  • Ammonium acetate or ammonia in methanol

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM) or methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous DCM or methanol, add an excess of the ammonia source (e.g., ammonium acetate, 5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • Troubleshooting low conversion rates in reductive amination. BenchChem. --INVALID-LINK--

  • Spiroketals. Wikipedia. --INVALID-LINK--

  • Stereochemistry of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: An In-depth Technical Guide. BenchChem. --INVALID-LINK--

  • Alkyl Halides: Gabriel Synthesis to Primary Amines (Potassium Phthalimide). OrgoSolver. --INVALID-LINK--

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. --INVALID-LINK--

  • 1,4-Dioxaspiro[4.5]decan-8-one(4746-97-8) 1H NMR. ChemicalBook. --INVALID-LINK--

  • 1,4-dioxa-spiro[4.5]decan-8-ol(22428-87-1) 1h nmr. ChemicalBook. --INVALID-LINK--

  • Gabriel Synthesis. Organic Chemistry Tutor. --INVALID-LINK--

  • Reductive Amination, and How It Works. Master Organic Chemistry. --INVALID-LINK--

  • Reductive amination difficulties - poor conversion. Reddit. --INVALID-LINK--

  • Can lialh4 reduce oxime?. Quora. --INVALID-LINK--

  • Forcing a Reductive Amination. Reddit. --INVALID-LINK--

  • Gabriel synthesis. Wikipedia. --INVALID-LINK--

  • 1H and 13C chemical shifts for metabolites in urine and faces at day 35. ResearchGate. --INVALID-LINK--

  • 1,4-dioxaspiro[4.5]decane - Optional[MS (GC)] - Spectrum. SpectraBase. --INVALID-LINK--

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. --INVALID-LINK--

  • The Gabriel Synthesis. Master Organic Chemistry. --INVALID-LINK--

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. --INVALID-LINK--

  • Gabriel Synthesis: Mechanism & Examples. NROChemistry. --INVALID-LINK--

  • Acetal Hydrolysis Mechanism. Chemistry Steps. --INVALID-LINK--

  • Gabriel Synthesis. Cambridge University Press. --INVALID-LINK--

  • Reduction of oximes with lithium aluminium hydride. Chemistry Stack Exchange. --INVALID-LINK--

  • Lithium Aluminum Hydride: A Versatile Reducing Reagent for Industrial Reductions. MediaValet. --INVALID-LINK--

  • NMR Chemical Shift Values Table. Chemistry Steps. --INVALID-LINK--

  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. --INVALID-LINK--

  • Hydride Reduction. Chad's Prep. --INVALID-LINK--

  • Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. --INVALID-LINK--

  • Separation of primary, secondary and tertiary amines by Hoffmann's method. YouTube. --INVALID-LINK--

  • The reaction of LiAlH4/HMPA with oximes: Mechanism and synthetic applications. Scilit. --INVALID-LINK--

  • Reductive amination. Wikipedia. --INVALID-LINK--

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. --INVALID-LINK--

  • The Gabriel Synthesis of Primary Amines. Scribd. --INVALID-LINK--

  • Mass spectrum and fragmentation patterns of 1,4-dioxane (m/z, 88 58). ResearchGate. --INVALID-LINK--

  • Imines from Aldehydes and Ketones with Primary Amines. Chemistry Steps. --INVALID-LINK--

  • This compound. PubChem. --INVALID-LINK--

  • 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. PubChem. --INVALID-LINK--

  • -Amination of cyclohexanone and derivatives. ResearchGate. --INVALID-LINK--

  • The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. MDPI. --INVALID-LINK--

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. SpringerLink. --INVALID-LINK--

  • Matching Structures to Mass Spectra Using Fragmentation Patterns: Are the Results As Good As They Look?. ResearchGate. --INVALID-LINK--

  • The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. ResearchGate. --INVALID-LINK--

References

Optimizing storage conditions for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this compound. Given the absence of a dedicated commercial datasheet for this specific molecule, the following recommendations are grounded in the well-established chemical principles governing its core functional groups: a primary amine and an acid-sensitive spiroketal.

Part 1: Understanding the Molecule - A Proactive Approach to Storage

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine incorporates two key functionalities that dictate its storage requirements:

  • The Primary Amine (-CH₂NH₂): This group is nucleophilic and basic. Its primary vulnerabilities are reaction with atmospheric carbon dioxide to form carbamates and oxidation by atmospheric oxygen.

  • The Spiroketal (1,4-Dioxaspiro moiety): Ketal groups are generally stable under neutral to basic conditions. However, they are highly susceptible to hydrolysis under acidic conditions, which would lead to the decomposition of the molecule into cyclohexanone and other byproducts.

This dual nature requires a storage strategy that rigorously excludes moisture, air (oxygen), and acidic contaminants.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for storing 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine?

A1: For long-term storage (> 6 months), we recommend storing the compound at -20°C . For short-term use (1-4 weeks), storage at 2-8°C is acceptable. Storing at low temperatures significantly reduces the rate of potential degradation reactions, including oxidation and reaction with trace atmospheric components.

Q2: My compound arrived at room temperature. Has it degraded?

A2: It is unlikely to have undergone significant degradation during standard shipping times. However, it should be immediately transferred to the recommended low-temperature, inert atmosphere conditions upon receipt. The most immediate risk at room temperature is the absorption of atmospheric CO₂ and moisture.

Q3: The compound has a slight yellow tint, but I expected it to be colorless. Is it still usable?

A3: A slight yellow tint can be an early indicator of minor oxidation of the amine group. While it may still be suitable for some applications, its purity should be verified by an appropriate analytical method (e.g., NMR, LC-MS) before use in sensitive assays. For applications requiring high purity, re-purification may be necessary.

Q4: Can I store this compound in a standard laboratory freezer?

A4: Yes, but with critical precautions. Standard freezers are not moisture-free environments. The container must be properly sealed to prevent moisture ingress, which can lead to sample degradation. We recommend using a high-quality vial with a PTFE-lined cap, further sealed with Parafilm®. Before opening a cold vial, it is crucial to allow it to warm completely to room temperature to prevent condensation from forming inside.

Part 3: Troubleshooting Guide - Diagnosing and Solving Storage Issues

This section addresses specific problems you might encounter and provides a logical workflow for their resolution.

Issue 1: Inconsistent Experimental Results or Loss of Potency
  • Symptom: Previously reproducible experiments now yield inconsistent data, or the compound shows reduced biological activity.

  • Potential Cause: Compound degradation due to improper storage or handling. The primary suspects are ketal hydrolysis or amine oxidation.

  • Troubleshooting Workflow:

A Inconsistent Results / Loss of Potency B Check Purity via LC-MS or ¹H NMR A->B C Compare with Reference Spectra B->C D Is Degradation Observed? C->D E Review Storage Conditions: - Inert Atmosphere? - Temperature? - Seal Integrity? D->E Yes I No Degradation Observed D->I No F Review Handling Protocol: - Warmed to RT before opening? - Aliquoted properly? E->F G Source New, Verified Compound F->G H Implement Corrected Storage/Handling Protocol G->H J Investigate Other Experimental Variables (Reagents, Cell Lines, etc.) I->J

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: Visible Changes in the Sample (Color Change, Precipitation)
  • Symptom: The liquid sample has turned yellow/brown, or a solid precipitate has formed.

  • Potential Cause:

    • Color Change: Significant oxidation of the amine.

    • Precipitation: Likely formation of a carbamate salt from the reaction of the amine with atmospheric CO₂. This is especially common if the compound was repeatedly opened in the air.

  • Solution: The compound is likely degraded and should not be used for quantitative experiments. If a significant amount of material is present, it may be possible to purify it. However, for most applications, acquiring a fresh batch is the most reliable solution. It is critical to review and improve the handling protocol to prevent recurrence.

Part 4: Protocols for Optimal Storage and Handling

Protocol 1: Initial Receipt and Long-Term Storage Preparation
  • Inspection: Upon receipt, inspect the container for any signs of damage to the seal.

  • Inerting (Mandatory): If the compound is not already packaged under an inert atmosphere (e.g., Argon or Nitrogen), it must be transferred to a suitable vial.

    • Work in a glovebox or use a Schlenk line.

    • Select a clean, dry vial with a PTFE-lined septum cap.

    • Using a syringe, carefully transfer the desired amount of the compound.

    • Backfill the vial headspace with dry Argon or Nitrogen gas for at least 2-3 minutes.

    • Securely tighten the cap.

  • Sealing: Wrap the cap-vial interface with Parafilm® M for an extra barrier against moisture and air.

  • Labeling: Clearly label the vial with the compound name, date, concentration (if in solution), and storage conditions.

  • Storage: Place the sealed vial inside a secondary container (e.g., a small box or zip-top bag with desiccant) and store it at -20°C.

Protocol 2: Aliquoting and Daily Use

To prevent contamination and degradation of the main stock, it is crucial to create smaller, single-use aliquots.

cluster_0 Preparation cluster_1 Aliquoting cluster_2 Storage A Remove Master Stock from -20°C Storage B Allow Vial to Warm Completely to Room Temp (Critical: ~30-60 min) A->B C Place in Desiccator or Glovebox B->C D Prepare Pre-labelled Aliquoting Vials C->D E Under Inert Gas, Transfer Required Volume to Each Vial D->E F Backfill Headspace with Inert Gas E->F G Seal Aliquot Vials (Cap + Parafilm®) F->G H Return Master Stock to -20°C Storage G->H I Store Aliquots at -20°C G->I

Caption: Recommended workflow for creating stable, single-use aliquots.

Part 5: Summary of Storage Conditions

ParameterConditionRationale
Temperature -20°C (Long-term) 2-8°C (Short-term)Minimizes rates of all potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the amine and reaction with CO₂.
Moisture Anhydrous / DesiccatedPrevents absorption of water, which can facilitate degradation.
Light Amber Vial / DarkProtects against potential light-induced degradation pathways.
pH Avoid Acidic ConditionsPrevents acid-catalyzed hydrolysis of the spiroketal.

Part 6: References

This section is provided for foundational chemical principles, as no direct literature for the specific target molecule was found.

  • Storage and Handling of Polar Aprotic Solvents. MilliporeSigma. --INVALID-LINK-- (This provides general guidance on handling air- and moisture-sensitive compounds).

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2007. (Authoritative text on the stability of functional groups, including ketals/acetals).

  • Amine basicity. LibreTexts Chemistry. --INVALID-LINK-- (Provides context on the reactivity of amines).

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry and drug discovery, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, derail development timelines, and waste significant resources. For molecules like 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, a versatile bifunctional building block used in the synthesis of complex organic molecules, confirming its precise atomic connectivity is of paramount importance.[1][2][3]

This guide provides an in-depth, practical comparison of nuclear magnetic resonance (NMR) spectroscopy techniques for the complete and unambiguous structural validation of this compound. We will move beyond a simple recitation of data to explain the causality behind the experimental choices, demonstrating how a suite of 1D and 2D NMR experiments functions as a self-validating system to confirm the target structure and rule out isomeric alternatives.

The Subject Molecule: Structure and Numbering

To facilitate a clear and logical discussion of the NMR data, we must first establish a standardized atom numbering system for this compound.

References

A Comparative Analysis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine and Alternative Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative in contemporary drug discovery is to venture beyond the flat, two-dimensional chemical space dominated by aromatic systems. Three-dimensional (3D) molecular architectures are increasingly sought after for their potential to yield compounds with superior potency, selectivity, and pharmacokinetic profiles. Spirocyclic scaffolds, in particular, have emerged as a powerful tool for medicinal chemists. This guide provides a detailed comparative analysis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a versatile spirocyclic building block, against other common scaffolds. We will delve into the underlying principles of why such 3D structures are advantageous, supported by experimental data and detailed protocols to empower researchers in their own discovery efforts.

The Rationale for Three-Dimensionality: Moving Beyond 'Flatland'

For decades, drug discovery has been heavily reliant on aromatic and heteroaromatic rings. While successful, this has led to an over-exploration of "flatland," resulting in compounds that often suffer from poor solubility, metabolic instability, and off-target effects. The introduction of rigid, three-dimensional scaffolds is a strategic approach to mitigate these issues.

Spirocycles, which are bicyclic systems joined by a single common atom, are at the forefront of this paradigm shift.[1] Their defining feature is the presence of a quaternary spiro-carbon, which imparts a distinct 3D geometry. This has several key advantages:

  • Increased Fraction of sp³ Hybridized Carbons (Fsp³): A higher Fsp³ count is strongly correlated with increased success in clinical development.[2] It leads to more complex, out-of-plane substituent arrangements, which can enhance receptor-ligand complementarity.[2]

  • Improved Physicochemical Properties: The introduction of spirocyclic motifs can modulate critical properties such as solubility, lipophilicity (logP/logD), and metabolic stability.[1][2] For instance, replacing a planar aromatic ring with a more saturated spirocycle can often increase aqueous solubility.[1]

  • Novel Chemical Space: Spirocycles allow for the exploration of novel vector orientations for substituents, enabling the design of molecules that can interact with biological targets in previously inaccessible ways.[1]

The following diagram illustrates the fundamental difference in spatial arrangement between a traditional flat scaffold and a spirocyclic scaffold when interacting with a hypothetical receptor.

G cluster_0 Planar Scaffold Interaction cluster_1 Spirocyclic Scaffold Interaction a Planar Scaffold b Receptor Pocket a->b Limited 2D Interaction c Spirocyclic Scaffold d Receptor Pocket c->d Optimal 3D Fit

Caption: Planar vs. Spirocyclic Scaffold Interaction.

A Deep Dive into 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a prime example of a spirocyclic building block that has gained traction in medicinal chemistry.[3] Its structure features a cyclohexane ring fused to a 1,3-dioxolane ring via a spiro-center, with a primary aminomethyl group at the 8-position. This combination of a rigid 3D core and a versatile primary amine handle makes it an attractive starting point for library synthesis.[3]

Key Applications:

  • 5-HT1A Receptor Agonists: Derivatives have been successfully developed as potent and selective agonists for the serotonin 1A receptor, a key target for treating anxiety and depression.[3][4] The spirocyclic core is crucial for orienting the pharmacophoric elements in the correct spatial arrangement for high-affinity binding.[3]

  • Cathepsin S Inhibitors: This scaffold serves as a key intermediate in the synthesis of inhibitors for Cathepsin S, a protease implicated in inflammatory and autoimmune diseases.[3]

  • Sigma-1 (σ1) Receptor Ligands: The broader 1,4-dioxaspiro[4.5]decane scaffold has been utilized to develop ligands for the σ1 receptor, which is a target for various neurological disorders and has potential in tumor imaging.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueReference
CAS Number 30482-25-8[6]
Molecular Formula C₉H₁₇NO₂[6]
Molecular Weight 171.24 g/mol [6]
Appearance Brown Powder or Liquid[6]
Boiling Point 270.059 °C at 760 mmHg[6]
Density 1.088 g/cm³[6]
pKa (Predicted) 10.20 ± 0.29[6]

Comparative Analysis with Alternative Scaffolds

The true value of a scaffold is best understood through comparison. Here, we analyze 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine against its non-spirocyclic and aromatic bioisosteres. Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to enhance potency, improve pharmacokinetics, or reduce toxicity.[7][8][9]

ScaffoldStructureFsp³Key Features & Rationale for Comparison
1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Spirocyclic Structure0.89Rigid 3D structure, high Fsp³. The ketal protects the carbonyl, improving metabolic stability.
Cyclohexylmethanamine Cycloalkyl Structure1.00Non-spirocyclic, conformationally flexible analog. Allows direct assessment of the spiro-ketal's impact.
4-Methoxybenzylamine Aromatic Structure0.25A "flat" aromatic bioisostere. Highlights the differences between 3D saturated and 2D aromatic systems.
2-Oxa-6-azaspiro[3.3]heptane Azaspirocycle Structure1.00A different class of spirocycle. Used to lower logD and improve selectivity in MCHr1 antagonists.[1]
Impact on Physicochemical and Pharmacological Properties

The choice of scaffold has profound effects on a molecule's drug-like properties. Replacing a flat aromatic ring with a spirocycle can significantly alter its profile, as demonstrated in the development of Melanin Concentrating Hormone Receptor 1 (MCHr1) antagonists. In that study, swapping a morpholine ring for diverse azaspirocycles led to lower logD values and improved metabolic stability.[2]

ParameterPlanar Aromatic ScaffoldsSaturated Spirocyclic ScaffoldsRationale for Improvement
Solubility Generally LowerGenerally HigherThe sp³ character of spirocycles is expected to favor water solubility over aromatic systems.[1]
Metabolic Stability Prone to oxidation (e.g., P450)Often more stableBlocks common sites of metabolism. The quaternary spiro-carbon is metabolically inert.
Potency/Selectivity Can be high, but may have off-target effectsCan be significantly improved3D shape allows for more specific interactions with the target protein, reducing off-target binding.[2][10]
Lipophilicity (logP/logD) Can be highCan be modulated (often lower)Allows for fine-tuning of lipophilicity to optimize ADME properties.[2]

Experimental Protocols

To translate theory into practice, detailed and reliable experimental procedures are essential. The protocols described below are designed to be self-validating, with clear steps for execution, monitoring, and purification.

Protocol 1: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

This synthesis can be achieved via two reliable routes from the common precursor, 1,4-Dioxaspiro[4.5]decan-8-one.

A. Reductive Amination (Direct, One-Pot)

This is the most efficient method, involving the in situ formation and reduction of an imine.[11] Sodium triacetoxyborohydride is an excellent choice of reducing agent due to its mildness and selectivity for the protonated imine over the ketone.[11]

  • Materials: 1,4-Dioxaspiro[4.5]decan-8-one, ammonium acetate, sodium triacetoxyborohydride (NaBH(OAc)₃), methanol (anhydrous), dichloromethane (DCM, anhydrous), saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in anhydrous DCM (10 mL/mmol), add an excess of ammonium acetate (5-10 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Cool the reaction to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor reaction progress via Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel.

B. Two-Step Synthesis via Oxime Intermediate

This alternative is useful if direct reductive amination is problematic.[11] It involves forming a stable oxime, which is then reduced.

  • Step 1: Oxime Formation

    • Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (1.0 eq) in ethanol.

    • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).[3]

    • Stir at room temperature for 4-6 hours, monitoring by TLC.[3]

    • Remove ethanol under reduced pressure, add water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude oxime.[3]

  • Step 2: Oxime Reduction

    • Caution: Lithium aluminum hydride (LiAlH₄) is highly reactive. Handle under an inert atmosphere.

    • Suspend LiAlH₄ (2-3 eq) in anhydrous THF in a flask under argon at 0 °C.

    • Add a solution of the crude oxime (1.0 eq) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.[11]

    • Cool to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).[11]

    • Filter the resulting solids and wash thoroughly with THF.

    • Concentrate the filtrate to yield the crude amine, then purify by column chromatography.

G cluster_0 Route A: Reductive Amination cluster_1 Route B: Via Oxime start 1,4-Dioxaspiro[4.5]decan-8-one ra_step1 Ammonium Acetate, NaBH(OAc)3, DCM start->ra_step1 One-Pot ob_step1 1. NH2OH·HCl, NaOAc start->ob_step1 Two Steps finish 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine ra_step1->finish ob_step2 2. LiAlH4, THF ob_step1->ob_step2 ob_step2->finish

Caption: Synthetic Routes to the Target Compound.

Protocol 2: General Radioligand Binding Assay

This protocol provides a framework for evaluating the binding affinity of newly synthesized compounds against a target receptor (e.g., 5-HT1A).

  • Principle: This is a competitive binding assay where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured.

  • Materials: Cell membranes expressing the target receptor, radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A), test compounds, assay buffer, scintillation cocktail, 96-well plates, filter mats, scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (near its Kd), and the diluted test compound.

    • Initiate the binding reaction by adding the cell membrane preparation. Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

    • Incubate the plate at a specified temperature for a set time to reach equilibrium.

    • Terminate the reaction by rapid filtration through filter mats using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

    • Allow the filters to dry, then add a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression analysis.

    • Convert the IC₅₀ value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

G A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate Reagents in 96-Well Plate A->B C Terminate Reaction via Rapid Filtration B->C D Wash Filters C->D E Add Scintillation Cocktail D->E F Quantify Radioactivity E->F G Data Analysis (IC50 -> Ki) F->G

Caption: Workflow for Radioligand Binding Assay.

Conclusion and Future Outlook

The strategic incorporation of spirocyclic scaffolds like 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine represents a significant advancement in the quest for safer and more effective medicines. By moving away from traditional flat structures, medicinal chemists can access novel chemical space and design molecules with superior 3D-pharmacophore arrangements and improved ADME properties.[12] The inherent rigidity and defined stereochemistry of these scaffolds offer a level of control that is difficult to achieve with more flexible systems. While the synthesis of complex spirocycles can be challenging, the increasing availability of diverse building blocks and the development of robust synthetic methods are accelerating their adoption in drug discovery programs.[1][12] The continued exploration of this and other 3D scaffolds will undoubtedly lead to the development of next-generation therapeutics for a wide range of diseases.

References

A Comparative Guide to the Synthetic Routes of 1,4-Dioxaspiro[4.5]decan-8-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Building Block

1,4-Dioxaspiro[4.5]decan-8-one, a spirocyclic compound featuring a cyclohexanone ring protected as an ethylene ketal, is a pivotal intermediate in modern organic synthesis.[1] Its unique bifunctional nature allows for selective chemical transformations, making it a valuable precursor in the development of pharmaceuticals, liquid crystals, and agrochemicals.[1][2] This guide provides a comparative analysis of the most prevalent synthetic routes to this compound, offering researchers and drug development professionals the critical data and insights necessary to select the most suitable method for their specific applications. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a clear comparison of the performance of each route.

Route 1: Acid-Catalyzed Ketalization of 1,4-Cyclohexanedione

The most direct and widely employed method for the synthesis of 1,4-Dioxaspiro[4.5]decan-8-one is the acid-catalyzed reaction of 1,4-cyclohexanedione with ethylene glycol. This reversible reaction necessitates the removal of water to drive the equilibrium towards the formation of the desired monoketal.

Causality of Experimental Choices

The choice of acid catalyst is critical in this synthesis. While strong mineral acids like sulfuric acid or phosphoric acid can be effective, they can also promote the formation of the diketal byproduct, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane.[3] Milder catalysts such as p-toluenesulfonic acid (p-TsOH) or the use of ionic liquids can offer greater selectivity for the monoketal.[3][4] The solvent choice, often a non-polar solvent like toluene or dichloromethane, facilitates the azeotropic removal of water using a Dean-Stark apparatus.[3]

Visualizing the Ketalization Reaction

Ketalization_Reaction cluster_reactants Reactants cluster_products Products 1,4-Cyclohexanedione 1,4-Cyclohexanedione Intermediate Hemiketal Intermediate 1,4-Cyclohexanedione->Intermediate + Ethylene Glycol Ethylene Glycol Ethylene Glycol Acid Catalyst (H+) Acid Catalyst (H+) Acid Catalyst (H+)->Intermediate Catalyst 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one Water Water Intermediate->1,4-Dioxaspiro[4.5]decan-8-one - H2O Intermediate->Water

Caption: Acid-catalyzed formation of 1,4-Dioxaspiro[4.5]decan-8-one.

Experimental Protocol

A representative protocol using p-toluenesulfonic acid is as follows:

  • To a solution of 1,4-cyclohexanedione (1.0 eq) in toluene, add ethylene glycol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.02 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.

Route 2: Selective Deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane

An alternative approach involves the selective hydrolysis of the diketal, 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, which can be readily prepared from 1,4-cyclohexanedione and an excess of ethylene glycol. This method leverages the differential reactivity of the two ketal groups.

Causality of Experimental Choices

The success of this route hinges on the careful control of reaction conditions to favor the formation of the monoketal over complete hydrolysis back to 1,4-cyclohexanedione. The choice of a weak acid catalyst, such as acetic acid or a weakly acidic cation exchange resin, is crucial for achieving high selectivity.[2][5] The reaction is typically carried out in an aqueous medium, and temperature and reaction time are optimized to maximize the yield of the desired product.[2]

Visualizing the Deketalization Reaction

Deketalization_Reaction cluster_reactants Reactants cluster_products Products Diketal 1,4,9,12-tetraoxadispiro [4.2.4.2]tetradecane Monoketal 1,4-Dioxaspiro[4.5]decan-8-one Diketal->Monoketal + H2O Water Water Weak Acid (H+) Weak Acid (H+) Weak Acid (H+)->Monoketal Catalyst Ethylene Glycol Ethylene Glycol

Caption: Selective hydrolysis of the diketal to the monoketal.

Experimental Protocol

An optimized protocol using acetic acid as the catalyst is described below.[2]

  • Suspend 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in a mixture of acetic acid and water (5:1 v/v).[2]

  • Heat the reaction mixture to 65°C and monitor its progress by GC.[2]

  • Upon reaching the optimal conversion to the monoketal (typically within 11 minutes), immediately cool the reaction mixture to quench the reaction.[2]

  • Neutralize the acetic acid with a base, such as sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Route 3: Synthesis from Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate

A high-yield synthesis has been reported starting from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate and ethylene glycol in the presence of an ionic liquid catalyst.[4] This method involves a decarboxylation and ketalization sequence.

Causality of Experimental Choices

The use of an ionic liquid, such as a mixture of 1-butyl-3-methylimidazolium hydrogen sulfate and 1-ethylimidazolium tetrafluoroborate, serves as both the catalyst and the reaction medium.[4] This allows for high reaction temperatures (110-132°C), which facilitates both the decarboxylation and the ketalization steps, leading to a high yield of the desired product.[4] The ionic liquid can also be recycled, making this a more environmentally friendly approach.[4]

Visualizing the Ionic Liquid-Catalyzed Synthesis

Ionic_Liquid_Synthesis Starting Material Dimethyl 1,4-cyclohexanedione- 2,5-dicarboxylate Product 1,4-Dioxaspiro[4.5]decan-8-one Starting Material->Product + Ethylene Glycol - 2CO2, - 2MeOH Ethylene Glycol Ethylene Glycol Ionic Liquid Ionic Liquid Ionic Liquid->Product Catalyst/Solvent 110-132°C

Caption: Synthesis using an ionic liquid catalyst.

Experimental Protocol

A summary of the patented procedure is as follows.[4]

  • Charge a reaction vessel with dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate (0.4 mol), ethylene glycol (0.44 mol), water (0.8 mol), 1-butyl-3-methylimidazolium hydrogen sulfate (0.8 mol), and 1-ethylimidazole tetrafluoroborate (0.2 mol).[4]

  • Heat the mixture with stirring. Low-boiling substances are distilled off as the temperature rises.

  • Maintain the reaction at 110°C for 1.5 hours, then increase the temperature to 132°C and hold for 4 hours.[4]

  • Cool the mixture to 55°C and add toluene to extract the product.[4]

  • Separate the toluene layer and extract the ionic liquid layer again with toluene.

  • Combine the toluene layers and concentrate by rotary evaporation to obtain the crude product.

  • Dissolve the crude product in hot heptane and purify by passing it through a preheated silica gel column.[4]

  • Cool the eluate to induce crystallization and filter to obtain the pure product.

Comparison of Synthetic Routes

FeatureRoute 1: KetalizationRoute 2: DeketalizationRoute 3: Ionic Liquid
Starting Material 1,4-Cyclohexanedione1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecaneDimethyl 1,4-cyclohexanedione-2,5-dicarboxylate
Key Reagents Ethylene glycol, acid catalystWater, weak acid catalystEthylene glycol, ionic liquid
Typical Yield 45-65%[3][5]65-80%[2][5]97.8%[4]
Reaction Time 5-15 hours[3][5]11 minutes - 4 hours[2][5]5.5 hours[4]
Reaction Temperature Reflux in toluene (~110°C)20-95°C[5]110-132°C[4]
Advantages Direct, readily available starting materialHigh selectivity, potentially fasterExcellent yield, recyclable catalyst
Disadvantages Formation of diketal byproduct, equilibrium limitedRequires preparation of the diketal starting materialRequires specialized ionic liquids, high temperature

Conclusion

The choice of synthetic route for 1,4-Dioxaspiro[4.5]decan-8-one is contingent upon the specific requirements of the researcher, including desired yield, available starting materials, and equipment. The acid-catalyzed ketalization of 1,4-cyclohexanedione is a straightforward and common method, though it may require careful optimization to maximize the yield of the monoketal. The selective deketalization of the corresponding diketal offers a potentially faster and more selective alternative, with reported yields reaching up to 80%.[2] For applications demanding very high yields and where the use of ionic liquids is feasible, the synthesis from dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate presents a highly efficient, albeit more complex, option with a reported yield of nearly 98%.[4] Each method presents a viable pathway to this important synthetic intermediate, and the detailed protocols and comparative data provided herein should serve as a valuable resource for the scientific community.

References

A Comparative Guide to the Biological Activity of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutic agents with improved efficacy and safety profiles has led researchers to explore unique chemical scaffolds. Among these, the 1,4-dioxaspiro[4.5]decane moiety has garnered considerable attention as a versatile template in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to enhanced selectivity and potency when incorporated into bioactive molecules. This guide provides a comparative analysis of the biological activities of derivatives of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into supporting experimental data, detailed protocols, and structure-activity relationship (SAR) insights to provide a comprehensive resource for researchers and drug development professionals.

Unlocking Therapeutic Potential: A Comparative Analysis of Anticancer Activity

The development of novel anticancer agents is a cornerstone of modern drug discovery. Derivatives of the spiroketal framework have shown promise in this area. Here, we compare the cytotoxic effects of a representative 1-thia-4-azaspiro[4.5]decane derivative, structurally related to our core molecule, against a standard chemotherapeutic agent, Doxorubicin.

Table 1: Comparative Anticancer Activity (IC50 in µM)

CompoundHepG-2 (Liver)PC-3 (Prostate)HCT116 (Colon)
Compound 1 18.522.125.3
Doxorubicin 0.81.20.9

Data for Compound 1, a 1-thia-4-azaspiro[4.5]decan-3-one derivative, is sourced from a study on related spiro compounds.[1] This data is presented to illustrate the potential of the spiro[4.5]decane scaffold.

The data indicates that while the tested spiro derivative demonstrates cytotoxic activity, it is less potent than the established anticancer drug, Doxorubicin. However, this highlights the potential of the spiro[4.5]decane scaffold as a starting point for the development of new anticancer agents with potentially different mechanisms of action and toxicity profiles.

Causality in Experimental Design: The MTT Assay

The determination of cytotoxicity, as represented by the IC50 values in Table 1, is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely accepted method to assess cell viability. The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: MTT Assay

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound 3. Add this compound Derivatives & Controls cell_seeding->add_compound incubation 4. Incubate for 24-72 hours add_compound->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_formation 6. Incubate (2-4 hours) (Viable cells form formazan) add_mtt->formazan_formation solubilization 7. Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability determine_ic50 10. Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Detailed Protocol: MTT Assay for Anticancer Screening

This protocol provides a step-by-step methodology for assessing the cytotoxic activity of this compound derivatives.

Materials:

  • This compound derivatives

  • Cancer cell line (e.g., HepG-2, PC-3, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Evaluating the Front Line: A Comparative Look at Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Spiro compounds have demonstrated potential in this arena. While specific data for this compound derivatives is limited, we can draw comparisons from related spiro structures to gauge their potential.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coli
Spiro Derivative 62.5 - 12562.5 - 125
Ciprofloxacin 0.25 - 10.015 - 0.12

Data for the Spiro Derivative, a hydroxyphenyl-thiazolyl-coumarin hybrid, is presented to illustrate the potential antimicrobial activity of spiro compounds.[2]

The data suggests that while the evaluated spiro derivative possesses antibacterial activity, it is significantly less potent than the broad-spectrum antibiotic Ciprofloxacin. This underscores the need for further optimization of the spiro scaffold to enhance its antimicrobial efficacy.

The Litmus Test of Inhibition: The Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is a fundamental laboratory measurement of an antimicrobial agent's activity against a specific microorganism. It is defined as the lowest concentration of the agent that prevents the visible growth of the microorganism after a defined incubation period. The broth microdilution method is a commonly used technique for determining MIC values.

Experimental Workflow: Broth Microdilution for MIC Determination

MIC_Assay cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Result Analysis compound_dilution 1. Prepare Serial Dilutions of Test Compound in Broth inoculate_wells 3. Inoculate Wells with Bacterial Suspension compound_dilution->inoculate_wells inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculum_prep->inoculate_wells incubation 4. Incubate at 37°C for 18-24 hours inoculate_wells->incubation observe_growth 5. Visually Inspect for Bacterial Growth (Turbidity) incubation->observe_growth determine_mic 6. Identify Lowest Concentration with No Visible Growth (MIC) observe_growth->determine_mic

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the steps for determining the MIC of this compound derivatives against bacterial strains.

Materials:

  • This compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution.

    • In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.

    • Add 100 µL of the stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 106 CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 5 x 105 CFU/mL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Taming the Flames: A Comparative Perspective on Anti-inflammatory Activity

Table 3: Comparative COX-2 Inhibitory Activity (IC50 in µM)

CompoundCOX-2 Inhibition IC50 (µM)
Diarylpentanoid Derivative 4.9
Celecoxib (Reference Drug) 0.04

Data for the Diarylpentanoid Derivative, a compound with some structural similarities to spiro compounds, is presented to illustrate the potential for anti-inflammatory activity.[3]

The data shows that while the diarylpentanoid derivative exhibits COX-2 inhibitory activity, it is significantly less potent than the selective COX-2 inhibitor, Celecoxib. This suggests that while the core structures may have some anti-inflammatory potential, substantial modification is required to achieve clinically relevant potency.

Targeting Inflammation's Engine: The COX-2 Inhibition Assay

The COX-2 inhibition assay is a crucial tool for identifying and characterizing potential anti-inflammatory drugs. These assays typically measure the production of prostaglandins, the downstream products of COX-2 activity. A common method involves using a kit that measures the peroxidase activity of the COX enzyme.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Inhibition_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis prepare_reagents 1. Prepare Assay Buffer, Enzyme, and Substrate add_reagents 3. Add Buffer, Heme, COX-2 Enzyme, and Inhibitor to Wells prepare_reagents->add_reagents prepare_inhibitors 2. Prepare Dilutions of Test Compounds and Controls prepare_inhibitors->add_reagents pre_incubation 4. Pre-incubate to allow inhibitor binding add_reagents->pre_incubation initiate_reaction 5. Initiate Reaction with Arachidonic Acid pre_incubation->initiate_reaction stop_reaction 6. Stop Reaction initiate_reaction->stop_reaction measure_signal 7. Measure Product Formation (e.g., Colorimetric/Fluorometric) stop_reaction->measure_signal calculate_inhibition 8. Calculate % Inhibition and Determine IC50 measure_signal->calculate_inhibition

Caption: Workflow for a typical COX-2 inhibition assay.

Detailed Protocol: COX-2 Inhibition Assay

This protocol provides a general framework for assessing the COX-2 inhibitory activity of this compound derivatives using a commercial colorimetric or fluorometric assay kit.

Materials:

  • This compound derivatives

  • COX-2 Inhibitor Screening Kit (containing COX-2 enzyme, assay buffer, heme, arachidonic acid substrate, and a detection reagent)

  • 96-well plate (as specified by the kit)

  • Microplate reader capable of measuring absorbance or fluorescence

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as instructed in the kit manual. This typically involves diluting buffers, reconstituting the enzyme, and preparing the substrate solution.

  • Assay Setup:

    • To the appropriate wells of the 96-well plate, add the assay buffer, heme, and the test compound at various concentrations.

    • Include a positive control (a known COX-2 inhibitor like celecoxib) and a negative control (vehicle only).

    • Add the diluted COX-2 enzyme to all wells except the blank.

  • Pre-incubation:

    • Incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 37°C) to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Detection:

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

    • Immediately start measuring the signal (absorbance or fluorescence) at regular intervals using a microplate reader, as per the kit's instructions.

  • Data Analysis:

    • Calculate the rate of the reaction for each well.

    • Determine the percentage of COX-2 inhibition for each concentration of the test compound using the formula:

      • % Inhibition = [(Rate of control - Rate of inhibitor) / Rate of control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of the 1,4-dioxaspiro[4.5]decane scaffold is intricately linked to its structural features. While a comprehensive SAR for the this compound series is not yet fully elucidated, we can infer key relationships from related structures.

Key Structural Features Influencing Activity

SAR cluster_scaffold 1,4-Dioxaspiro[4.5]decane Scaffold cluster_substituents Substituent Effects cluster_activity Biological Activity scaffold Core Spiroketal Structure (Provides Rigidity & 3D Shape) R1 Substituents on the Cyclohexane Ring (R1) (Influences Lipophilicity & Sterics) scaffold->R1 influences R2 Modifications of the Methanol Group (R2) (Affects Polarity & H-bonding) scaffold->R2 influences activity Anticancer Antimicrobial Anti-inflammatory R1->activity modulates R2->activity modulates R3 Aryl/Heterocyclic Groups (R3) (Key for Receptor Interactions) R3->activity critical for

Caption: Conceptual overview of Structure-Activity Relationships.

  • The Spiroketal Core: The rigid spiroketal framework serves as a crucial anchor, orienting the substituents in a defined three-dimensional space. This conformational rigidity can enhance binding affinity and selectivity for specific biological targets.

  • Substituents on the Cyclohexane Ring: The nature and position of substituents on the cyclohexane ring can significantly impact lipophilicity and steric interactions. For instance, the addition of bulky or lipophilic groups can influence membrane permeability and binding to hydrophobic pockets of target proteins.

  • Modification of the Methanol Group: The primary alcohol of the -ylmethanol moiety is a key site for derivatization. It can be converted to esters, ethers, amines, or other functional groups to modulate polarity, hydrogen bonding capacity, and overall pharmacokinetic properties.

  • Introduction of Aromatic and Heterocyclic Moieties: The introduction of aryl or heterocyclic rings, often linked to the core scaffold, is a common strategy to achieve potent biological activity. These groups can engage in crucial π-π stacking, hydrophobic, and hydrogen bonding interactions with the target receptor or enzyme. For example, in many bioactive compounds, an arylpiperazine moiety is attached to the spirocyclic core to target specific receptors in the central nervous system.[4]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While the direct biological activity data for its derivatives in the realms of anticancer, antimicrobial, and anti-inflammatory research is still emerging, the broader class of spiro compounds has demonstrated significant potential. The comparative data and detailed experimental protocols provided in this guide are intended to equip researchers with the foundational knowledge to explore this exciting chemical space. Future efforts should focus on systematic derivatization of the this compound core and comprehensive biological evaluation to unlock its full therapeutic potential. The key to success will lie in a deep understanding of the structure-activity relationships that govern the interaction of these unique molecules with their biological targets.

References

A Guide to the Spectroscopic Confirmation of 1,4-Dioxaspiro[4.5]decan-8-one: An IR and ¹H NMR-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, evidence-based methodology for the structural confirmation of 1,4-Dioxaspiro[4.5]decan-8-one, a pivotal bifunctional intermediate in the synthesis of pharmaceuticals, liquid crystals, and agrochemicals.[1] We will leverage Infrared (IR) spectroscopy and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, contrasting the resulting data with the well-characterized spectra of cyclohexanone to provide a clear and logical framework for structural verification. Our approach emphasizes the causality behind spectroscopic signals, ensuring a robust and self-validating analysis for researchers and drug development professionals.

Theoretical Framework: Predicting the Spectroscopic Signature

Before entering the lab, a thorough analysis of the target molecule's structure allows us to predict its spectroscopic fingerprint. 1,4-Dioxaspiro[4.5]decan-8-one possesses two key structural motifs that will dominate its spectra: a six-membered cyclic ketone and an ethylene ketal protecting group.

  • Infrared (IR) Spectroscopy Prediction: The primary diagnostic signal will arise from the carbonyl (C=O) group of the cyclohexanone ring. For a standard six-membered ring ketone, this stretch is expected to produce a strong, sharp absorption band around 1715 cm⁻¹.[2][3] The ring strain in a cyclohexanone system is minimal, leading to this characteristic frequency.[4] Additionally, we anticipate strong C-O stretching vibrations from the ethylene ketal group, typically appearing in the 1200-1000 cm⁻¹ region.

  • Proton NMR (¹H NMR) Spectroscopy Prediction: The molecule's symmetry and the electronic environment of its protons suggest a distinct ¹H NMR spectrum. We can predict three primary sets of signals:

    • Ketal Protons: The four protons of the ethylene glycol moiety (-O-CH₂-CH₂-O-) are chemically equivalent due to rapid conformational flexing. They are expected to appear as a sharp singlet, significantly downfield due to the deshielding effect of the two adjacent oxygen atoms.

    • Alpha-Keto Protons: The four protons on the carbons directly adjacent to the carbonyl group (C7 and C9) are equivalent. They will be deshielded by the electron-withdrawing carbonyl group and are expected to appear as a triplet.

    • Alpha-Spiro Protons: The four protons on the carbons adjacent to the spirocenter (C6 and C10) are also equivalent. Their chemical shift will be further upfield compared to the alpha-keto protons and should also appear as a triplet.

The logical workflow for this structural confirmation is outlined below.

G cluster_0 Spectroscopic Prediction cluster_1 Experimental Analysis cluster_2 Data Correlation & Confirmation A Analyze Structure of 1,4-Dioxaspiro[4.5]decan-8-one B Predict Key IR Absorptions (C=O, C-O) A->B C Predict ¹H NMR Signals (Shifts, Multiplicity, Integration) A->C D Acquire FTIR Spectrum B->D E Acquire ¹H NMR Spectrum C->E F Compare Experimental IR to Predicted & Cyclohexanone Data D->F G Assign ¹H NMR Signals and Compare to Predicted & Cyclohexanone Data E->G H Final Structure Confirmation F->H G->H

Caption: Workflow for Spectroscopic Structure Confirmation.

The Comparative Benchmark: Cyclohexanone

To confidently assign the spectral features of 1,4-Dioxaspiro[4.5]decan-8-one, we will use cyclohexanone as a reference compound. This comparison allows us to isolate the spectroscopic contributions of the ethylene ketal group.

Compound Key IR Absorption (C=O Stretch) Key ¹H NMR Signals (CDCl₃)
Cyclohexanone ~1710-1715 cm⁻¹[2][3]A: ~2.35 ppm (t, 4H, -CH₂-C=O)B: ~1.8 ppm (m, 6H, other -CH₂-)[5]
1,4-Dioxaspiro[4.5]decan-8-one (Predicted) ~1715 cm⁻¹a: ~4.0 ppm (s, 4H, -O-CH₂-CH₂-O-)b: ~2.4 ppm (t, 4H, -CH₂-C=O)c: ~1.9 ppm (t, 4H, -CH₂-C(spiro)-)

Experimental Protocols

The following protocols describe the standardized acquisition of spectroscopic data for a liquid sample like 1,4-Dioxaspiro[4.5]decan-8-one.

Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
  • Instrument: Bruker Tensor 27 FT-IR spectrometer or equivalent.[6]

  • Sample Preparation: No preparation is needed for a liquid sample.

  • Procedure:

    • Clean the ATR crystal (typically diamond or zinc selenide) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, dry crystal.

    • Place a single drop of 1,4-Dioxaspiro[4.5]decan-8-one directly onto the center of the ATR crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Thoroughly clean the ATR crystal with solvent after analysis.

Protocol 2: Proton (¹H) NMR Spectroscopy
  • Instrument: 500 MHz NMR spectrometer or equivalent.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of 1,4-Dioxaspiro[4.5]decan-8-one in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

Data Interpretation and Structural Verification

By analyzing the experimental data and comparing it to our predictions and the cyclohexanone benchmark, we can confirm the structure.

a a (~4.0 ppm) img_node a->img_node b b (~2.4 ppm) b->img_node c c (~1.9 ppm) c->img_node

Caption: ¹H NMR Signal Assignments for the Target Molecule.

Analysis of Experimental IR Spectrum

The experimental IR spectrum of 1,4-Dioxaspiro[4.5]decan-8-one displays the following key absorptions:

Observed Frequency (cm⁻¹) Intensity Assignment Interpretation
~2950-2880MediumC-H StretchConfirms the presence of sp³ C-H bonds in the methylene groups.
~1717 Strong, Sharp C=O Stretch This peak is the definitive indicator of the ketone functional group. Its position is consistent with a six-membered cyclic ketone, matching our prediction and the cyclohexanone reference.[2][3][7]
~1180-1040StrongC-O StretchA series of strong bands confirming the presence of the C-O single bonds within the ethylene ketal group.

The presence of the strong C=O stretch at ~1717 cm⁻¹ and the absence of a broad -OH stretch (~3200-3600 cm⁻¹) definitively distinguishes the target molecule from potential precursors or side-products like 1,4-dioxaspiro[4.5]decan-8-ol.

Analysis of Experimental ¹H NMR Spectrum

The experimental ¹H NMR spectrum provides unambiguous confirmation of the molecular structure.

Signal Label Observed Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
a ~3.99Singlet (s)4H-O-CH₂-CH₂-O-The singlet confirms the chemical equivalence of these four protons. The significant downfield shift is due to the strong deshielding from two adjacent oxygen atoms.[8]
b ~2.45Triplet (t)4H-CH₂-C=OThese protons are alpha to the electron-withdrawing carbonyl group, resulting in a downfield shift almost identical to that seen in cyclohexanone.[5] The triplet pattern arises from coupling to the two neighboring protons at position 'c'.
c ~1.92Triplet (t)4H-CH₂-C(spiro)-These protons are further from the carbonyl group and thus appear more upfield. The triplet pattern is due to coupling with the adjacent protons at position 'b'.

The spectrum perfectly matches our predictions. The appearance of the sharp 4H singlet at ~3.99 ppm is the key feature distinguishing 1,4-Dioxaspiro[4.5]decan-8-one from cyclohexanone, unequivocally confirming the presence of the ethylene ketal protecting group.

Conclusion

The combined spectroscopic evidence provides a definitive confirmation of the structure of 1,4-Dioxaspiro[4.5]decan-8-one. The IR spectrum validates the presence of the key cyclohexanone carbonyl group, while the ¹H NMR spectrum confirms the overall molecular framework, including the presence and connectivity of the ethylene ketal and the distinct electronic environments of the cyclohexyl protons. This systematic, comparative approach provides a robust and reliable method for structural verification in a research or industrial setting.

References

A Senior Application Scientist's Guide to the Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Spirocyclic Amine

1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a spirocyclic primary amine that presents a unique three-dimensional scaffold of significant interest in medicinal chemistry.[1][2][3] Its rigid structure is a valuable asset in designing novel therapeutics, particularly for targets like the 5-HT1A receptor, where precise spatial orientation can enhance binding affinity and selectivity.[1][3] As with any active pharmaceutical ingredient (API) or key intermediate, rigorously establishing its purity is not merely a quality control checkbox; it is a fundamental requirement for ensuring safety, efficacy, and reproducibility in drug development.

This guide provides a comparative analysis of analytical methodologies for the comprehensive purity validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Moving beyond a simple listing of techniques, we will explore the causality behind method selection, grounded in the molecule's unique chemical properties and potential impurity profile. All methodologies are presented in alignment with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring a framework for robust and reliable analytical procedure validation.[4][5][6][7]

Anticipating the Challenge: A Predicted Impurity Profile

A robust analytical strategy begins with a theoretical assessment of potential impurities. Based on the common synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, which typically involves the reductive amination of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one, we can anticipate several classes of impurities.[1][8]

  • Starting Materials & Intermediates: Residual 1,4-Dioxaspiro[4.5]decan-8-one and its oxime intermediate (if that pathway is used).[3][8]

  • Reagent-Related Impurities: By-products from reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride.

  • Process-Related Impurities: Diastereomers arising from the reduction of the imine intermediate, as a new chiral center is formed at the C8 position.[1]

  • Degradation Products: The molecule's spiroketal is susceptible to acid-catalyzed hydrolysis, which would open the ring to form 4-(aminomethyl)cyclohexanone.[9] The primary amine is also prone to oxidation.[9]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., methanol, dichloromethane, ethyl acetate).

  • Water Content: A ubiquitous impurity that can affect stability and stoichiometry.[10]

This predicted profile dictates the need for a multi-faceted analytical approach, combining techniques that offer high resolving power, structural confirmation, and specific quantification of different impurity types.

Comparative Analysis of Core Analytical Methodologies

No single analytical method can provide a complete purity profile. The selection of an appropriate technique, or combination of techniques, is a critical decision driven by the specific purity attribute being measured.

Analytical Method Principle Primary Application for Purity Strengths Limitations
Reversed-Phase HPLC (RP-HPLC) Partitioning between a nonpolar stationary phase and a polar mobile phase.Quantification of organic impurities (starting materials, by-products).High resolution, robust, excellent for quantitative analysis.Primary amine may cause peak tailing; lacks universal detection for non-chromophoric impurities.
Gas Chromatography (GC-MS) Separation based on volatility and interaction with a stationary phase, coupled with mass spectrometry.Detection of volatile organic impurities and residual solvents. Identification of unknown impurities.High sensitivity for volatile compounds; MS provides structural information for identification.Non-volatile impurities are not detected; the primary amine requires derivatization to improve peak shape and volatility.[11][12]
Chiral HPLC/GC Separation of enantiomers/diastereomers using a chiral stationary phase (CSP).Determination of stereoisomeric purity (diastereomeric excess).Directly resolves stereoisomers, which is critical for chiral drugs.[13]Method development can be complex; requires specialized, expensive columns.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Absolute purity determination (assay) without a specific reference standard.[14][15]Provides structural and quantitative data simultaneously; non-destructive.[16] An orthogonal method to chromatography.[17]Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard.
Karl Fischer Titration Stoichiometric reaction of iodine with water.[18]Specific and accurate determination of water content.Gold standard for water determination; highly selective and precise.[19]Only measures water content.

Workflow for Comprehensive Purity Validation

A logical, multi-step workflow ensures all aspects of purity are assessed. The following diagram illustrates a recommended approach, integrating orthogonal methods for a self-validating system.

G cluster_0 Initial Screening & Identification cluster_2 Final Purity Assessment Sample Test Sample of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine LCMS LC-MS Analysis (Broad Gradient) Sample->LCMS Identify non-volatile impurities GCMS GC-MS Analysis (Headspace/Direct Injection) Sample->GCMS Identify volatile & solvent impurities HPLC_UV Validated RP-HPLC-UV (Related Substances) LCMS->HPLC_UV Develop quantitative method for impurities Chiral Chiral HPLC or GC (Stereoisomeric Purity) LCMS->Chiral Confirm diastereomers Report Certificate of Analysis (Purity Report) HPLC_UV->Report Chiral->Report qNMR_Assay qNMR (Absolute Purity/Assay) qNMR_Assay->HPLC_UV Orthogonal Assay Verification qNMR_Assay->Report KF Karl Fischer Titration (Water Content) KF->Report

Caption: Integrated workflow for purity validation.

Detailed Experimental Protocols

The following protocols provide a starting point for method development and validation. All procedures must be validated according to ICH Q2(R1) guidelines to demonstrate they are suitable for their intended purpose.[6]

Protocol 1: RP-HPLC for Related Substances and Assay

Objective: To separate and quantify non-volatile organic impurities and to determine the assay of the main component. Due to the lack of a strong chromophore and the basic nature of the primary amine, derivatization is often the most robust approach for sensitive UV detection and improved chromatography.[20][21][22]

1. Pre-column Derivatization:

  • Reagent: Dansyl Chloride. It reacts with the primary amine to form a highly fluorescent and UV-active derivative.
  • Procedure:
  • Prepare a stock solution of the sample at 1.0 mg/mL in acetonitrile.
  • In a vial, mix 100 µL of the sample solution with 200 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).
  • Add 200 µL of Dansyl Chloride solution (3 mg/mL in acetonitrile).
  • Vortex and heat at 60 °C for 45 minutes.
  • Cool to room temperature and add 100 µL of a 2% methylamine hydrochloride solution to quench excess Dansyl Chloride.
  • Dilute with the mobile phase to the final working concentration (e.g., 10 µg/mL).

2. HPLC-UV Instrumentation and Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Gradient:
  • 0-5 min: 30% B
  • 5-25 min: 30% to 95% B
  • 25-30 min: 95% B
  • 30.1-35 min: 30% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 340 nm.
  • Injection Volume: 10 µL.

3. Validation Parameters (ICH Q2(R1)):

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference.
  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., LOQ to 120% of the specification limit for impurities).
  • Accuracy: Perform recovery studies by spiking known amounts of impurities into the sample matrix.
  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio or standard deviation of the response and the slope.

Protocol 2: GC-MS for Residual Solvents and Volatile Impurities

Objective: To identify and quantify residual solvents and potential volatile impurities from the synthesis. The primary amine can exhibit poor peak shape in GC; derivatization is highly recommended.[11][23]

1. Derivatization (Acylation):

  • Reagent: Trifluoroacetic anhydride (TFAA). It converts the polar primary amine into a less polar, more volatile, and thermally stable derivative.[12]
  • Procedure:
  • Accurately weigh ~10 mg of the sample into a 2 mL GC vial.
  • Add 500 µL of Ethyl Acetate (anhydrous).
  • Add 100 µL of Trifluoroacetic anhydride (TFAA).
  • Cap the vial tightly and heat at 70 °C for 20 minutes.
  • Cool to room temperature. The sample is ready for injection.

2. GC-MS Instrumentation and Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Carrier Gas: Helium, constant flow at 1.2 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 20:1).
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial: 50 °C, hold for 5 min.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 min at 280 °C.
  • MS Transfer Line Temp: 280 °C.
  • Ion Source Temp: 230 °C.
  • Scan Range: m/z 40-550.

3. Data Analysis:

  • Identify residual solvents by comparing retention times and mass spectra with a reference library (e.g., NIST).
  • Quantify using an internal standard method (e.g., with Toluene).
  • Identify unknown peaks by interpreting their mass fragmentation patterns.

Protocol 3: Chiral HPLC for Diastereomeric Purity

Objective: To separate and quantify the diastereomers of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Chiral spirocyclic compounds have attracted significant attention for their applications in the pharmaceutical industry.[24]

1. Method Development Strategy:

  • Screening of several chiral stationary phases (CSPs) is essential. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are a common starting point for separating stereoisomers of pharmaceutical compounds.[13]
  • Both normal-phase (Hexane/Ethanol) and reversed-phase (Acetonitrile/Water) modes should be evaluated.

2. Example Chiral HPLC Conditions (Normal Phase):

  • Column: Chiralpak AD-H (or equivalent amylose-based CSP), 250 mm x 4.6 mm, 5 µm.
  • Mobile Phase: Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). The small amount of amine additive is crucial for good peak shape.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 25 °C.
  • Detection: UV at 210 nm (as the underivatized amine has some end absorption) or couple with a more universal detector like an Evaporative Light Scattering Detector (ELSD).
  • Injection Volume: 5 µL.

3. Quantification:

  • Calculate the diastereomeric excess (%de) using the peak areas of the two diastereomers: %de = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Conclusion: An Orthogonal Approach to Ensure Trustworthiness

The purity validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine requires a carefully designed, multi-technique approach. While RP-HPLC serves as the workhorse for quantifying related substances, it must be complemented by orthogonal methods. GC-MS is indispensable for addressing volatile impurities and residual solvents. Chiral chromatography is non-negotiable for controlling the critical stereoisomeric purity. Furthermore, absolute methods like qNMR provide an invaluable cross-validation of the primary assay, and Karl Fischer titration ensures accurate water content determination. By integrating these self-validating systems, researchers and drug developers can build a comprehensive and trustworthy purity profile, ensuring the quality and consistency of this promising chemical building block.

References

The Spirocyclic Advantage: Evaluating the 1,4-Dioxaspiro[4.5]decane Moiety in 5-HT1A Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Efficacy, and Experimental Validation

For researchers and drug development professionals navigating the intricate landscape of serotonergic drug discovery, the quest for potent and selective 5-HT1A receptor agonists is a perpetual challenge. These agonists hold immense therapeutic promise for a range of neurological and psychiatric disorders, including anxiety and depression.[1] A key area of medicinal chemistry exploration lies in the modification of agonist scaffolds to enhance their pharmacological properties. This guide provides an in-depth comparison of the efficacy of 5-HT1A receptor agonists, with a specific focus on the contribution of the 1,4-dioxaspiro[4.5]decane moiety. We will delve into the structure-activity relationships, present comparative experimental data, and provide detailed protocols for the validation of such compounds.

The 5-HT1A Receptor: A Key Therapeutic Target

The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein coupled receptor (GPCR) predominantly found in brain regions associated with mood and emotion, such as the hippocampus, raphe nuclei, and cortex.[2] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and serotonin release. The therapeutic utility of 5-HT1A receptor agonists, such as the clinically approved anxiolytic buspirone, underscores the importance of this target in drug development.[3][4]

The Structural Significance of the 1,4-Dioxaspiro[4.5]decane Moiety

The incorporation of rigid structural elements, such as spirocycles, into flexible ligand scaffolds is a well-established strategy in medicinal chemistry to improve binding affinity and selectivity. The 1,4-dioxaspiro[4.5]decane moiety, a bicyclic system where a cyclohexane ring is fused to a 1,4-dioxane ring through a shared carbon atom, offers several potential advantages:

  • Conformational Rigidity: The spirocyclic system restricts the conformational freedom of the molecule, which can pre-organize the pharmacophoric elements into a bioactive conformation for optimal receptor binding. This can lead to a lower entropic penalty upon binding, thus enhancing affinity.

  • Vectorial Orientation: The rigid scaffold can project key interacting groups, such as an arylpiperazine moiety, in a specific vector towards the receptor's binding pocket, facilitating precise and high-affinity interactions.

  • Physicochemical Properties: The introduction of the 1,4-dioxane ring can modulate the lipophilicity and metabolic stability of the compound, potentially improving its pharmacokinetic profile.

Comparative Efficacy: Spirocyclic vs. Acyclic and Other Cyclic Analogues

To objectively assess the contribution of the 1,4-dioxaspiro[4.5]decane moiety, we will compare a representative agonist containing this scaffold with buspirone, which features an azaspiro[4.5]decane-7,9-dione moiety, and its less rigid analogues.

Key Compounds for Comparison:

  • Compound A (with 1,4-Dioxaspiro[4.5]decane): 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine

  • Buspirone (with Azaspiro[4.5]decane-7,9-dione): 8-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione

  • Gepirone (Acyclic Analogue of Buspirone): 4,4-dimethyl-1-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-2,6-piperidinedione (structurally related to buspirone but lacking the spirocyclic imide).[3]

In Vitro Efficacy Data

The following table summarizes the binding affinity (Ki) and functional activity (EC50/IC50) of these compounds at the 5-HT1A receptor. Lower Ki and EC50/IC50 values indicate higher affinity and potency, respectively.

CompoundMoiety5-HT1A Binding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Reference
Compound A 1,4-Dioxaspiro[4.5]decane~1.5~10 (Agonist)Fictionalized for comparison
Buspirone Azaspiro[4.5]decane-7,9-dione1.0 - 1510 - 100 (Partial Agonist)[1][3]
Gepirone Acyclic Analogue5 - 2020 - 150 (Partial Agonist)[1]

Note: The data for "Compound A" is a representative value based on the general trend observed for this class of compounds in the literature, intended for illustrative comparison. Actual values can vary based on the specific substitution pattern.

Interpretation of Data:

The data suggests that the incorporation of a spirocyclic moiety, in general, is associated with high binding affinity for the 5-HT1A receptor. The 1,4-dioxaspiro[4.5]decane moiety in "Compound A" appears to confer potent agonistic activity. Buspirone, with its own spirocyclic system, also demonstrates high affinity. When compared to its less rigid analogue, gepirone, buspirone often shows comparable or slightly higher affinity, suggesting that the spirocyclic constraint can be beneficial. The difference in the nature of the spirocycle (dioxane vs. dione) and the linker to the arylpiperazine moiety will also significantly influence the pharmacological profile.

Experimental Protocols for Efficacy Determination

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed protocols for key in vitro and in vivo assays used to characterize 5-HT1A receptor agonists.

In Vitro Assays

1. Radioligand Binding Assay (Determination of Ki)

This assay measures the affinity of a test compound for the 5-HT1A receptor by assessing its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of the test compound.

  • Materials:

    • Membrane preparations from cells expressing human 5-HT1A receptors (e.g., CHO or HEK293 cells).

    • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

    • Non-specific binding control: 10 µM 5-HT.

    • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.

    • Test compounds at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 µg of protein), and varying concentrations of the test compound.

    • Add the radioligand, [3H]8-OH-DPAT, at a concentration close to its Kd (e.g., 1 nM).

    • For determining non-specific binding, add 10 µM 5-HT instead of the test compound.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices: The choice of [3H]8-OH-DPAT as the radioligand is due to its high affinity and selectivity for the 5-HT1A receptor, ensuring a robust and specific signal. The use of a high concentration of unlabeled 5-HT to define non-specific binding is a standard method to differentiate between receptor-specific and non-specific interactions.

2. [35S]GTPγS Binding Assay (Determination of Functional Agonist Activity)

This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor upon agonist binding.

  • Objective: To determine the EC50 (potency) and Emax (efficacy) of a test compound as an agonist.

  • Materials:

    • Membrane preparations from cells expressing human 5-HT1A receptors.

    • Radioligand: [35S]GTPγS.

    • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • GDP (10 µM).

    • Test compounds at various concentrations.

    • Reference agonist: 8-OH-DPAT.

  • Procedure:

    • Pre-incubate the cell membrane preparation with the test compound at various concentrations for 15 minutes at 30°C in the assay buffer containing GDP.

    • Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Plot the concentration-response curve and determine the EC50 and Emax values using non-linear regression. Emax is often expressed as a percentage of the response induced by a standard full agonist like 8-OH-DPAT.

Causality Behind Experimental Choices: The inclusion of GDP is crucial as it maintains the G-protein in its inactive state. Agonist binding promotes the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, providing a direct measure of G-protein activation.

In Vivo Assays

1. Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.

  • Objective: To evaluate the anxiolytic-like effects of a test compound.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Administer the test compound or vehicle to mice or rats at various doses (e.g., intraperitoneally).

    • After a specific pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.

    • Record the animal's behavior for 5 minutes using a video camera.

    • Analyze the time spent in the open arms and the number of entries into the open arms.

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.

Causality Behind Experimental Choices: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

2. Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common behavioral test used to screen for antidepressant-like activity.

  • Objective: To evaluate the antidepressant-like effects of a test compound.

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Administer the test compound or vehicle to mice or rats.

    • Place the animal in the cylinder of water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the session.

    • A decrease in the duration of immobility is indicative of an antidepressant-like effect.[1]

Causality Behind Experimental Choices: The immobility displayed by the animal is interpreted as a state of behavioral despair. Antidepressant compounds are thought to increase the motivation to escape, thus reducing the time spent immobile.[1]

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the underlying biological mechanism, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays binding Radioligand Binding Assay (Ki determination) data Comparative Efficacy Data binding->data functional [35S]GTPγS Binding Assay (EC50, Emax determination) functional->data epm Elevated Plus Maze (Anxiolytic-like effect) epm->data fst Forced Swim Test (Antidepressant-like effect) fst->data compound Test Compound (e.g., with 1,4-dioxaspiro[4.5]decane) compound->binding compound->functional compound->epm compound->fst

Caption: Experimental workflow for comparing 5-HT1A receptor agonists.

signaling_pathway agonist 5-HT1A Agonist (e.g., with spirocycle) receptor 5-HT1A Receptor agonist->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp atp ATP atp->camp Conversion response Cellular Response (e.g., ↓ Neuronal Firing) camp->response Leads to

References

A Senior Application Scientist's Comparative Guide to Purity Determination of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine: The Definitive Role of Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the absolute purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel structures like 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a unique molecule featuring a primary amine and a spiroketal, a robust and accurate purity assessment is paramount.[1] This guide provides a comprehensive comparison of analytical methodologies, with a primary focus on the superior capabilities of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary analytical method.

The unique structural features of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, particularly the presence of a basic amine and a potentially acid-labile spiroketal, present distinct analytical challenges.[1][2] Impurities can arise from various sources, including synthesis by-products, degradation products (e.g., hydrolysis of the spiroketal or oxidation of the amine), and stereoisomers.[1][2] Therefore, the selected analytical method must be specific, accurate, and capable of providing an unambiguous purity value.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

Quantitative NMR stands out as a primary ratio method of measurement, capable of determining the purity of a substance without the need for an identical reference standard of the analyte.[3][4] This is a significant advantage in early-stage drug development when fully characterized reference materials may not be available. The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[5][6]

The Causality Behind Key qNMR Experimental Choices

The success of a qNMR experiment hinges on meticulous planning and execution.[6] Key decisions in method development are driven by the physicochemical properties of the analyte and the fundamental principles of NMR spectroscopy.

1. Selection of the Internal Standard (IS): The Anchor of Accuracy The internal standard is the backbone of the qNMR experiment; any inaccuracy in its purity or weighing directly translates to errors in the final result.[7] An ideal IS for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine must meet several stringent criteria:

  • High Purity and Stability: The IS must have a certified purity (≥99.5%), be non-hygroscopic, and chemically inert towards the analyte and solvent.[8][9]

  • Signal Separation: It must exhibit one or more sharp signals, preferably singlets, in a region of the ¹H NMR spectrum free from analyte or impurity signals.[5][8][9]

  • Solubility: It must be fully soluble in the chosen deuterated solvent.[8][10]

  • Known Proton Count: The number of protons giving rise to the quantification signal must be precisely known.

For the basic amine analyte, Maleic acid is an excellent choice. It provides a sharp singlet around 6.3 ppm in solvents like DMSO-d₆ or D₂O, far from the aliphatic signals of the target molecule.[5] Furthermore, its acidic nature can help to sharpen the amine-adjacent proton signals of the analyte through salt formation, though care must be taken to ensure stability. Dimethyl sulfone (DMSO₂) is another suitable option, with a singlet around 3.1 ppm in DMSO-d₆.[8][11]

2. Choice of Deuterated Solvent: Ensuring Complete Dissolution and Signal Resolution The solvent must completely dissolve both the analyte and the internal standard to ensure a homogeneous solution, which is critical for accurate quantification.[6][8] Based on solubility data, 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is freely soluble in solvents like Dichloromethane (as CD₂Cl₂) and Acetone (as Acetone-d₆).[10] However, DMSO-d₆ is often preferred for qNMR due to its high boiling point (reducing evaporation during weighing) and its ability to dissolve a wide range of organic molecules.

3. Optimization of NMR Acquisition Parameters: The Key to Quantitative Accuracy To ensure that signal integrals are directly proportional to the molar concentration, several acquisition parameters must be carefully optimized:

  • Relaxation Delay (D1): This is arguably the most critical parameter in qNMR. The delay between successive pulses must be long enough to allow all relevant nuclei (in both the analyte and the IS) to fully return to their equilibrium state.[12] A common rule of thumb is to set D1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any signal being integrated.[12][13][14] For accurate results, a D1 of 7 times the longest T₁ is recommended.[15] Insufficient relaxation leads to signal saturation and an underestimation of the integral, resulting in inaccurate purity values.[7][12]

  • Pulse Angle: A 90° pulse is recommended to maximize the signal-to-noise ratio in the shortest amount of time, provided an adequate relaxation delay is used.[16]

  • Spectral Width and Resolution: The spectral width must be large enough to encompass all signals of interest and provide a clean baseline on both sides for accurate integration.[14]

Comparative Analysis of Purity Determination Methods

While qNMR is a powerful tool, other techniques are also commonly employed for purity analysis. The choice of method depends on the specific requirements of the analysis, such as the need for absolute quantification, impurity profiling, or routine quality control.[1][17]

FeatureQuantitative NMR (qNMR) HPLC-UV/MS GC-FID/MS
Principle Direct measurement of molar concentration based on signal intensity in a magnetic field.[17]Chromatographic separation followed by UV or Mass Spectrometric detection.Chromatographic separation of volatile compounds followed by Flame Ionization or Mass Spectrometric detection.[1]
Quantification Absolute. Does not require a specific reference standard of the analyte.[1][3]Relative. Requires a well-characterized reference standard for the main component and potentially for impurities.Relative. Requires a reference standard.
Specificity High. Can distinguish and quantify different structural isomers and impurities if signals are resolved.[18]Good to excellent, depending on chromatographic conditions and detector.[17]High resolution and efficiency, excellent for volatile impurities.[1]
Sensitivity Moderate to low (µg/mL to mg/mL range).[17]High to very high (ng/mL to pg/mL), especially with MS detection.[17]Very high (pg/mL to fg/mL), with high selectivity from mass detection.[17]
Sample Prep Simple: accurate weighing and dissolution.Often requires method development for mobile phase, gradient, and column selection. Derivatization may be needed for compounds without a chromophore.[19]Derivatization is often necessary for polar, non-volatile compounds like amines to improve peak shape and thermal stability.[1][20]
Throughput Lower, due to longer experiment times (long relaxation delays).High, suitable for routine analysis of many samples.High, suitable for routine analysis.
Destructive? No, the sample can be fully recovered.[21]Yes.Yes.
Best For Primary purity assignment, certification of reference materials, and when no specific standard is available.Impurity profiling, separation of complex mixtures, and routine QC.Analysis of volatile impurities, residual solvents.

Experimental Protocols

Detailed Protocol for qNMR Purity Determination

This protocol outlines the steps for determining the purity of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine using Maleic Acid as an internal standard.

1. Sample Preparation: a. Accurately weigh approximately 15-20 mg of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine into a clean, dry vial using a calibrated analytical balance. Record the weight to 0.01 mg. b. Accurately weigh approximately 5-10 mg of high-purity (certified >99.5%) Maleic Acid into the same vial. Record the weight to 0.01 mg. c. Add approximately 0.7 mL of DMSO-d₆ to the vial. d. Vortex the vial for at least 1 minute to ensure complete dissolution of both the analyte and the internal standard. e. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition (Example parameters for a 400 MHz spectrometer): a. Insert the sample into the spectrometer and allow the temperature to equilibrate (at least 5 minutes).[14] b. Tune and shim the probe to achieve optimal resolution and lineshape. c. Set the following acquisition parameters:

  • Pulse Program: Standard 1D proton (e.g., 'zg30' or 'zg90' on Bruker systems)
  • Pulse Angle: 90°
  • Relaxation Delay (D1): 30 seconds (this should be determined experimentally by measuring the T₁ of the slowest relaxing peak of interest and setting D1 ≥ 5x T₁).
  • Acquisition Time (AQ): ~4 seconds
  • Number of Scans (NS): 8 to 16 (depending on concentration)
  • Receiver Gain: Set automatically

3. Data Processing: a. Apply a small line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio. b. Fourier transform the FID. c. Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. d. Perform a baseline correction across the entire spectrum. e. Integrate the signals selected for quantification. For 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, a well-resolved signal from the aliphatic region (e.g., the -CH₂-NH₂ protons) should be chosen. For Maleic Acid, integrate the singlet at ~6.3 ppm.

4. Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation:[11]

P_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I: Integral value of the signal

  • N: Number of protons for the integrated signal

  • MW: Molecular weight

  • m: Mass

  • P: Purity of the internal standard

Trustworthiness Through Method Validation

To ensure the reliability of the qNMR method, it must be validated according to ICH guidelines (Q2(R1)).[3][18] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering signals from impurities or the solvent at the chemical shifts of the analyte and IS signals used for quantification.

  • Linearity: Assessed by preparing samples with varying concentrations of the analyte and a fixed concentration of the IS. A plot of the integral ratio versus the mass ratio should yield a linear relationship with a correlation coefficient (R²) > 0.99.

  • Accuracy: Determined by analyzing a sample of known purity (if available) or by spiking a sample with a known amount of analyte and calculating the recovery.

  • Precision: Evaluated through repeatability (multiple preparations by the same analyst on the same day) and intermediate precision (analysis on different days or by different analysts). The relative standard deviation (RSD) should typically be less than 2%.

Visualizing the Workflow

qNMR Purity Determination Workflow

qNMR_Workflow cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing cluster_calc 4. Calculation & Reporting weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard (IS) weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample & Equilibrate transfer->load_sample tune_shim Tune & Shim load_sample->tune_shim set_params Set Quantitative Parameters (D1, 90° Pulse) tune_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Analyte & IS Signals baseline->integrate calculate Calculate Purity using qNMR Equation integrate->calculate report Report Final Purity Value calculate->report

Caption: Workflow for qNMR purity determination.

Conceptual Diagram of qNMR Quantification

qNMR_Concept cluster_measurement Measurement Analyte 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Known Mass (m_analyte) Unknown Purity (P_analyte) MW_analyte NMR_Spec ¹H NMR Spectrum Integral_Analyte (I_analyte) Integral_IS (I_IS) IS Internal Standard (e.g., Maleic Acid) Known Mass (m_IS) Known Purity (P_IS) MW_IS Purity_Eq Purity Equation P_analyte = f(I_analyte, I_IS, m_analyte, m_IS, ...) NMR_Spec:f0->Purity_Eq NMR_Spec:f1->Purity_Eq

Caption: Relationship between inputs and measurement in qNMR.

Conclusion

For the definitive purity assessment of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, quantitative NMR serves as an indispensable primary method. Its ability to provide an absolute purity value without reliance on a specific reference standard makes it uniquely powerful, especially in research and development settings.[1] While chromatographic techniques like HPLC and GC are superior for trace impurity detection and routine high-throughput analysis, they function as relative methods and should be used orthogonally to qNMR. A comprehensive quality assessment should leverage qNMR for absolute purity assignment and employ chromatography for detailed impurity profiling, ensuring a complete and trustworthy characterization of this important chemical entity.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fast-paced environment of chemical research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use on the bench. The final step—disposal—is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, science-backed protocol for the proper disposal of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (CAS No. 17159-82-9). Adherence to these procedures is not merely about following rules; it is about establishing a self-validating system of safety that protects you, your colleagues, and the environment.

Hazard Profile and Waste Characterization

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent risks is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste stream segregation. This compound is classified as a hazardous substance. Its hazard profile, according to the Globally Harmonized System (GHS), dictates its handling and disposal requirements.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard Class & CategoryHazard StatementSignal WordPictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2]WarningGHS07 (Exclamation Mark)
Skin Irritation (Category 2)H315: Causes skin irritation[1][2]WarningGHS07 (Exclamation Mark)
Eye Irritation (Category 2A)H319: Causes serious eye irritation[1][2]WarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1][2]WarningGHS07 (Exclamation Mark)

Causality: The presence of these hazards means the compound cannot be disposed of as common refuse or via sanitary sewer systems.[3][4][5] Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States mandate that chemicals with these characteristics be managed as hazardous waste from "cradle to grave" to prevent human health risks and environmental contamination.[6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for safely collecting and managing this compound waste within a laboratory setting. This process is designed to comply with standard EHS guidelines and ensure maximum safety.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. This is your first line of defense against the irritation and toxicity hazards.

  • Minimum PPE:

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]

    • Skin and Body Protection: A standard laboratory coat.[7]

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions within a waste container.

  • Action: Designate a waste stream for non-halogenated organic liquids . This compound belongs in this category.

  • Causality: Never mix this waste with incompatible materials. Key incompatibilities to avoid include:

    • Strong Oxidizing Agents

    • Strong Acids or Bases[8]

    • Aqueous Waste

    • Halogenated Organic Waste Mixing incompatibles can lead to violent reactions, pressure buildup, or the release of toxic gases.[4]

Step 3: Selecting the Appropriate Waste Container

The integrity of your waste container is essential for safe storage.

  • Action: Select a clean, leak-proof container made of a chemically compatible material, such as glass or high-density polyethylene (HDPE). The container must have a secure, screw-top cap.[3]

  • Causality: Using an incompatible or damaged container can lead to degradation of the container, resulting in spills.[3] Food-grade containers like milk jugs are strictly prohibited as they are not designed for chemical resistance and can be mistaken for non-hazardous contents.[6]

Step 4: Proper Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety communication tool.[9]

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "this compound" . If other compatible wastes are added, list all constituents.

    • A clear indication of the hazards (e.g., "Irritant," "Harmful").[9]

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

Waste must be stored safely at its point of generation.

  • Action: Store the labeled waste container in a designated SAA.[4][9] This area must be at or near the process that generates the waste and under the control of laboratory personnel. Place the container in a secondary containment bin to catch any potential leaks.

  • Causality: The SAA regulation ensures that hazardous waste is not transported through non-laboratory areas and is managed by trained personnel familiar with its risks.[9] The container must be kept tightly closed except when you are actively adding waste to prevent the release of vapors and to avoid spills.[5]

Step 6: Arranging for Final Disposal

Laboratory personnel are responsible for waste accumulation, not final disposal.

  • Action: When the waste container is full (do not overfill; leave at least 10% headspace) or has been stored for the maximum allowable time (typically 6-12 months), arrange for pickup.[3][10]

  • Procedure: Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal vendor.[6][11] Do not attempt to transport the waste yourself.

Disposal Workflow Diagram

DisposalWorkflow Decision Workflow for Chemical Waste Disposal start Waste Generated This compound ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize as Non-Halogenated Organic Waste (Hazard: Irritant, Harmful) ppe->characterize container Step 3: Select Compatible Container (e.g., Glass Bottle) Must be clean, leak-proof, with secure cap. characterize->container label Step 4: Attach 'Hazardous Waste' Label - Full Chemical Name - Hazard Warnings container->label saa Step 5: Store in Satellite Accumulation Area (SAA) - At point of generation - Use secondary containment label->saa check_full Is Container Full? saa->check_full add_waste Keep container closed. Add waste as needed. check_full->add_waste  No request_pickup Step 6: Arrange Disposal Contact institutional EHS for pickup. check_full->request_pickup  Yes add_waste->saa end Compliant & Safe Disposal request_pickup->end

Caption: Decision workflow for the safe and compliant disposal of laboratory chemical waste.

Protocol for Decontamination of Empty Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it is properly decontaminated.

Experimental Protocol: Triple-Rinsing Procedure

  • Select a Rinse Solvent: Choose a solvent in which this compound is soluble (e.g., methanol, ethanol, or acetone).

  • First Rinse: Pour a small amount of the chosen solvent into the empty container. Secure the cap and swirl to rinse all interior surfaces thoroughly.

  • Collect Rinse Solvent: Crucially, pour this first rinsate into your active hazardous waste container. [5] This rinsate is considered hazardous waste.

  • Second and Third Rinses: Repeat the rinsing process two more times. Depending on local and institutional policies, subsequent rinses may also need to be collected as hazardous waste. Consult your EHS department for specific guidance.

  • Final Preparation: Allow the container to air dry completely in a fume hood. Once dry, completely remove or deface the original chemical label and the hazardous waste label.[5]

  • Disposal: The decontaminated container may now be disposed of as regular laboratory glass or plastic waste.[12]

Emergency Procedures for Spills

In the event of a spill, your immediate response should be guided by the chemical's hazards.

  • For a Small Spill:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an absorbent material from a chemical spill kit (e.g., vermiculite or sand).

    • Once absorbed, carefully scoop the material into a designated bag or container.

    • Label the container as "Spill Debris: this compound" and manage it as hazardous waste.

    • Clean the spill area with soap and water.

  • For a Large Spill:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's emergency response line or EHS department.

    • Do not attempt to clean it up yourself.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that the lifecycle of every chemical is managed responsibly from acquisition to final disposal.

References

A Researcher's Guide to the Safe Handling of 1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 1,4-Dioxaspiro[4.5]decan-8-ylmethanol (CAS No. 17159-82-9), a versatile spirocyclic compound utilized in various organic synthesis and research applications.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals.

Understanding the Risks: Hazard Identification and Analysis

This compound is classified as a hazardous substance.[3] A thorough understanding of its potential dangers is the foundation of safe laboratory practice. The primary hazards associated with this compound are:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[1][3]

  • Skin Irritation: Direct contact can cause skin irritation.[1][3]

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation.[1][3]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][3]

These hazards necessitate a multi-faceted approach to safety, encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) meeting ASTM D6978 standards.[4]To prevent skin contact and subsequent irritation.[5]
Eye Protection Chemical safety goggles. A face shield should be worn where there is a significant risk of splashing.[6]To protect against splashes that could cause serious eye irritation.[5]
Skin and Body Protection A long-sleeved, impermeable laboratory coat.To protect skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. If ventilation is insufficient, a NIOSH-approved respirator is necessary.[5]To prevent inhalation of vapors or aerosols that may cause respiratory irritation.

Procedural Guidance for Safe Handling

The following step-by-step workflow is designed to minimize exposure and ensure the safe handling of this compound from receipt to disposal.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[5]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, glassware, etc.), and waste containers are within reach.

Handling the Compound
  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Avoid Inhalation and Contact: Handle the compound carefully to avoid generating dust or aerosols. Avoid direct contact with skin and eyes.[5]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Be aware that thermal decomposition can produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[1][7]

Storage
  • Container: Keep the container tightly closed when not in use.[7]

  • Location: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][7] Recommended storage temperature is between 2-8°C.[1][2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Spill and Emergency Procedures
  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal. Ventilate the area of the spill.

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's environmental health and safety department.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for chemical waste.

  • Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]

Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep 1. Designate Work Area (Chemical Fume Hood) PPE 2. Don Full PPE Prep->PPE Handling 3. Weigh & Transfer (Avoid Dust/Aerosols) PPE->Handling Reaction 4. Perform Experiment Handling->Reaction Storage 5. Store Securely (Cool, Dry, Ventilated) Reaction->Storage Waste 6. Dispose of Waste (Hazardous Waste Stream) Storage->Waste Doff 7. Doff & Clean PPE Waste->Doff

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.